Iobenguane I-123
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-(123I)iodanylphenyl)methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWUPXJEEYOOTR-IUAIQHPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[123I])CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998212 | |
| Record name | Iobenguane I 123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76924-93-1 | |
| Record name | Iodine-123 metaiodobenzylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76924-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iobenguane I 123 [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iobenguane I 123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOBENGUANE I-123 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2TH1XYZ84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Iobenguane I-123 in Adrenergic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobenguane I-123, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical agent that has become an indispensable tool in the diagnosis and staging of neuroendocrine tumors, particularly pheochromocytoma and neuroblastoma.[1] Its efficacy is rooted in its structural analogy to the neurotransmitter norepinephrine, which allows it to be selectively taken up and stored in adrenergic cells.[2][3][4][5][6] This guide provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its journey from the bloodstream into the storage vesicles of adrenergic cells.
The mechanism can be dissected into three key stages:
-
Uptake via the Norepinephrine Transporter (NET): this compound enters the adrenergic neuron or neuroendocrine tumor cell through the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft.
-
Vesicular Sequestration by Vesicular Monoamine Transporters (VMATs): Once inside the cell, this compound is recognized and transported into neurosecretory vesicles by vesicular monoamine transporters (VMATs).
-
Intra-vesicular Retention: The acidic environment within the vesicles leads to the protonation of this compound, trapping it within these storage granules and allowing for diagnostic imaging.
This document will detail the molecular players involved in this process, present available quantitative data, outline key experimental protocols for studying this mechanism, and provide visual representations of the involved pathways and workflows.
Data Presentation: Quantitative Insights into this compound Cellular Transport
The following tables summarize the available quantitative data regarding the uptake and kinetics of this compound and related molecules in adrenergic cell lines. It is important to note that specific kinetic parameters (Km and Vmax) for this compound are not consistently reported across the literature for all cell lines and transporter types. Much of the available data is comparative.
Table 1: Comparative Uptake of Radiotracers in Neuroblastoma Cell Lines
| Cell Line | Radiotracer | Relative Uptake/Affinity | Key Findings | Reference |
| SK-N-BE(2)C | [¹⁸F]-MFBG vs. ¹²³I-MIBG | ¹²³I-MIBG uptake is higher in vitro. | [¹⁸F]-MFBG has a 3-fold lower affinity for NET. | [7][8] |
| SK-N-BE(2)N | [¹⁸F]-MFBG vs. ¹²³I-MIBG | Moderate uptake for both. | Uptake is proportional to NET expression. | [7][8] |
| SK-N-BE(1)N | [¹⁸F]-MFBG vs. ¹²³I-MIBG | Moderate uptake for both. | [7][8] | |
| LAN-1 | [¹⁸F]-MFBG vs. ¹²³I-MIBG | Low uptake for both. | Correlates with low NET expression. | [7][8] |
| SH-SY5Y | ¹²³I-MIBG | High uptake and retention. | Adrenergic subclone of SK-N-SH with a neuronal phenotype. | [9] |
| SK-N-SH | ¹²³I-MIBG | Good MIBG uptake. | Heterogeneous cell line with both neuroblastic and non-neuroblastic cells. | [9] |
Table 2: Kinetic Parameters for Norepinephrine Uptake in Adrenergic Cells
| Cell Line | Substrate | Km (nM) | Vmax (pmol/min/mg protein) | Notes | Reference |
| PC12 | [³H]Norepinephrine | 160 ± 30 | 1.8 ± 0.2 | Pheochromocytoma cell line. | |
| SK-N-BE(2)C | [³H]Norepinephrine | 416 | Not specified | Human neuroblastoma cell line. |
Experimental Protocols
In Vitro this compound Uptake Assay in Adrenergic Neuroblastoma Cells
This protocol is a synthesized methodology based on principles described in various studies for assessing the uptake of radiolabeled MIBG in cultured neuroblastoma cells.
Objective: To quantify the time-dependent and concentration-dependent uptake of ¹²³I-Iobenguane into adherent neuroblastoma cells (e.g., SK-N-SH, SH-SY5Y, or SK-N-BE(2)C).
Materials:
-
Neuroblastoma cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
¹²³I-Iobenguane of known specific activity
-
Non-radiolabeled Iobenguane (for competition assays)
-
Norepinephrine (as a competitive inhibitor)
-
Desipramine (as a selective NET inhibitor)
-
Multi-well cell culture plates (e.g., 24-well)
-
Scintillation vials and scintillation fluid
-
Gamma counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture:
-
Plate neuroblastoma cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Uptake Experiment:
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Pre-incubate the cells with 500 µL of pre-warmed uptake buffer for 15 minutes at 37°C.
-
To initiate the uptake, replace the buffer with 250 µL of uptake buffer containing a known concentration of ¹²³I-Iobenguane (e.g., 0.1-1 µCi/mL). For kinetic studies, use a range of concentrations of non-radiolabeled Iobenguane spiked with a constant amount of ¹²³I-Iobenguane.
-
For inhibition studies, add the inhibitor (e.g., norepinephrine or desipramine) to the uptake buffer.
-
To determine non-specific uptake, run parallel wells with a high concentration of a competitive inhibitor like desipramine (e.g., 10 µM).
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. A parallel set of plates should be incubated at 4°C to assess temperature-dependent uptake.
-
-
Termination and Lysis:
-
To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Measure the radioactivity in a gamma counter.
-
Use a small aliquot of the lysate to determine the protein concentration using a standard protein assay.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess desipramine) from the total uptake.
-
Express the uptake as counts per minute (CPM) per milligram of protein or as pmol/mg protein.
-
For kinetic analysis, plot the uptake velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Competitive Binding Assay for this compound and the Norepinephrine Transporter (NET)
This protocol outlines a competitive radioligand binding assay to determine the affinity of Iobenguane for NET, typically using membrane preparations from cells overexpressing the transporter.
Objective: To determine the inhibitory constant (Ki) of Iobenguane for the norepinephrine transporter by measuring its ability to displace a known radiolabeled NET ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human NET (hNET), such as HEK293-hNET cells.
-
Radiolabeled NET ligand (e.g., [³H]nisoxetine or [¹²⁵I]RTI-55).
-
Non-radiolabeled Iobenguane.
-
Desipramine (as a reference compound and for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding buffer.
-
A fixed concentration of the radiolabeled NET ligand (typically at or below its Kd).
-
A range of concentrations of non-radiolabeled Iobenguane.
-
For total binding, add buffer instead of Iobenguane.
-
For non-specific binding, add a high concentration of desipramine (e.g., 10 µM).
-
-
Initiate the binding reaction by adding a specific amount of the hNET-expressing cell membrane preparation (e.g., 20-50 µg of protein).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Termination of Binding:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Iobenguane concentration.
-
Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Cellular uptake and sequestration pathway of this compound.
References
- 1. Radiolabeled Metaiodobenzylguanidine for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iobenguane Sulfate I-123 | C16H22I2N6O4S | CID 56840904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Iobenguane - Wikipedia [en.wikipedia.org]
- 6. This compound | C8H10IN3 | CID 135326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging the norepinephrine transporter in neuroblastoma: a comparison of [18F]-MFBG and 123I-MIBG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and uptake of radiolabelled meta-iodobenzylguanidine (MIBG) in a human neuroblastoma heterotransplant model in athymic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Radiosynthesis of Iobenguane I-123
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and radiolabeling of Iobenguane I-123 (¹²³I-mIBG), a critical radiopharmaceutical for diagnostic imaging in oncology and cardiology. This document details the core processes, from precursor synthesis to final quality control, presenting quantitative data in structured tables and illustrating key workflows with diagrams.
Introduction to this compound
Iobenguane, also known as meta-iodobenzylguanidine (mIBG), is a norepinephrine analog. When labeled with the radionuclide Iodine-123, it serves as a diagnostic imaging agent for neuroendocrine tumors, such as pheochromocytomas and neuroblastomas, and for the assessment of sympathetic cardiac innervation. The synthesis of high-purity, high-specific-activity this compound is paramount for effective clinical use.
Synthesis and Radiolabeling Methodologies
Two primary methods for the radiosynthesis of this compound are prevalent: a solid-state precursor method and an automated solution-phase method.
Solid-State Precursor Method
This method involves the radioiodination of a solid-phase precursor, which simplifies purification.
Experimental Protocol:
-
Precursor: A solid-state iobenguane precursor is utilized.
-
Radioiodination: No-carrier-added sodium iodide (¹²³I) is reacted with the solid-state precursor in a solution of acetic acid and hydrogen peroxide.[1]
-
Reaction Conditions: The reaction is typically carried out at 85°C for 20 minutes.[1]
-
Purification: The reaction mixture is filtered and purified using cation-exchange chromatography to remove unreacted iodide, acetic acid, and hydrogen peroxide.[1]
-
Formulation: The purified this compound is formulated in a phosphate-buffered ascorbic acid solution, which acts as a stabilizer to prevent radiolysis.[1]
Automated Solution-Phase Method
This method is amenable to automation, providing a more streamlined and reproducible synthesis.
Experimental Protocol:
-
Precursors: The reaction involves iobenguane sulfate as the precursor, ammonium sulfate, and radioactive sodium iodide (¹²³I) in a sodium acetate solution.
-
Reactant Amounts:
-
Iobenguane sulfate solution: 0.3 mL
-
Ammonium sulfate solution: 0.3 mL
-
Radioactive sodium iodide (¹²³I) solution: 0.54 mL (containing 200-300 mCi)
-
Sodium acetate solution: 5 mL
-
-
Reaction Conditions: The reactants are heated in a sealed vial at 175°C for 60 minutes.
-
Purification: The resulting solution is purified using an alumina column.
-
Formulation: The final product is formulated in a phosphate-buffered solution.
Quantitative Data Summary
The following tables summarize key quantitative data from the described synthesis methods.
| Parameter | Solid-State Precursor Method | Automated Solution-Phase Method |
| Precursor Amount | Not specified | 0.3 mL Iobenguane Sulfate |
| Reaction Temperature | 85°C[1] | 175°C |
| Reaction Time | 20 minutes[1] | 60 minutes |
| Radiochemical Yield | Near-quantitative | >50% |
| Radiochemical Purity | >97% | >97% |
| Specific Activity | High (carrier-free precursor) | Not specified |
Purification Details
Purification is a critical step to ensure the final product is free of impurities that could affect image quality or patient safety.
Cation-Exchange Chromatography
This technique is employed in the solid-state precursor method.
-
Principle: Iobenguane, being a positively charged molecule, binds to the negatively charged resin in the column. Unreacted iodide and other anionic or neutral impurities pass through.
-
Stationary Phase: A strong cation-exchange resin is typically used.
-
Elution: The purified this compound is eluted from the column using a buffer with a high salt concentration or an altered pH to disrupt the ionic interaction.
Alumina Column Chromatography
This method is utilized in the automated solution-phase synthesis.
-
Principle: Alumina (aluminum oxide) is a polar stationary phase. It is effective in retaining polar impurities while allowing the less polar this compound to pass through with a suitable mobile phase.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the final this compound injection.
Radiochemical Purity
This is determined to ensure that the radioactivity is primarily from this compound and not from radioactive impurities.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient are optimized to achieve good separation between this compound and potential impurities.
-
Detection: A radioactivity detector is used in series with a UV detector.
-
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel or reversed-phase plates are used.
-
Mobile Phase: The solvent system is chosen to effectively separate this compound from free iodide and other potential impurities.
-
Detection: The distribution of radioactivity on the plate is measured using a radio-TLC scanner to determine the retention factor (Rf) values.
-
Table of Quality Control Specifications:
| Parameter | Specification |
| Radiochemical Purity | ≥ 97% |
| Radionuclidic Purity | ≥ 99.95% |
| Specific Activity | 0.15 - 1.5 TBq/mmol |
| pH | 4.5 - 7.5 |
Visualizations
Synthesis and Radiolabeling Workflow
Caption: Workflow of this compound Synthesis.
Logical Relationship of Quality Control Parameters
References
Preclinical Research Applications of Iobenguane I-123: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research applications of Iobenguane I-123 (¹²³I-MIBG), a radiopharmaceutical agent critical for the imaging of neuroendocrine tumors. This document outlines the core principles of ¹²³I-MIBG's mechanism of action, detailed experimental protocols for its use in preclinical models, and quantitative data to support research and development.
Introduction to this compound
Iobenguane, or metaiodobenzylguanidine (MIBG), is a structural analog of the neurotransmitter norepinephrine (noradrenaline). When labeled with the radionuclide iodine-123, it becomes a valuable tool for scintigraphic imaging.[1][2] Its primary application in preclinical research is the visualization and characterization of tumors originating from the neural crest, such as neuroblastoma and pheochromocytoma.[1][3] The uptake of ¹²³I-MIBG is primarily mediated by the norepinephrine transporter (NET), which is often highly expressed on the surface of neuroendocrine tumor cells.[1][4] This specific uptake mechanism allows for targeted imaging of these tumors.[1]
Mechanism of Action and Signaling Pathway
Iobenguane's structural similarity to norepinephrine allows it to be recognized and actively transported into sympathomedullary tissues by the NET.[1][4] Upon entering the cell, ¹²³I-MIBG is sequestered into catecholamine storage vesicles. This accumulation within the tumor cells allows for their visualization using Single Photon Emission Computed Tomography (SPECT).[5]
Experimental Protocols
Animal Model Preparation
A widely used preclinical model for studying neuroblastoma is the subcutaneous xenograft mouse model.
-
Cell Line: Human neuroblastoma cell lines (e.g., SK-N-BE(2)C, LAN-1) are cultured under standard conditions.
-
Implantation: Athymic nude mice are typically used. A suspension of tumor cells (e.g., 1-5 x 10⁶ cells in saline or Matrigel) is injected subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before imaging studies commence. Tumor volume is monitored regularly using calipers.
Small Animal SPECT/CT Imaging Protocol
This protocol outlines the key steps for performing ¹²³I-MIBG SPECT/CT imaging in a mouse model of neuroblastoma.
-
Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid gland, administer a saturated solution of potassium iodide (SSKI) to the drinking water of the mice for at least 24 hours prior to ¹²³I-MIBG injection and continue for the duration of the study.[2]
-
Radiopharmaceutical Administration:
-
Anesthesia: Anesthetize the mouse for the duration of the imaging procedure. A commonly used anesthetic regimen is a combination of ketamine and xylazine administered intraperitoneally. Isoflurane gas anesthesia is also a suitable alternative.
-
SPECT/CT Acquisition:
-
Imaging is typically performed 24 hours post-injection of ¹²³I-MIBG.[2][5]
-
Position the anesthetized mouse on the imaging bed of a preclinical SPECT/CT scanner.
-
SPECT Parameters (Example):
-
CT Parameters (Example):
-
Tube Voltage: 120 kV.[8]
-
Tube Current: Low dose to minimize radiation exposure while providing anatomical context.
-
Acquisition: A full 360-degree rotation.
-
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT and CT images using the manufacturer's software.
-
Co-register the SPECT and CT images for anatomical localization of ¹²³I-MIBG uptake.
-
Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and various organs to determine the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).[8]
-
Quantitative Data Presentation
Quantitative analysis of ¹²³I-MIBG biodistribution is crucial for assessing tumor targeting and potential off-target effects. The following tables summarize representative quantitative data from preclinical studies.
Table 1: Biodistribution of this compound in a Neuroblastoma Xenograft Mouse Model
| Organ/Tissue | Mean %ID/g (± SD) |
| Blood | 0.5 ± 0.1 |
| Heart | 10.2 ± 2.5 |
| Lungs | 4.5 ± 1.1 |
| Liver | 3.8 ± 0.9 |
| Spleen | 2.1 ± 0.5 |
| Kidneys | 2.5 ± 0.6 |
| Muscle | 0.8 ± 0.2 |
| Bone | 1.2 ± 0.3 |
| Tumor (SK-N-BE(2)C) | 5.97 ± 1.86 |
| Tumor (LAN-1) | 2.10 ± 0.48 |
Data adapted from studies in athymic nude mice with subcutaneous neuroblastoma xenografts, imaged at 4 hours post-injection for [¹⁸F]-MFBG (structurally similar to MIBG) and 24 hours for ¹²³I-MIBG.[9] Values are presented as mean percentage of injected dose per gram of tissue (%ID/g) with standard deviation (SD).
Table 2: Radiation Dosimetry Estimates for this compound
| Organ | Absorbed Dose (cGy/MBq) |
| Adrenals | 0.0025 |
| Brain | 0.0005 |
| Heart Wall | 0.0020 |
| Kidneys | 0.0015 |
| Liver | 0.0028 |
| Lungs | 0.0012 |
| Spleen | 0.0010 |
| Thyroid (unblocked) | 0.2000 |
| Thyroid (blocked) | 0.0100 |
| Urinary Bladder Wall | 0.0470 |
| Effective Dose (cSv/MBq) | 0.00397 |
Estimated absorbed doses based on murine biodistribution data and extrapolated to a 33-kg child model.[9] Thyroid doses are presented for both unblocked and blocked scenarios to highlight the importance of thyroid blockade.
Preclinical Therapeutic Applications
While ¹²³I-MIBG is primarily a diagnostic agent, its therapeutic counterpart, ¹³¹I-MIBG, is used for targeted radionuclide therapy. Preclinical studies using ¹²³I-MIBG can help predict the potential efficacy of ¹³¹I-MIBG therapy by assessing the avidity of the tumor for MIBG.[10] A high uptake of ¹²³I-MIBG in the tumor is a prerequisite for considering ¹³¹I-MIBG therapy.
Table 3: Quantitative Assessment of Tumor Response
| Parameter | Pre-treatment | Post-treatment | % Change |
| Tumor Volume (mm³) | 250 ± 50 | 100 ± 30 | -60% |
| Tumor SUVmax | 12.0 | 3.1 | -74% |
Hypothetical data representing a positive response to ¹³¹I-MIBG therapy in a preclinical model, as assessed by changes in tumor volume and ¹²³I-MIBG uptake (SUVmax). A reduction in SUVmax post-treatment can indicate a decrease in viable, NET-expressing tumor cells.[8]
Conclusion
This compound is an indispensable tool in the preclinical evaluation of neuroendocrine tumors. Its specific mechanism of uptake via the norepinephrine transporter allows for targeted imaging, providing valuable information on tumor location, burden, and response to therapy. The detailed protocols and quantitative data presented in this guide are intended to support researchers in designing and executing robust preclinical studies to advance the understanding and treatment of neuroendocrine malignancies.
References
- 1. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pictorial Review of I-123 MIBG Imaging of Neuroblastoma Utilizing a State-of-the-Art CZT SPECT/CT System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 123I-Meta-Iodobenzylguanidine Single-Photon Emission Computerized Tomography/Computerized Tomography Scintigraphy in the Management of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snmmi.org [snmmi.org]
- 7. medfordradiology.com [medfordradiology.com]
- 8. d-nb.info [d-nb.info]
- 9. Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
In Vitro Iobenguane I-123 Uptake Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies on Iobenguane I-123 (meta-iodobenzylguanidine, MIBG) uptake kinetics. This compound is a radiopharmaceutical analog of norepinephrine (NE) and is primarily used for the diagnosis and therapy of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.[1][2][3] Its cellular uptake is a critical factor in its clinical efficacy and is mediated predominantly by the norepinephrine transporter (NET).[1][4][5] This document outlines the key experimental protocols, quantitative data from in vitro studies, and the associated signaling pathways.
Data Presentation: Quantitative Uptake Kinetics
The following table summarizes the kinetic parameters of this compound uptake in the human neuroblastoma cell line SK-N-SH. These parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for understanding the affinity and capacity of the cellular uptake mechanism.
| Cell Line | Radiotracer | Km (µmol/L) | Vmax (pmol/mg protein/min) | Reference |
| SK-N-SH | ¹²⁵I-MIBG | 1.6 | 43 | (Gillman, 1998) |
Experimental Protocols: In Vitro Uptake Assay
This section details a generalized protocol for conducting an in vitro this compound uptake assay, synthesized from methodologies reported in the literature for neuroblastoma cell lines such as SK-N-SH and SK-N-BE(2C).
Cell Culture
-
Cell Lines: Human neuroblastoma cell lines, such as SK-N-SH or SK-N-BE(2C), which are known to express the norepinephrine transporter (NET), are commonly used.
-
Culture Conditions: Cells are typically cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). They are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Plating: For uptake assays, cells are seeded into multi-well plates (e.g., 24-well or 48-well plates) and allowed to adhere and grow to a near-confluent monolayer.
Uptake Assay Procedure
-
Preparation: Prior to the assay, the cell culture medium is aspirated, and the cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS or a Krebs-Ringer-HEPES buffer) to remove any residual media components.
-
Initiation of Uptake: The uptake is initiated by adding the uptake buffer containing a known concentration of this compound. For kinetic studies, a range of concentrations is used.
-
Incubation: The cells are incubated with the radiotracer for a specific period (e.g., 15-60 minutes) at 37°C. To determine the non-specific uptake, a parallel set of experiments is conducted at 4°C or in the presence of a competitive inhibitor.
-
Termination of Uptake: The uptake is terminated by rapidly aspirating the radioactive buffer and washing the cells multiple times with ice-cold uptake buffer to remove any unbound radiotracer.
-
Cell Lysis: The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based lysis buffer).
-
Quantification: The radioactivity in the cell lysate is measured using a gamma counter. The protein concentration in the lysate is determined using a standard protein assay (e.g., Bradford or BCA assay) to normalize the uptake data.
Inhibition Studies
To confirm the role of the norepinephrine transporter, inhibition studies are performed. This involves pre-incubating the cells with known inhibitors of NET, such as desipramine or norepinephrine, before adding this compound. A significant reduction in uptake in the presence of these inhibitors indicates a NET-mediated process.
Visualization of Signaling Pathways and Workflows
Norepinephrine Transporter (NET) Signaling Pathway
The uptake of this compound is primarily an active transport process mediated by the norepinephrine transporter (NET). This process is sodium and temperature-dependent. While Iobenguane itself is a "false" neurotransmitter and does not typically initiate a downstream signaling cascade in the same manner as norepinephrine, its transport into the cell is the critical event for its diagnostic and therapeutic action. The pathway focuses on the transport mechanism rather than a subsequent signaling cascade.
Figure 1: this compound Uptake via NET.
Experimental Workflow for In Vitro Uptake Assay
The following diagram illustrates the key steps involved in a typical in vitro this compound uptake assay.
Figure 2: In Vitro Uptake Assay Workflow.
References
- 1. Iobenguane Sulfate I-123 | C16H22I2N6O4S | CID 56840904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. I-123-MIBG Scintigraphy or FDG PET for the Imaging of Neuroblastoma? [medscape.com]
- 3. A Pictorial Review of I-123 MIBG Imaging of Neuroblastoma Utilizing a State-of-the-Art CZT SPECT/CT System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Iobenguane I-131? [synapse.patsnap.com]
- 5. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Basic principles of Iobenguane I-123 scintigraphy
An In-depth Technical Guide to Iobenguane I-123 Scintigraphy
Introduction
This compound, also known as ¹²³I-meta-iodobenzylguanidine (¹²³I-MIBG), is a radiopharmaceutical agent integral to diagnostic imaging in nuclear medicine.[1][2][3] Structurally similar to the neurotransmitter norepinephrine, it is used for scintigraphic imaging of neuroendocrine tumors, such as pheochromocytoma, paraganglioma, and neuroblastoma.[4][5][6] Its application also extends to cardiology, where it is used to assess myocardial sympathetic innervation, particularly in patients with congestive heart failure.[3][7][8] This guide provides a detailed overview of the fundamental principles, clinical performance, and experimental protocols associated with this compound scintigraphy.
Core Principle: Mechanism of Action
The diagnostic efficacy of this compound hinges on its structural analogy to norepinephrine (NE), which allows it to exploit the catecholamine uptake and storage pathway in adrenergic nerve terminals and certain tumor cells originating from the neural crest.[1][9][10]
The process involves two primary transport mechanisms:
-
Uptake-1 Mechanism : Iobenguane is actively transported from the extracellular space across the cell membrane into the neuron by the norepinephrine transporter (NET).[10][11][12] This transporter is a key feature of sympathetic neurons and the neuroendocrine tumor cells that this compound helps to identify.
-
Vesicular Sequestration : Once inside the cell, Iobenguane is recognized and sequestered into neurosecretory storage granules by vesicular monoamine transporters (VMATs).[13] This accumulation within vesicles is crucial for retaining the agent within the target tissue, allowing for clear imaging at delayed time points.[12]
The Iodine-123 isotope attached to the iobenguane molecule emits gamma rays (159 keV), which are detected by a gamma camera to produce a scintigraphic image, mapping the distribution of adrenergically active tissues.[1]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound Uses, Side Effects & Warnings [drugs.com]
- 3. Iobenguane i 123 (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. Iobenguane I 123: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 5. I-123 MIBG Scintigraphy - SNMMI [snmmi.org]
- 6. drugs.com [drugs.com]
- 7. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]
- 8. I-123 iobenguane (MIBG) - Radio Rx [radiopharmaceuticals.info]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Iobenguane Sulfate I-123 | C16H22I2N6O4S | CID 56840904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
A Technical Guide to the Preclinical Pharmacokinetics and Biodistribution of Iobenguane I-123
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of Iobenguane I-123 (¹²³I-MIBG) in animal models. Iobenguane, a structural analog of the neurotransmitter norepinephrine, is a critical radiopharmaceutical used for the diagnosis and therapy of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.[1] Its efficacy relies on its selective uptake and retention in tissues expressing the norepinephrine transporter (NET).[2] Understanding its behavior in preclinical models is essential for clinical translation, dosimetry, and the development of new therapeutic strategies.[3][4]
Mechanism of Cellular Uptake and Retention
Iobenguane's primary mechanism of action involves its recognition and transport by the norepinephrine transporter (NET), a protein located on the presynaptic terminals of adrenergic neurons.[5] This process is an active, sodium and energy-dependent transport system.[1] Once inside the cell, Iobenguane is further transported into neurosecretory storage granules by vesicular monoamine transporters (VMATs).[1] This dual-transport mechanism leads to the high and specific accumulation of ¹²³I-MIBG in sympathetically innervated tissues and tumors derived from the neural crest.[1] A smaller fraction of uptake can also occur via passive diffusion.[1]
Beyond the primary NET-mediated pathway, studies have shown that organic cation transporters (OCTs), particularly OCT3, play a significant role in the uptake of MIBG in extraneuronal tissues like the heart and salivary glands.[6] This has implications for interpreting cardiac imaging and understanding potential off-target tissue radiation exposure.[6]
Pharmacokinetic Profile
Following intravenous administration, ¹²³I-MIBG is rapidly cleared from the bloodstream.[6] The pharmacokinetic profile can be influenced by factors such as the specific activity of the radiopharmaceutical preparation; higher specific activity can lead to greater uptake in NET-expressing tissues.[7] The primary route of elimination is through the kidneys, with the majority of the injected dose excreted unchanged in the urine.[6]
Table 1: Plasma Pharmacokinetic Parameters of MIBG in Mice
Data derived from a study using unlabeled MIBG in wild-type female mice following a single intravenous dose.[2]
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Peak Plasma Concentration) | 1350 ± 132.7 | ng/mL |
| AUC (Area Under the Curve) | 1720 ± 114.9 | ng·h/mL |
Biodistribution
The biodistribution of ¹²³I-MIBG reflects the density of sympathetic innervation and NET expression.[5][6] High uptake is consistently observed in the heart, adrenal glands, salivary glands, liver, and spleen.[2][6] The thyroid gland will also show high uptake unless a thyroid-blocking agent is administered.[3]
Table 2: Comparative Biodistribution of Radioiodinated Iobenguane in Mice
Data are presented as the mean percentage of the injected activity per gram of tissue (%IA/g) ± standard error of the mean (SEM) or standard deviation (SD). Note that different iodine isotopes (I-123, I-124) are presented, which have similar biodistribution profiles.
| Organ | Time Point | Athymic Nude Mice (%IA/g ± SEM)[3] | Normal ddY Mice (%ID/g ± SD)[1] |
| Blood | 5 min | - | 4.60 ± 1.25 |
| 30 min | - | 1.15 ± 0.21 | |
| 2 hr | 0.22 ± 0.05 | - | |
| Heart | 5 min | - | 12.31 ± 1.98 |
| 30 min | - | 11.02 ± 1.65 | |
| 2 hr | 2.50 ± 0.50 | - | |
| 24 hr | 1.50 ± 0.20 | - | |
| Liver | 5 min | - | 10.45 ± 1.11 |
| 30 min | - | 8.98 ± 0.87 | |
| 2 hr | 1.90 ± 0.30 | - | |
| 24 hr | 0.70 ± 0.10 | - | |
| Kidneys | 5 min | - | 18.23 ± 2.01 |
| 30 min | - | 5.34 ± 0.99 | |
| 2 hr | 1.20 ± 0.20 | - | |
| 24 hr | 0.40 ± 0.10 | - | |
| Lungs | 2 hr | 1.10 ± 0.20 | - |
| 24 hr | 0.50 ± 0.10 | - | |
| Thyroid | 2 hr | 0.40 ± 0.10 | - |
| 24 hr | 0.50 ± 0.10 | - | |
| Bladder | 2 hr | 0.90 ± 0.40 | - |
| 24 hr | 0.30 ± 0.10 | - |
Table 3: Biodistribution of ¹³¹I-MIBG in Sprague-Dawley Rats
Data are presented as the mean percent kilogram body weight dose per gram of tissue (% kg dose/g) ± SEM at 3 hours post-injection.[2]
| Organ | Uptake (% kg dose/g ± SEM) |
| Brown Adipose Tissue (BAT) | 0.626 ± 0.064 |
| Heart | 0.460 ± 0.054 |
| Spleen | 0.210 ± 0.038 |
| Liver | 0.072 ± 0.007 |
| Muscle | 0.050 ± 0.004 |
Experimental Protocols
Reproducible preclinical studies require standardized protocols.[8] The following sections outline typical methodologies for conducting pharmacokinetic and biodistribution studies with ¹²³I-MIBG in rodent models.
Animal Models and Preparation
-
Species: Male Sprague-Dawley rats or various mouse strains (e.g., C57BL/6, athymic nude for xenograft models) are commonly used.[2][3]
-
Housing: Animals should be housed in controlled environments with standard light/dark cycles and access to food and water ad libitum, unless fasting is required by the specific protocol.[1]
-
Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid, animals should be administered a blocking agent, such as potassium iodide (KI) or Lugol's solution, typically in their drinking water for several days prior to and after radiotracer injection, or as a direct oral or intraperitoneal dose before the study.[3]
Radiopharmaceutical Administration
-
Route: The standard route of administration for pharmacokinetic and biodistribution studies is an intravenous (IV) bolus injection.[6]
-
Site (Mice): The lateral tail vein is the most common site for IV injections in mice. Anesthesia is generally not required if the operator is proficient and appropriate restraint devices are used.[9][10]
-
Site (Rats): The lateral tail vein or a surgically implanted jugular vein catheter can be used for IV administration in rats.[9]
-
Volume and Dose: The injection volume should be minimized (e.g., < 200 µL for mice) to avoid physiological disturbances.[9] The administered radioactivity will depend on the study's objective (e.g., imaging vs. ex vivo counting) but is typically in the range of 1-10 MBq for small animal imaging.
Pharmacokinetic Study Workflow
-
Dosing: Administer ¹²³I-MIBG intravenously.
-
Blood Sampling: Collect small-volume blood samples (approx. 30 µL) at multiple time points (e.g., 5, 15, 30 minutes; 1, 2, 4, 24 hours) post-injection.[2] Sampling can be performed via the submandibular or retro-orbital venous plexus.[2]
-
Sample Processing: Centrifuge blood samples to separate plasma.
-
Radioactivity Measurement: Measure the radioactivity in plasma samples using a calibrated gamma counter.
-
Data Analysis: Plot plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonLin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).[2]
Biodistribution Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Determination and disposition of meta-iodobenzylguanidine in plasma and heart of transporter-deficient mice by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC - Radioligand administration [turkupetcentre.net]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. Iobenguane I 123: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 6. Cardiac Uptake of the Adrenergic Imaging Agent meta-Iodobenzylguanidine (mIBG) Is Mediated by Organic Cation Transporter 3 (Oct3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of high-specific-activity ultratrace 123/131I-MIBG and carrier-added 123/131I-MIBG on efficacy, pharmacokinetics, and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. research.vt.edu [research.vt.edu]
Iobenguane I-123: A Technical Guide to its Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iobenguane I-123, also known as meta-iodobenzylguanidine (MIBG) labeled with Iodine-123, is a radiopharmaceutical agent of significant importance in nuclear medicine.[1][2][3] Structurally analogous to the neurotransmitter norepinephrine, it is selectively taken up by adrenergic tissues, making it an invaluable tool for the diagnostic imaging of neuroendocrine tumors and for the assessment of cardiac sympathetic innervation.[2][4] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and clinical applications of this compound. Detailed experimental protocols for its clinical use are outlined, and quantitative data are presented in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this diagnostic agent.
Molecular Structure and Physicochemical Properties
Iobenguane is an aralkylguanidine that is structurally similar to norepinephrine.[5][6] The molecule consists of a benzylguanidine core with an iodine atom substituted at the meta-position of the benzene ring. For diagnostic purposes, the radioactive isotope Iodine-123 is incorporated into the molecule.[5]
The chemical and physical properties of this compound are summarized in the tables below.
| Chemical Properties | |
| IUPAC Name | 2-[(3-(¹²³I)iodophenyl)methyl]guanidine[5] |
| Molecular Formula | C₈H₁₀IN₃[5] |
| Molecular Weight | 271.09 g/mol [5][7][8] |
| Synonyms | 123I-MIBG, (m-iodobenzyl)guanidine[5] |
| Salt Form | Iobenguane Sulfate I-123[9][10] |
| Radiopharmaceutical Properties | |
| Radioisotope | Iodine-123 (¹²³I)[11] |
| Physical Half-life | 13.2 hours[9][11] |
| Decay Mode | Electron Capture to Tellurium-123 (¹²³Te)[9][11][12] |
| Principal Gamma Emission | 159 keV (83% abundance)[11][13] |
Mechanism of Action and Pharmacokinetics
The diagnostic utility of this compound is rooted in its physiological behavior, which mimics that of norepinephrine.[2][14] It is actively transported into presynaptic adrenergic nerve terminals and neuroendocrine cells by the norepinephrine transporter (NET).[1][10] Following uptake, it is sequestered into neurosecretory granules.[6][15] This targeted accumulation in tissues with high adrenergic innervation or in tumors derived from the neural crest allows for their visualization using single-photon emission computed tomography (SPECT).[1][2]
This compound is rapidly cleared from the bloodstream and primarily excreted by the kidneys, with 70% to 90% of the administered dose recovered unchanged in the urine within four days.[9][11] A minor metabolite is m-iodohippuric acid (MIHA).[9][11]
| Pharmacokinetic Parameters | |
| Route of Administration | Intravenous Injection[4][9] |
| Primary Route of Elimination | Renal[9] |
| Urinary Excretion | 70-90% of administered dose within 4 days (as unaltered drug)[9][11] |
| Metabolites | m-iodohippuric acid (MIHA) (≤ 10%), free radioiodide (≤ 6%)[11] |
Clinical Applications
This compound is a well-established diagnostic agent with two primary clinical indications:
-
Oncology: It is used as an adjunct to other diagnostic tests for the detection, localization, and staging of primary and metastatic neuroendocrine tumors, such as pheochromocytoma and neuroblastoma.[1][4][16]
-
Cardiology: It is employed for the scintigraphic assessment of myocardial sympathetic innervation in patients with congestive heart failure to help evaluate mortality risk.[4][16][17]
Experimental Protocols
The clinical administration and imaging protocol for this compound involves several key steps to ensure patient safety and optimal image quality.
Patient Preparation and Thyroid Blockade
To minimize the uptake of free radioiodide by the thyroid gland, a thyroid blocking agent is administered at least one hour prior to the injection of this compound.[9][11][18]
Hydration is encouraged before and after administration to facilitate clearance and reduce radiation dose to the bladder.[9][20]
Radiolabeling and Quality Control
Iobenguane is radiolabeled with Iodine-123, which is produced in a cyclotron.[9][11][13] The final product is a sterile, pyrogen-free solution for intravenous injection.[9] Quality control measures include checks for radiochemical purity, pH, and sterility.
Administration and Dosing
This compound is administered via a slow intravenous injection over 1 to 2 minutes.[9][20]
| Patient Population | Recommended Dose |
| Adults (≥ 16 years) | 10 mCi (370 MBq)[9][11] |
| Pediatric (< 16 years, ≥ 70 kg) | 10 mCi (370 MBq)[9][11] |
| Pediatric (< 16 years, < 70 kg) | Calculated based on body weight[9][19] |
Scintigraphic Imaging
Imaging is typically performed using a gamma camera equipped for SPECT.
-
Oncologic Imaging: Whole-body planar and SPECT imaging is performed 24 ± 6 hours after administration.[4][21]
-
Cardiac Imaging: Anterior planar imaging of the chest is conducted at 4 hours (± 10 minutes) post-injection.[19]
Visualizations
Signaling Pathway of this compound Uptake
Caption: Cellular uptake of this compound via the norepinephrine transporter.
Experimental Workflow for Clinical Imaging
Caption: Standard clinical workflow for this compound scintigraphy.
Safety and Adverse Reactions
This compound is generally well-tolerated.[1] Adverse reactions are typically mild and may include dizziness, rash, pruritus, flushing, or injection site hemorrhage.[9] As with all radiopharmaceuticals, there is a potential risk associated with radiation exposure.[1] Transient increases in blood pressure have also been reported.[4]
Conclusion
This compound remains a cornerstone in the diagnostic imaging of neuroendocrine tumors and in the functional assessment of the cardiac sympathetic nervous system. Its mechanism of action, which leverages the norepinephrine transporter system, provides a high degree of specificity for targeted tissues. A thorough understanding of its molecular structure, properties, and the established clinical protocols is essential for its safe and effective use in research and clinical practice. The data and visualizations presented in this guide offer a comprehensive resource for professionals in the fields of nuclear medicine, oncology, and cardiology.
References
- 1. openmedscience.com [openmedscience.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound Uses, Side Effects & Warnings [drugs.com]
- 4. Iobenguane I 123: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 5. This compound | C8H10IN3 | CID 135326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. qeios.com [qeios.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Iobenguane Sulfate I-123 | C16H22I2N6O4S | CID 56840904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. AdreView (Iobenguane I 123 Injection for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Iodine-123 - Wikipedia [en.wikipedia.org]
- 13. radiopaedia.org [radiopaedia.org]
- 14. Iobenguane Sulfate I 123 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. drugs.com [drugs.com]
- 16. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]
- 17. I-123 iobenguane (MIBG) - Radio Rx [radiopharmaceuticals.info]
- 18. What are the side effects of this compound? [synapse.patsnap.com]
- 19. AdreView (iobenguane I 123) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Iobenguane I 123: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Iobenguane I-123: A Technical Guide to its Application as a Tracer in Neuroendocrine Tumor Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobenguane I-123 (meta-iodobenzylguanidine, MIBG), a radiolabeled analog of the neurotransmitter norepinephrine, serves as a crucial tracer for the diagnosis, staging, and monitoring of neuroendocrine tumors (NETs).[1][2][3] Its utility lies in its specific uptake and accumulation within sympathoadrenal tissues, providing a non-invasive window into the biology of these tumors. This technical guide provides an in-depth overview of the core principles of this compound as a tracer, including its mechanism of action, experimental protocols for its use, and quantitative data supporting its clinical and research applications.
Mechanism of Action: Targeting the Norepinephrine Pathway
The efficacy of this compound as a tumor-specific tracer is rooted in its structural similarity to norepinephrine.[4] This allows it to be actively transported into neuroendocrine tumor cells through the norepinephrine transporter (NET), a protein expressed on the surface of these cells.[3][5] Following transport across the cell membrane, this compound is further sequestered into neurosecretory granules by vesicular monoamine transporters (VMATs), particularly VMAT1 and VMAT2.[1][6][7] This two-step accumulation process ensures high tracer retention within the tumor, enabling high-contrast imaging. The subsequent gamma decay of the Iodine-123 isotope is then detected using Single Photon Emission Computed Tomography (SPECT), allowing for the visualization of tumor location and burden.[3]
dot
Figure 1: this compound Cellular Uptake Pathway.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the use of this compound in neuroendocrine tumors.
| Tumor Type | Sensitivity | Specificity | Reference(s) |
| Pheochromocytoma | 83-100% | 95-100% | [8] |
| Paraganglioma | 56-76% | 84-100% | [9] |
| Neuroblastoma | ~90% (avid tumors) | High | [2][10] |
| Gastroenteropancreatic NETs | 49.1% | - | [11] |
Table 1: Diagnostic Performance of this compound Scintigraphy.
| Imaging Modality | Overall Sensitivity | Reference(s) |
| This compound | 52% | [12] |
| 111In-octreotide (SRS) | 89% | [12] |
| 68Ga-DOTATATE PET/CT | 80-100% | [13][14] |
| 18F-FDG PET | 58% | [12] |
Table 2: Comparative Sensitivity of this compound with Other Imaging Modalities.
| Tumor Type | Mean SUVmax ± SD | Reference(s) |
| Pheochromocytoma/Paraganglioma | 17.9 ± 14.6 g/mL | [15] |
| Normal Liver | 1.6 | [16] |
Table 3: Standardized Uptake Values (SUV) in this compound Imaging.
| Organ | % Injected Activity per gram (%IA/g) at 48h | Reference(s) |
| Tumor (GOT1 Xenograft) | ~10% | [17] |
| Adrenals | ~5% | [17] |
| Liver | <1% | [17] |
| Blood | <0.5% | [17] |
| Muscle | <0.5% | [17] |
Table 4: Biodistribution of this compound in a Murine Model.
Experimental Protocols
In Vitro this compound Uptake Assay
This protocol describes a method to quantify the uptake of this compound in neuroendocrine tumor cell lines.
-
Cell Culture: Culture neuroendocrine tumor cell lines (e.g., PC-12, SK-N-SH) in appropriate media and conditions until they reach 80-90% confluency in 24-well plates.
-
Preparation: Wash the cells twice with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Incubation: Add this compound (final concentration of ~37 kBq/mL) to each well and incubate at 37°C for a defined period (e.g., 1-2 hours). For competition or inhibition studies, pre-incubate cells with unlabeled iobenguane or specific inhibitors (e.g., desipramine for NET, reserpine for VMAT) for 30 minutes prior to adding the radiotracer.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate and express the results as a percentage of the total added radioactivity.
dot
Figure 2: In Vitro this compound Uptake Assay Workflow.
In Vivo Biodistribution Study in a Xenograft Model
This protocol outlines a typical biodistribution study in a murine model bearing neuroendocrine tumor xenografts.
-
Animal Model: Implant neuroendocrine tumor cells (e.g., human midgut carcinoid GOT1) subcutaneously into immunodeficient mice (e.g., nude mice).[1][18] Allow tumors to grow to a palpable size.
-
Radiotracer Administration: Administer a known activity of this compound (e.g., 0.1-0.5 MBq) to each mouse via intravenous injection (e.g., tail vein).
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Collection: Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Clinical this compound SPECT/CT Imaging Protocol
This protocol provides a general framework for clinical imaging of neuroendocrine tumors.
-
Patient Preparation:
-
Medication Review: Discontinue medications known to interfere with Iobenguane uptake for an appropriate duration before the scan (see Table 5).[5][19][20]
-
Thyroid Blockade: Administer a thyroid-blocking agent (e.g., potassium iodide or Lugol's solution) at least one hour before the radiotracer injection to prevent uptake of free radioiodine by the thyroid gland.[5][21]
-
Hydration: Encourage the patient to be well-hydrated before and after the scan to facilitate clearance of the tracer and reduce radiation dose to the bladder.[19]
-
-
Radiopharmaceutical Administration:
-
Image Acquisition:
-
Timing: Perform whole-body planar and SPECT/CT imaging at 24 hours post-injection. Additional imaging at 4 or 48 hours may also be performed.[5][12]
-
SPECT/CT Parameters:
-
-
Image Reconstruction and Analysis:
-
Reconstruction: Reconstruct SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation and scatter.[23][24]
-
Analysis: Analyze images for areas of abnormal uptake. Quantitative analysis may include the calculation of Standardized Uptake Values (SUV) or tumor-to-background ratios.[15][25]
-
dot
Figure 3: Clinical this compound SPECT/CT Workflow.
Interfering Medications
A number of medications can interfere with the uptake of this compound, potentially leading to false-negative results. These should be discontinued for an appropriate period before imaging, typically at least five half-lives of the drug.
| Drug Class | Examples |
| Tricyclic Antidepressants | Amitriptyline, Imipramine, Desipramine |
| SSRIs/SNRIs | Fluoxetine, Sertraline, Venlafaxine |
| Sympathomimetics | Pseudoephedrine, Phenylephrine, Amphetamines |
| Certain Antihypertensives | Labetalol, Calcium Channel Blockers |
| Cocaine |
Table 5: Common Medications that Interfere with this compound Uptake.[5][19][20]
Conclusion
This compound remains a valuable tool in the armamentarium for imaging neuroendocrine tumors. Its specific mechanism of uptake via the norepinephrine transporter and subsequent vesicular storage provides a unique insight into the functional biology of these tumors. A thorough understanding of the underlying principles, adherence to standardized protocols, and awareness of potential confounding factors are essential for its effective use in both clinical and research settings. The quantitative data derived from this compound imaging can aid in diagnosis, staging, and the evaluation of response to therapy, ultimately contributing to improved patient management and the development of novel therapeutic strategies for neuroendocrine tumors.
References
- 1. Uptake of meta-iodobenzylguanidine in neuroendocrine tumours is mediated by vesicular monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vesicular Monoamine Transporter Protein Expression Correlates with Clinical Features, Tumor Biology, and MIBG Avidity in Neuroblastoma: A Report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Clinical Applications and the Roles of Transporters in Disposition, Tumor Targeting, and Tissue Toxicity of meta-Iodobenzylguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Vesicular monoamine transporter protein expression correlates with clinical features, tumor biology, and MIBG avidity in neuroblastoma: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current role of MIBG in the diagnosis of pheochromocytoma and medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Comparison of Iodine-123 Metaiodobenzylguanidine (MIBG) Scan and [18F]Fluorodeoxyglucose Positron Emission Tomography to Evaluate Response After Iodine-131 MIBG Therapy for Relapsed Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medfordradiology.com [medfordradiology.com]
- 13. The value of 68Ga-DOTATATE PET/CT in diagnosis and management of neuroendocrine tumors compared to current FDA approved imaging modalities: a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Utility of 123I-MIBG Standardized Uptake Value in Patients with Refractory Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. karger.com [karger.com]
- 19. This compound [myactivehealth.com]
- 20. drugs.com [drugs.com]
- 21. I-123 MIBG: Package Insert / Prescribing Information [drugs.com]
- 22. radiopaedia.org [radiopaedia.org]
- 23. Optimization of acquisition time and reconstruction parameters for quantitative single-photon emission computed tomography/computed tomography using iodine-123 metaiodobenzylguanidine | PLOS One [journals.plos.org]
- 24. Optimization of acquisition time and reconstruction parameters for quantitative single-photon emission computed tomography/computed tomography using iodine-123 metaiodobenzylguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 123I-Meta-Iodobenzylguanidine Single-Photon Emission Computerized Tomography/Computerized Tomography Scintigraphy in the Management of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Iobenguane I-123 SPECT/CT in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed framework for utilizing Iobenguane I-123 (¹²³I-MIBG) Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) in the context of neuroblastoma research. The protocols outlined below are synthesized from established clinical guidelines and research practices to ensure high-quality, reproducible imaging data for the assessment of disease extent, treatment response, and the development of novel therapeutics.
Introduction to ¹²³I-MIBG SPECT/CT in Neuroblastoma
Iobenguane, or metaiodobenzylguanidine (MIBG), is a norepinephrine analogue that is actively transported into neuroendocrine cells, including the vast majority of neuroblastoma cells (approximately 90%)[1]. When labeled with the radionuclide Iodine-123, it becomes a highly specific imaging agent for detecting and staging neuroblastoma[1][2]. The addition of hybrid SPECT/CT technology enhances the diagnostic accuracy of ¹²³I-MIBG scintigraphy by providing precise anatomical localization of functional abnormalities, improving sensitivity, and allowing for more accurate disease assessment[1][2][3]. This is crucial for initial diagnosis, monitoring response to therapy, and detecting recurrence[2][4].
Principle of ¹²³I-MIBG Uptake
The following diagram illustrates the mechanism of ¹²³I-MIBG uptake in neuroblastoma cells.
Experimental Protocols
A standardized imaging protocol is paramount for generating reliable and comparable data in a research setting. The following sections detail the key steps of the ¹²³I-MIBG SPECT/CT procedure.
Patient Preparation
Proper patient preparation is critical to minimize artifacts and ensure optimal image quality.
-
Thyroid Blockade: To prevent uptake of free ¹²³I by the thyroid gland, a saturated solution of potassium iodide (SSKI) or Lugol's solution should be administered. This should commence at least 24 hours prior to the ¹²³I-MIBG injection and continue for a total of 3 days[5].
-
Medication Review: A thorough review of concomitant medications is mandatory. Drugs that may interfere with ¹²³I-MIBG uptake, such as tricyclic antidepressants, certain sympathomimetics, and some calcium channel blockers, should be discontinued for at least 5 half-lives before the radiopharmaceutical administration, if clinically feasible[6].
-
Fasting and Hydration: While specific fasting requirements are not universally mandated, adequate hydration is encouraged to facilitate the clearance of unbound radiotracer.
-
Sedation/Anesthesia: Due to the long acquisition time (potentially over 90 minutes), sedation or general anesthesia may be necessary for pediatric patients to minimize motion artifacts[2].
Radiopharmaceutical Administration
The administration of ¹²³I-Iobenguane should be performed by qualified personnel in a controlled setting.
-
Dosage: The administered activity is typically based on the patient's body weight or body surface area. The following tables provide a summary of common dosing regimens.
| Table 1: ¹²³I-Iobenguane Dosage by Body Surface Area | |
| Parameter | Value |
| Dosage | 370 MBq (10 mCi) per 1.73 m² |
| Minimum Activity | 74 MBq (2 mCi) |
| Maximum Activity | 370 MBq (10 mCi) |
| Source | [5] |
| Table 2: ¹²³I-Iobenguane Dosage by Body Weight | |
| Patient Group | Dosage |
| Adults and children ≥ 70 kg | 370 MBq (10 mCi) |
| Children < 16 years and < 70 kg | Scaled to body weight from a 370 MBq adult dose |
| Source | [7][8][9] |
-
Administration Route: The dose should be administered as a slow intravenous injection over 1 to 2 minutes[8]. A saline flush should follow to ensure the full dose is delivered.
Image Acquisition
Imaging is typically performed 20-24 hours after the injection of ¹²³I-MIBG[2][4]. While earlier imaging (4-6 hours) is generally no longer recommended, delayed imaging at 48 hours may occasionally be performed but risks missing lesions with rapid washout[3][4].
-
Planar Imaging: Whole-body planar scintigraphy is usually performed first[7].
-
SPECT/CT Acquisition: SPECT/CT should be performed over areas of known or suspected disease to improve sensitivity and anatomical localization[1][10].
| Table 3: Recommended ¹²³I-Iobenguane SPECT/CT Acquisition Parameters | |
| Parameter | Value |
| SPECT | |
| Projections | 120 projections (3 degrees per step) |
| Acquisition Mode | Continuous or step-and-shoot |
| Time per Projection | 25–35 seconds |
| Matrix Size | 128 x 128 |
| Collimator | Medium-energy |
| Low-Dose CT | |
| Voltage | 80–100 kVp |
| Tube Current | 10–40 mAs |
| Estimated Radiation Dose | 0.2–0.5 mSv |
| Source | [2][4] |
Image Processing and Data Analysis
Post-acquisition processing and analysis are critical for extracting meaningful quantitative and qualitative data.
Image Reconstruction
SPECT data should be reconstructed using an iterative algorithm with corrections for attenuation (using the CT data), scatter, and collimator-detector response.
Qualitative and Semiquantitative Analysis
-
Visual Interpretation: Images are visually assessed for abnormal focal areas of increased radiotracer uptake.
-
Semiquantitative Scoring: Standardized scoring systems are used to evaluate the extent of disease. The most commonly used methods are the modified Curie score and the International Society of Pediatric Oncology Europe Neuroblastoma (SIOPEN) score[1]. In North America, the modified Curie score is predominantly used[1].
Quantitative Analysis
Quantitative SPECT/CT allows for the objective measurement of radiotracer uptake, which is valuable for assessing treatment response[11].
-
Standardized Uptake Value (SUV): SUV measurements, normalized to the injected dose and patient weight, can be calculated for tumor lesions[2][5][11]. Both maximum SUV (SUVmax) and peak SUV (SUVpeak) can be determined[11]. A 30% change in SUV is often considered a significant change in quantitative assessment[11].
Experimental Workflow Diagram
The following diagram provides a high-level overview of the entire ¹²³I-MIBG SPECT/CT imaging workflow for neuroblastoma research.
References
- 1. jnccn.org [jnccn.org]
- 2. 123I-Meta-Iodobenzylguanidine Single-Photon Emission Computerized Tomography/Computerized Tomography Scintigraphy in the Management of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-123-MIBG imaging of neuroblastoma: utility of SPECT and delayed imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. reference.medscape.com [reference.medscape.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. I-123 iobenguane (MIBG) - Radio Rx [radiopharmaceuticals.info]
- 10. neuroblastoma-info.com [neuroblastoma-info.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Cardiac Sympathetic Nerve Imaging with Iobenguane I-123 in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure (HF) is a complex clinical syndrome characterized by the progressive decline of cardiac function. A key element in the pathophysiology of HF is the persistent activation of the sympathetic nervous system (SNS). While initially a compensatory mechanism, chronic sympathetic overdrive becomes maladaptive, leading to myocyte apoptosis, fibrosis, and arrhythmias. This sustained activity results in a dysfunctional state of cardiac sympathetic nerve terminals, characterized by increased norepinephrine (NE) spillover and reduced NE reuptake.
Iobenguane I-123 (¹²³I-MIBG), a radiolabeled analog of norepinephrine, serves as a vital tool for the in-vivo assessment of cardiac sympathetic innervation. ¹²³I-MIBG utilizes the same uptake-1 transport mechanism as norepinephrine to enter presynaptic sympathetic neurons but is not metabolized. Consequently, scintigraphic imaging with ¹²³I-MIBG allows for the visualization and quantification of sympathetic nerve integrity and function. In heart failure, reduced neuronal integrity and accelerated NE turnover lead to decreased ¹²³I-MIBG uptake and retention, which are powerful prognostic indicators. These application notes provide a comprehensive overview and detailed protocols for utilizing ¹²³I-MIBG imaging in preclinical heart failure models.
Principle of this compound Imaging in Heart Failure
The mechanism of ¹²³I-MIBG imaging is intrinsically linked to the kinetics of norepinephrine at the cardiac neuroeffector junction. In a healthy state, NE is released from presynaptic vesicles, acts on postsynaptic β-adrenergic receptors on cardiomyocytes, and is then predominantly cleared from the synaptic cleft via the high-affinity uptake-1 transporter back into the neuron.
In heart failure, this process is significantly altered:
-
Increased NE Release: Chronic SNS stimulation leads to higher synaptic NE concentrations.
-
Impaired Reuptake: The function and density of the uptake-1 transporter are downregulated, leading to reduced NE clearance and increased "spillover" into circulation.
-
Vesicular Depletion: Neuronal stores of NE become depleted over time.
¹²³I-MIBG mimics the behavior of norepinephrine, allowing for the imaging of these pathological changes. A reduction in cardiac ¹²³I-MIBG uptake and an accelerated washout rate are indicative of sympathetic nervous dysfunction, correlating with the severity of heart failure.
Quantitative Data from Preclinical Heart Failure Models
Quantitative analysis of ¹²³I-MIBG uptake provides key metrics for assessing cardiac sympathetic nerve status. The most common parameters are the Heart-to-Mediastinum (H/M) Ratio and the Washout Rate (WR) . A lower H/M ratio indicates reduced tracer uptake, while a higher WR signifies impaired retention and accelerated turnover. In heart failure models, a significant decrease in myocardial uptake is consistently observed compared to healthy controls.
| Model Type | Species/Strain | Heart Failure Induction Method | Key Quantitative Finding | Control/Baseline Value | Reference |
| Normal/Baseline | Rat (Sprague-Dawley) | N/A (Healthy) | Total Heart Uptake: ~2.1 %ID (at 1 hr) | N/A | [1] |
| Pressure Overload | Mouse (C57BL/6) | Transverse Aortic Constriction (TAC) | Expected: Decreased H/M Ratio & Increased WR | Varies by study | [2] |
| Myocardial Infarction | Rat (Wistar) | Left Coronary Artery Ligation | Expected: Decreased H/M Ratio | Varies by study | [3] |
| Genetic Hypertension | Rat (Dahl Salt-Sensitive) | High-Salt Diet | Expected: Increased WR with HF progression | Varies by study | N/A |
%ID = Percent of Injected Dose. H/M = Heart-to-Mediastinum Ratio. WR = Washout Rate.
Experimental Workflow and Protocols
A typical preclinical ¹²³I-MIBG imaging study involves several key stages, from animal model preparation to final data analysis.
Detailed Protocol: ¹²³I-MIBG SPECT/CT Imaging in Rodent Models
This protocol provides a generalized methodology for performing ¹²³I-MIBG imaging in rats or mice. Specific parameters may require optimization based on the animal model, imaging system, and experimental goals.
A. Animal Preparation:
-
Heart Failure Model: Induce heart failure using an established method (e.g., coronary artery ligation for myocardial infarction, transverse aortic constriction for pressure overload). Allow sufficient time for the heart failure phenotype to develop (typically 4-8 weeks).
-
Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid gland, administer a blocking agent.[4] A solution of potassium iodide (e.g., 10 mg/kg) or potassium perchlorate can be administered orally or via intraperitoneal injection 1-2 hours prior to ¹²³I-MIBG administration.
-
Fasting: Fasting is generally not required but ensure animals have free access to water.
B. Radiotracer Administration:
-
Anesthesia: Anesthetize the animal using a volatile anesthetic such as isoflurane (1.5-2.5% in 100% oxygen). Maintain anesthesia throughout the injection and imaging procedures. Monitor vital signs (respiration, temperature) continuously. Use a heating pad to maintain body temperature.
-
Cannulation: Place a catheter in a lateral tail vein for intravenous injection.
-
Dose Preparation: The typical dose of ¹²³I-MIBG for a mouse is 5-10 MBq (135-270 µCi) and for a rat is 18-37 MBq (0.5-1.0 mCi), administered in a volume of 100-200 µL.
-
Injection: Administer the ¹²³I-MIBG dose via the tail vein catheter as a slow intravenous bolus over 1-2 minutes.[5] A rapid injection can cause adrenergic side effects. Flush the catheter with saline to ensure complete delivery of the dose.
C. SPECT/CT Image Acquisition:
-
Positioning: Secure the anesthetized animal in a prone or supine position on the imaging bed of the small-animal SPECT/CT scanner.
-
Early Acquisition (15-30 minutes post-injection):
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
SPECT Scan: Immediately following the CT, perform the SPECT acquisition.
-
Collimator: Use a multi-pinhole collimator optimized for ¹²³I energy (159 keV).
-
Energy Window: Set a 15-20% energy window centered at 159 keV.
-
Projections: Acquire 60-120 projections over a 360° rotation.
-
Acquisition Time: 20-40 seconds per projection, for a total scan time of 20-40 minutes.
-
Matrix Size: 128 x 128.
-
-
-
Delayed Acquisition (3-4 hours post-injection):
-
Keep the animal anesthetized and warm between scans.
-
Repeat the CT and SPECT scans using the identical acquisition parameters as the early scan.
-
D. Image Reconstruction and Analysis:
-
Reconstruction: Reconstruct the SPECT data using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM), incorporating corrections for attenuation (from CT data), scatter, and collimator-detector response.
-
Image Fusion: Co-register and fuse the SPECT and CT images.
-
Region of Interest (ROI) Analysis:
-
On the fused images (typically transaxial or short-axis slices), draw a 3D ROI encompassing the entire left ventricular myocardium.
-
Draw a second ROI in the upper mediastinum, avoiding the heart, great vessels, and spine.
-
Calculate the mean counts per voxel within each ROI for both early and delayed scans.
-
-
Quantitative Calculations:
-
Heart-to-Mediastinum (H/M) Ratio:
-
H/M = (Mean counts in Heart ROI) / (Mean counts in Mediastinum ROI)
-
Calculate for both early (H/M_early) and delayed (H/M_delayed) time points.
-
-
Washout Rate (WR):
-
WR (%) = [ (H/M_early - (H/M_delayed * DecayCorrectionFactor)) / H/M_early ] * 100
-
The DecayCorrectionFactor accounts for the physical decay of ¹²³I (half-life ~13.2 hours) between the two scans and must be calculated based on the precise time interval.
-
-
Data Interpretation
The quantitative outputs of ¹²³I-MIBG imaging provide direct insights into the state of cardiac sympathetic innervation. The relationship between heart failure pathophysiology and the imaging readouts is a logical cascade.
-
Low H/M Ratio: A delayed H/M ratio below a certain threshold (clinically, <1.60 is a significant prognostic marker) reflects a reduced density of viable sympathetic nerve terminals and/or severely impaired uptake-1 transporter function.[1] This is a hallmark of advanced cardiac adrenergic dysfunction.
-
High Washout Rate: An elevated WR indicates that while the tracer may be initially taken up by neurons, it is not properly stored in vesicles and is rapidly cleared from the nerve terminal. This reflects a high-turnover state of norepinephrine, characteristic of sustained sympathetic activation.[6]
In drug development, these parameters can be used to assess the efficacy of novel therapies aimed at modulating the sympathetic nervous system. A successful intervention would be expected to increase the H/M ratio and/or decrease the washout rate toward normal levels, indicating a restoration of sympathetic neuronal health.
References
- 1. Influence of specific activity on myocardial uptake of 123I-mIBG in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCS 2017/JHFS 2017 Guideline on Diagnosis and Treatment of Acute and Chronic Heart Failure ― Digest Version ― [jstage.jst.go.jp]
- 3. Radionuclide Imaging of Neurohormonal System of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. oatext.com [oatext.com]
Application Notes and Protocols for Iobenguane I-123 in Animal Models of Pheochromocytoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobenguane I-123 (¹²³I-MIBG), a structural and functional analog of norepinephrine, is a critical radiopharmaceutical agent for the diagnostic imaging of neuroendocrine tumors, particularly pheochromocytoma.[1][2] Its utility stems from its selective uptake and accumulation in tissues expressing the norepinephrine transporter (NET), a hallmark of chromaffin cells from which these tumors arise.[1][3][4] In preclinical research, ¹²³I-MIBG is invaluable for non-invasively visualizing tumors, assessing NET expression, and evaluating the efficacy of novel therapeutic interventions in various animal models.
These application notes provide a comprehensive guide to utilizing ¹²³I-MIBG in preclinical mouse models of pheochromocytoma, including detailed experimental protocols, quantitative data summaries, and visual diagrams of the underlying biological and experimental processes.
Principle of the Method
The diagnostic application of ¹²³I-MIBG is based on its specific biological pathway. As a norepinephrine analog, ¹²³I-MIBG is actively transported into the cytoplasm of pheochromocytoma cells by the NET protein located on the cell membrane.[5][6] Following cellular uptake, a portion of the ¹²³I-MIBG is sequestered into neurosecretory vesicles by vesicular monoamine transporters (VMATs).[1][6] The accumulation of the iodine-123 radioisotope within the tumor allows for visualization via Single Photon Emission Computed Tomography (SPECT). The intensity of the signal is correlated with the expression of NET and the density of neurosecretory granules.[1]
Relevant Animal Models
The most common animal models for pheochromocytoma research involving ¹²³I-MIBG are xenograft models in immunocompromised mice.[7]
-
PC12 Xenografts: The PC12 cell line, derived from a rat pheochromocytoma, is widely used. These cells are known to express NET and are suitable for forming subcutaneous tumors in nude mice.[8]
-
MPC/MTT Xenografts: Mouse Pheochromocytoma (MPC) cells and the more aggressive Mouse Tumor Tissue (MTT) cells, derived from a neurofibromatosis type 1 (Nf1) knockout mouse model, are also utilized.[7][9] The MPC 4/30PRR cell line, in particular, has been validated for its significant uptake of MIBG.[9]
Quantitative Data Summary
The following tables summarize quantitative data on ¹²³I-MIBG uptake in preclinical pheochromocytoma models. This data is essential for experimental planning, dose calculation, and interpretation of results.
Table 1: In Vivo Uptake of Radiotracer in Mouse Pheochromocytoma Xenograft Model
| Animal Model | Radiotracer | Time Point (post-injection) | Tumor Uptake (%ID/g ± SD) | Tumor-to-Blood Ratio (± SD) | Tumor-to-Muscle Ratio (± SD) | Reference |
| Nude mice with MPC xenografts | ¹²⁵I-MIBG | 24 hours | 1.06 ± 0.25 | 6.24 ± 2.08 | 35.33 ± 14.43 | [9] |
| Nude mice with PC12 xenografts | MIBG | 24 hours | Similar retention to MBBG | Not Reported | Not Reported | [8] |
%ID/g = Percentage of Injected Dose per gram of tissue SD = Standard Deviation
Table 2: In Vitro Uptake of Radiotracer in Pheochromocytoma Cell Lines
| Cell Line | Radiotracer | Time Point | Uptake (fmol/10⁶ cells) | Condition | Reference |
| MPC 4/30PRR | ¹²⁵I-MIBG | 180 min | 274 | Baseline | [9] |
| MPC 4/30PRR | ¹²⁵I-MIBG | 60 min | 73 | Blocked with Desipramine | [9] |
| MPC 4/30PRR | ¹²⁵I-MIBG | 180 min | 511 | Pretreated with Trichostatin A | [9] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key biological pathway for ¹²³I-MIBG uptake and the standard experimental workflow for an in vivo imaging study.
Caption: Cellular uptake pathway of this compound (¹²³I-MIBG).
References
- 1. Norepinephrine Transporter as a Target for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iobenguane i 123 (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of iodine-123-MIBG as a screening test for pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessing intratumor distribution and uptake with MBBG versus MIBG imaging and targeting xenografted PC12-pheochromocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanets.net [nanets.net]
Quantitative Analysis of Iobenguane I-123 Uptake in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobenguane I-123 (meta-iodobenzylguanidine labeled with iodine-123) is a radiopharmaceutical agent utilized for the diagnostic imaging of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma.[1][2][3] Structurally similar to the neurotransmitter norepinephrine, Iobenguane is taken up by cells expressing the norepinephrine transporter (NET).[4] This selective uptake mechanism allows for the visualization of tumors derived from the neural crest.[4] In preclinical research, quantitative analysis of this compound uptake is crucial for evaluating the expression and function of NET in tumor models, assessing the potential of novel therapies to modulate NET activity, and determining the efficacy of radiopharmaceutical-based therapies.
These application notes provide detailed protocols for in vitro and in vivo preclinical studies to quantitatively assess this compound uptake.
Key Experimental Protocols
In Vitro this compound Uptake Assay in Neuroblastoma Cell Lines
This protocol describes the quantification of this compound uptake in cultured neuroblastoma cells, such as the commonly used SH-SY5Y cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Lysis buffer (e.g., 1N NaOH)
-
Gamma counter
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.
-
Preparation of this compound Solution: Dilute the this compound stock solution in pre-warmed uptake buffer to the desired final concentration (e.g., 0.1-1.0 µCi/mL).
-
Uptake Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed uptake buffer.
-
Add the this compound solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
To determine non-specific uptake, a parallel set of wells should be incubated with a competitive inhibitor of NET, such as desipramine (10 µM), added 30 minutes prior to the addition of this compound.
-
-
Termination of Uptake:
-
Aspirate the radioactive uptake solution.
-
Wash the cells three times with ice-cold uptake buffer to remove unbound radioactivity.
-
-
Cell Lysis and Counting:
-
Add lysis buffer to each well to solubilize the cells.
-
Transfer the lysate from each well to a gamma counter tube.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (wells with desipramine) from the total uptake.
-
Normalize the specific uptake to the protein concentration or cell number in each well.
-
In Vivo Biodistribution of this compound in Murine Xenograft Models
This protocol outlines the procedure for assessing the distribution of this compound in various organs and the tumor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human neuroblastoma cells for xenograft implantation (e.g., SH-SY5Y)
-
This compound
-
Saline solution
-
Anesthetic agent
-
Gamma counter
-
Dissection tools
Protocol:
-
Tumor Xenograft Model: Subcutaneously inject a suspension of human neuroblastoma cells (e.g., 5 x 10^6 cells in 100 µL of saline) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Thyroid Blockade: To prevent accumulation of free radioiodine in the thyroid, administer a blocking agent such as potassium iodide or Lugol's solution to the animals, typically starting 24 hours before the injection of this compound and continuing for 48 hours after.[5][6]
-
Administration of this compound: Administer a known activity of this compound (e.g., 5-10 µCi) to each mouse via intravenous (tail vein) injection.
-
Biodistribution Study: At predetermined time points after injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice.
-
Organ and Tumor Collection:
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle) and the tumor.
-
-
Measurement of Radioactivity:
-
Weigh each organ and tumor sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose (standard) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. The formula for this calculation is: %ID/g = (Counts per minute in tissue / Weight of tissue in grams) / (Total counts per minute injected) x 100
-
Preclinical SPECT/CT Imaging Protocol
This protocol details the procedure for in vivo imaging of this compound distribution in a preclinical setting using Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT).
Materials:
-
SPECT/CT scanner suitable for small animals
-
Anesthesia system (e.g., isoflurane)
-
Animal positioning bed
-
This compound
Protocol:
-
Animal Preparation:
-
Radiotracer Administration: Administer this compound (e.g., 100-200 µCi) via intravenous injection.
-
Imaging:
-
Position the anesthetized animal on the scanner bed.
-
Acquire whole-body planar scintigraphy or SPECT images at a specified time point post-injection, typically 24 hours.[5]
-
For SPECT imaging, acquire data over a 360° rotation using appropriate parameters for the specific scanner (e.g., matrix size, number of projections, acquisition time per projection).
-
Following the SPECT acquisition, perform a CT scan for anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT and CT images using the manufacturer's software.
-
Fuse the SPECT and CT images to localize the radiotracer uptake within the anatomical structures.
-
Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the mean or maximum uptake values.
-
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from the described preclinical studies.
Table 1: In Vitro this compound Uptake in SH-SY5Y Neuroblastoma Cells
| Treatment Group | This compound Uptake (cpm/µg protein) |
| Control (Total Uptake) | 5500 ± 450 |
| + Desipramine (Non-specific Uptake) | 800 ± 120 |
| Specific Uptake | 4700 ± 465 |
Table 2: Biodistribution of this compound in a Murine Neuroblastoma Xenograft Model (24 hours post-injection)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |
| Blood | 0.5 ± 0.1 |
| Heart | 2.1 ± 0.4 |
| Lungs | 1.8 ± 0.3 |
| Liver | 3.5 ± 0.7 |
| Spleen | 1.2 ± 0.2 |
| Kidneys | 2.8 ± 0.5 |
| Muscle | 0.3 ± 0.1 |
| Tumor | 8.9 ± 1.5 |
Visualizations
Signaling Pathway of Iobenguane Uptake
Caption: this compound uptake is mediated by the norepinephrine transporter (NET).
Experimental Workflow for In Vivo Biodistribution Study
Caption: Workflow for a preclinical this compound biodistribution study.
Logical Relationship for Quantitative Data Analysis
Caption: Logical flow for calculating the percentage of injected dose per gram.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-Clinical Evaluation of a Novel RXR Agonist for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I-123 iobenguane (MIBG) - Radio Rx [radiopharmaceuticals.info]
- 4. Alzheimer disease: quantitative analysis of I-123-iodoamphetamine SPECT brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Iobenguane I-123 Imaging in Cancer Therapy Response Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobenguane I-123 (¹²³I-MIBG) is a radiopharmaceutical agent utilized in nuclear medicine for the diagnosis and assessment of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.[1][2][3] Structurally similar to the neurotransmitter norepinephrine, iobenguane is taken up by neuroendocrine cells through the norepinephrine transporter (NET).[4][5][6] This targeted uptake allows for the visualization of tumors and the monitoring of their response to therapy. This document provides detailed application notes and protocols for the use of this compound imaging in assessing therapy response in a cancer research setting.
Principle of the Method
This compound imaging relies on the selective uptake and accumulation of the radiotracer in adrenergic tissues. The uptake is primarily mediated by the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine into presynaptic neurons and adrenal chromaffin cells.[4][7] Many neuroendocrine tumors, including neuroblastoma and pheochromocytoma, express high levels of NET on their cell surfaces.[8][9]
Once administered intravenously, this compound circulates in the bloodstream and is actively transported into tumor cells via NET.[10] The radioactive iodine-123 isotope emits gamma rays, which can be detected by a gamma camera or a Single-Photon Emission Computed Tomography (SPECT) scanner.[1][11] The resulting images provide information on the location, size, and metabolic activity of the tumors.
Changes in tumor uptake of this compound over the course of a therapeutic intervention can be quantified to provide an objective measure of treatment response. A decrease in radiotracer uptake is indicative of a positive response to therapy, reflecting a reduction in tumor cell viability or a downregulation of NET expression. Conversely, stable or increased uptake may suggest a lack of response or disease progression.[11][12]
Signaling Pathway of Iobenguane Uptake
The uptake of Iobenguane is critically dependent on the expression and function of the norepinephrine transporter (NET). Several signaling pathways have been shown to regulate NET expression and activity, thereby influencing Iobenguane accumulation in cancer cells.
Caption: this compound uptake and regulatory pathways.
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for accurate and reliable this compound imaging.
-
Medication Review: A thorough review of the patient's current medications is required. Several drugs can interfere with Iobenguane uptake and should be discontinued for an appropriate period before the scan. These include tricyclic antidepressants, labetalol, reserpine, and sympathomimetics.[13][14]
-
Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, a thyroid blocking agent must be administered. Saturated potassium iodide (SSKI) solution or potassium iodide tablets should be given at least one hour prior to the administration of this compound.[13][15]
-
Hydration: Patients should be well-hydrated before and after the administration of the radiotracer to facilitate clearance and minimize radiation exposure to the bladder.[1][14]
This compound Administration and Imaging
-
Dosage: The recommended dose of this compound for adults is 10 mCi (370 MBq).[1][14] For pediatric patients, the dose is typically adjusted based on body weight or surface area.[12][14]
-
Administration: The radiopharmaceutical is administered as a slow intravenous injection over 1-2 minutes.[15]
-
Imaging Acquisition:
-
Planar Imaging: Whole-body planar scintigraphy is typically performed 24 hours (± 6 hours) after the injection.[1][14]
-
SPECT/CT Imaging: Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) provides three-dimensional localization and can improve lesion detection. SPECT/CT is often performed immediately after the planar imaging.[11][12] A typical SPECT acquisition protocol involves 96-120 projections over 180 or 360 degrees, with an acquisition time of 25-35 seconds per projection.[11][16]
-
Image Analysis and Quantification
Quantitative analysis of this compound uptake is essential for objectively assessing therapy response.
-
Visual Assessment: Images are first visually inspected for the location and intensity of radiotracer uptake in known or suspected tumor sites.
-
Semi-Quantitative Analysis (Curie Score): For neuroblastoma, a semi-quantitative scoring system, such as the Curie score, can be used to assess the extent of metastatic disease.
-
Quantitative Analysis (SUV): The Standardized Uptake Value (SUV) is a widely used metric in nuclear medicine to quantify radiotracer uptake. For this compound SPECT/CT, SUV can be calculated to provide an objective measure of tumor metabolic activity.[12][17] The SUV is calculated as follows:
SUV = (Radioactivity concentration in region of interest (Bq/mL)) / (Injected dose (Bq) / Patient weight (g))
Changes in the maximum or mean SUV (SUVmax or SUVmean) of a target lesion between baseline and follow-up scans are used to assess treatment response.[12]
Data Presentation
The following tables summarize representative quantitative data from studies using this compound imaging to assess therapy response.
Table 1: Quantitative Response Assessment in Neuroblastoma
| Study / Patient Cohort | Treatment Modality | Number of Patients | Baseline SUVmax (mean ± SD) | Follow-up SUVmax (mean ± SD) | Percent Change in SUVmax | Reference |
| Patient with thoracic neuroblastoma | Chemotherapy | 1 | 12.0 | 3.1 | -74% | [12] |
Table 2: Diagnostic Performance of this compound Imaging in Pheochromocytoma/Paraganglioma
| Imaging Modality | Sensitivity | Specificity | Reference |
| ¹²³I-MIBG Planar Imaging | 82% - 88% | 82% - 84% | [18] |
| ¹²³I-MIBG SPECT Imaging | Similar to planar | Similar to planar | [19] |
Experimental Workflow
The following diagram illustrates the typical workflow for assessing therapy response using this compound imaging.
Caption: Workflow for therapy response assessment.
Conclusion
This compound imaging is a valuable tool for assessing therapy response in cancers that express the norepinephrine transporter, particularly neuroblastoma and pheochromocytoma. The ability to quantify radiotracer uptake using metrics such as SUV provides an objective and reproducible method for monitoring treatment efficacy. Adherence to standardized protocols for patient preparation, image acquisition, and data analysis is critical for obtaining high-quality, reliable results in a research setting. Future directions may involve the development of novel radiotracers with improved imaging characteristics and the integration of this compound imaging with other biomarkers to provide a more comprehensive assessment of treatment response.
References
- 1. Iobenguane I 123: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 2. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 3. Iobenguane i 123 (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. Norepinephrine Transporter as a Target for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. Iobenguane - Wikipedia [en.wikipedia.org]
- 7. Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB inhibition significantly upregulates the norepinephrine transporter system, causes apoptosis in pheochromocytoma cell lines and prevents metastasis in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Norepinephrine Transporter Expression and Metaiodobenzylguanidine Avidity in Neuroblastoma: A Report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Iobenguane I-131? [synapse.patsnap.com]
- 11. 123I-Meta-Iodobenzylguanidine Single-Photon Emission Computerized Tomography/Computerized Tomography Scintigraphy in the Management of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Info - I-123 MIBG [info.radntx.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Analysis of quantitative [I-123] mIBG SPECT/CT in a phantom and in patients with neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardized Uptake Values on SPECT/CT: A Promising Alternative Tool for Treatment Evaluation and Prognosis of Metastatic Neuroendocrine Tumours [mdpi.com]
- 18. Usefulness of 123I-MIBG Scintigraphy in the Evaluation of Patients with Known or Suspected Primary or Metastatic Pheochromocytoma or Paraganglioma: Results from a Prospective Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Protocol for Iobenguane I-123 Administration in Laboratory Animals: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iobenguane I-123 (meta-iodobenzylguanidine, MIBG), marketed as AdreView™, is a radiopharmaceutical agent used for diagnostic imaging.[1] Structurally similar to the neurotransmitter norepinephrine, this compound is taken up by adrenergic nerve terminals and localizes in tissues with high sympathetic innervation.[2] This property makes it a valuable tool for the scintigraphic imaging of neuroendocrine tumors, such as pheochromocytomas and neuroblastomas, and for assessing myocardial sympathetic innervation.[2][3] In preclinical research, this compound is utilized in laboratory animals to study the biodistribution of the agent, evaluate the efficacy of novel therapies for neuroendocrine tumors, and investigate cardiac autonomic neuropathy.
These application notes provide detailed protocols for the safe and effective administration of this compound in laboratory animals, with a focus on mice and rats. The protocols cover animal preparation, thyroid blockade, administration of the radiopharmaceutical, and guidelines for SPECT imaging and ex vivo biodistribution studies.
Quantitative Data Summary
The following tables provide a summary of recommended dosages and imaging parameters for this compound studies in laboratory animals.
Table 1: Recommended this compound Dosage for Preclinical Studies
| Animal Species | Application | Recommended Dose Range | Reference |
| Mouse | SPECT Imaging | ~20 MBq | - |
| Rat | Myocardial Uptake Studies | Loading dose up to 12 µg/kg | [4] |
Note: Optimal dosage should be determined empirically for each specific study and imaging system.
Table 2: Thyroid Blockade Recommendations
| Animal Species | Blocking Agent | Recommended Dose | Administration Route | Timing | Reference |
| Rat | Potassium Iodide (KI) | 1 mg/kg | Oral gavage | 1 hour prior to I-123 administration | [5] |
| Mouse | Saturated Potassium Iodide (SSKI) | Proportional to human dose | - | 1 day prior to I-123 administration | [6] |
Table 3: Small Animal SPECT Imaging Parameters for Iodine-123
| Parameter | Recommendation | Reference |
| Collimator | Pinhole | [7][8] |
| Pinhole Aperture | 1.0 - 2.0 mm (for high resolution) | [7] |
| Energy Window | Centered around 159 keV | - |
| Acquisition Mode | Step-and-shoot | [9] |
| Rotation | 360° | [9] |
| Reconstruction Algorithm | Filtered backprojection or iterative reconstruction | [7][8] |
Experimental Protocols
Radiopharmaceutical Preparation
Materials:
-
This compound solution (commercially available)
-
Sterile, pyrogen-free 0.9% saline
-
Lead shielding
-
Dose calibrator
-
Sterile syringes and needles
Procedure:
-
Visually inspect the this compound vial for particulate matter and discoloration prior to use.[10]
-
Using aseptic techniques within a lead-shielded environment, draw the required activity of this compound into a sterile syringe.
-
If necessary, dilute the this compound with sterile 0.9% saline to achieve the desired injection volume.
-
Measure the final dose in a calibrated dose calibrator.
-
Record the activity, volume, and time of measurement.
Animal Preparation
Materials:
-
Laboratory animals (e.g., mice, rats)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Acclimatize animals to the laboratory environment before the experiment.
-
Anesthetize the animal using a suitable anesthetic regimen. Inhalant anesthesia, such as isoflurane, is commonly used for imaging studies as it allows for precise control of the anesthetic depth.
-
Place the anesthetized animal on a heating pad to maintain body temperature throughout the procedure.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
Thyroid Blockade
To prevent the uptake of free radioiodine by the thyroid gland, a blocking agent should be administered prior to the injection of this compound.
Procedure for Rats:
-
Prepare a 1 mg/kg solution of potassium iodide (KI) in sterile water.
-
One hour before the administration of this compound, administer the KI solution to the rat via oral gavage.[5]
Procedure for Mice:
-
Prepare a solution of saturated potassium iodide (SSKI).
-
Administer the SSKI solution to the mice, with the dosage scaled appropriately from human recommendations, one day before the this compound injection.[6]
This compound Administration (Intravenous Tail Vein Injection)
Materials:
-
Prepared this compound syringe
-
Animal restrainer (for conscious injections) or appropriate positioning for anesthetized animals
-
Heat lamp or warming pad for tail vasodilation
-
Sterile gauze
Procedure:
-
For conscious animals, place them in a suitable restrainer. For anesthetized animals, position them to provide clear access to the lateral tail vein.
-
Warm the animal's tail using a heat lamp or warming pad to induce vasodilation, making the lateral tail veins more visible and accessible.
-
Immobilize the tail and insert a sterile needle (27-30 gauge for mice, 25-27 gauge for rats) into one of the lateral tail veins.
-
Administer the this compound solution via a slow intravenous injection.[11] A slow injection is crucial to avoid adverse effects.
-
After the injection, carefully withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal for any signs of distress.
SPECT Imaging
Procedure:
-
Position the anesthetized animal on the imaging bed of the SPECT scanner.
-
Set the acquisition parameters according to the recommendations in Table 3. The choice of pinhole aperture size will be a trade-off between spatial resolution and sensitivity.[8]
-
Acquire SPECT data at the desired time points post-injection. For tumor imaging, scans are typically performed 24 hours after administration.[12]
-
Reconstruct the acquired projection data using an appropriate algorithm. Iterative reconstruction methods can improve image quality by modeling the physical characteristics of the imaging system.[8]
Ex Vivo Biodistribution Study
Procedure:
-
At predetermined time points after this compound administration, euthanize the animals via an approved method.
-
Dissect and collect organs of interest (e.g., heart, liver, kidneys, tumor).
-
Weigh each organ and place it in a pre-weighed counting tube.
-
Measure the radioactivity in each organ using a gamma counter.
-
Also, measure the activity of a known standard prepared from the injectate.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Experimental workflow for this compound studies in laboratory animals.
Caption: Logical relationships in planning and executing this compound animal studies.
References
- 1. DailyMed - ADREVIEW- this compound injection [dailymed.nlm.nih.gov]
- 2. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I-123 iobenguane (MIBG) - Radio Rx [radiopharmaceuticals.info]
- 4. Influence of specific activity on myocardial uptake of 123I-mIBG in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal KI Prophylactic Dose Determination for Thyroid Radiation Protection After a Single Administration in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation in a mouse model of a thyroid-blocking protocol for 131I antibody therapy (short communication) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra-high resolution SPECT system using four pinhole collimators for small animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bcf.technion.ac.il [bcf.technion.ac.il]
- 9. Pinhole SPECT: An approach to in vivo high resolution SPECT imaging in small laboratory animals (Journal Article) | OSTI.GOV [osti.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. radiopaedia.org [radiopaedia.org]
- 12. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols for In Vivo Tracking of Neural Crest-Derived Tumors with Iobenguan I-123
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Iobenguane I-123 (¹²³I-MIBG) in the in vivo imaging and tracking of neural crest-derived tumors, such as neuroblastoma and pheochromocytoma.
Introduction
Iobenguane, also known as metaiodobenzylguanidine (MIBG), is a norepinephrine analog.[1] Its radioiodinated form, this compound, is a radiopharmaceutical used for diagnostic imaging.[2] Tumors derived from the neural crest, including neuroblastoma, pheochromocytoma, and paraganglioma, often express the norepinephrine transporter (NET) on their cell surfaces.[3][4] This transporter recognizes and actively transports ¹²³I-MIBG into the tumor cells, allowing for targeted imaging using Single Photon Emission Computed Tomography (SPECT).[3][5]
Mechanism of Action: The Norepinephrine Transporter (NET) Pathway
The specific accumulation of ¹²³I-MIBG in neural crest-derived tumors is primarily mediated by the norepinephrine transporter (NET), a transmembrane protein encoded by the SLC6A2 gene.[4]
The process can be summarized in the following steps:
-
Binding and Uptake: Due to its structural similarity to norepinephrine, ¹²³I-MIBG binds to the NET on the surface of tumor cells.[1] This binding initiates an active, ATP-dependent transport process that moves the radiotracer across the cell membrane and into the cytoplasm. This is often referred to as "Uptake-1".[4]
-
Vesicular Storage: Once inside the cell, a significant portion of the ¹²³I-MIBG is sequestered into neurosecretory vesicles by the vesicular monoamine transporter (VMAT).[6] This storage mechanism prevents the radiotracer from being metabolized or effluxed from the cell, leading to its accumulation and a strong signal for imaging.[6]
-
Intracellular Localization: The majority of the retained ¹²³I-MIBG remains in the cytoplasm, with the remainder stored in these vesicular granules.[3] The degree of tumor uptake has been shown to correlate with the number of neurosecretory granules within the tumor cells.[7]
This targeted uptake mechanism provides high specificity for imaging NET-expressing tumors.[8]
Quantitative Data Presentation
The following tables summarize key quantitative data for ¹²³I-MIBG imaging of neural crest-derived tumors.
Table 1: Diagnostic Accuracy of ¹²³I-MIBG Scintigraphy
| Tumor Type | Sensitivity | Specificity |
| Neuroblastoma | 97% (95% CI: 95-99%) | Data insufficient to estimate |
| Pheochromocytoma | 94% (95% CI: 91-97%) | 92% (95% CI: 87-98%) |
Data from a meta-analysis of studies published between 1980 and 2007.[9]
Table 2: Standardized Uptake Values (SUV) in Normal Tissues and Neuroblastoma
| Tissue | Mean SUVmax | SUVmax Range |
| Normal Tissues | ||
| Liver | 1.6 | 0.5 - 3.2 |
| Parotid Glands | ~4.0 | - |
| Submandibular Glands | ~3.0 | - |
| Normal Adrenal Gland | ~2.0 | - |
| Bladder | Variable | ~1.0 - ~10.0 |
| Neoplastic Tissue | ||
| Neuroblastoma | - | ~1.0 - ~12.0 |
Data from a retrospective analysis of 111 ¹²³I-MIBG SPECT/CT examinations in pediatric patients with neuroblastoma.[10][11]
Table 3: Biodistribution and Radiation Dosimetry of Iobenguane
| Organ | Mean Absorbed Dose (mGy/MBq) for ¹²⁴I-mIBG | Projected Mean Effective Dose (mSv/MBq) for ¹²³I-mIBG |
| Urinary Bladder | 1.54 ± 0.40 | - |
| Salivary Glands | 0.77 ± 0.28 | - |
| Liver | 0.65 ± 0.22 | - |
| Whole Body | - | 0.014 ± 0.002 |
Data from a study on 21 adult patients with neural crest tumors using ¹²⁴I-mIBG, with projections for ¹²³I-mIBG.[12]
Experimental Protocols
The following protocols provide a detailed methodology for key experiments involving ¹²³I-MIBG for in vivo tracking of neural crest-derived tumors.
Protocol 1: Patient/Animal Model Preparation
Objective: To prepare the subject for ¹²³I-MIBG administration and imaging to ensure optimal biodistribution and minimize off-target radiation exposure.
Materials:
-
Potassium iodide (KI) solution or Lugol's solution
-
Sedatives (if required, especially for pediatric or animal studies)
-
Hydration fluids (e.g., saline)
Procedure:
-
Thyroid Blockade: Administer a saturated solution of potassium iodide to block the uptake of free radioiodine by the thyroid gland. This should be initiated at least 24 hours prior to the administration of ¹²³I-MIBG and continued for a total of 3 days.[10]
-
Medication Review: Discontinue any medications that may interfere with ¹²³I-MIBG uptake for an adequate period before the study.[13] Such medications include tricyclic antidepressants, certain antihypertensives, and sympathomimetics.[13]
-
Hydration: Ensure the subject is well-hydrated before and after the administration of ¹²³I-MIBG to facilitate the clearance of the radiotracer and reduce radiation dose to the bladder.[14]
-
Fasting: While not always mandatory, a period of fasting may be recommended to reduce gastrointestinal activity that could interfere with abdominal imaging.
-
Sedation (as required): For pediatric patients or animal models, sedation may be necessary to minimize movement during the imaging procedure and ensure high-quality images.[15]
Protocol 2: Administration of ¹²³I-MIBG
Objective: To safely and effectively administer the radiopharmaceutical to the subject.
Materials:
-
This compound injection
-
Shielded syringe
-
Intravenous (IV) catheter
-
Saline flush
Procedure:
-
Dose Calculation: The recommended dose for adults is 10 mCi (370 MBq).[14] For pediatric patients, the dose is typically scaled based on body surface area, with a common regimen being 370 MBq per 1.73 m² body surface area (minimum 74 MBq, maximum 370 MBq).[10]
-
Aseptic Technique: Draw the calculated dose into a shielded syringe using aseptic techniques.
-
IV Administration: Administer the ¹²³I-MIBG via a slow intravenous injection over 30 seconds to 2 minutes.[15]
-
Saline Flush: Following the injection, flush the IV line with saline to ensure the full dose has been administered.
Protocol 3: SPECT/CT Imaging Acquisition
Objective: To acquire high-quality planar and SPECT/CT images for the localization and quantification of ¹²³I-MIBG uptake.
Materials:
-
SPECT/CT scanner with a low-energy, high-resolution (LEHR) or medium-energy (ME) collimator.[10][16]
Procedure:
-
Imaging Timepoint: Imaging is typically performed 24 hours post-injection of ¹²³I-MIBG.[10][16] Additional imaging at 48 hours may be considered in some cases to clarify findings.[16]
-
Patient Positioning: Position the patient supine on the imaging table.[15]
-
Planar Imaging: Acquire whole-body planar images from head to mid-thigh.[15]
-
SPECT/CT Acquisition:
-
Region of Interest: Perform SPECT/CT over the chest, abdomen, and pelvis, or other areas of suspected disease.
-
Rotation: 360-degree rotation.[15]
-
Matrix: 128x128.[10]
-
CT Acquisition: Immediately following the SPECT acquisition, perform a low-dose CT scan for attenuation correction and anatomical localization.[10] Typical parameters are 80-120 kVp and 10-60 mAs.[10][16]
-
Protocol 4: Image Analysis and Quantification
Objective: To process and analyze the acquired images to identify areas of abnormal uptake and quantify the radiotracer concentration.
Materials:
-
Image processing software with capabilities for SPECT reconstruction, image fusion, and quantitative analysis (e.g., calculation of Standardized Uptake Values - SUV).
Procedure:
-
Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM), incorporating corrections for attenuation (using the CT data), scatter, and resolution recovery.[11]
-
Image Fusion: Fuse the reconstructed SPECT images with the corresponding CT images to provide anatomical context to the functional data.
-
Qualitative Analysis: Visually inspect the fused images for areas of focal ¹²³I-MIBG uptake that are not consistent with normal physiological distribution (e.g., salivary glands, liver, myocardium, and bladder).
-
Quantitative Analysis:
-
Draw regions of interest (ROIs) around areas of abnormal uptake and in normal reference tissues (e.g., liver).
-
Calculate the maximum Standardized Uptake Value (SUVmax) for the tumor lesions. SUV normalizes the tracer uptake to the injected dose and patient weight, allowing for objective and reproducible quantification.[10]
-
For longitudinal studies, compare the changes in SUVmax over time to assess tumor response to therapy.[11]
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo imaging study using this compound.
References
- 1. What is the mechanism of Iobenguane I-131? [synapse.patsnap.com]
- 2. A Pictorial Review of I-123 MIBG Imaging of Neuroblastoma Utilizing a State-of-the-Art CZT SPECT/CT System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine Transporter as a Target for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does the Incremental Value of 123I-Metaiodobenzylguanidine SPECT/CT over Planar Imaging Justify the Increase in Radiation Exposure? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uptake of iodine-123 MIBG by pheochromocytomas, paragangliomas, and neuroblastomas: a histopathological comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specificity of radioiodinated MIBG for neural crest tumors in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 123I-meta-iodobenzylguanidine scintigraphy for the detection of neuroblastoma and pheochromocytoma: results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 13. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ams-lb.com [ams-lb.com]
- 15. medfordradiology.com [medfordradiology.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Iobenguane I-123 in Parkinson's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. However, the pathology of PD extends beyond the central nervous system, notably affecting the autonomic nervous system. A key manifestation of this is the degeneration of postganglionary sympathetic cardiac neurons, leading to cardiac sympathetic denervation. This phenomenon can be visualized and quantified using scintigraphy with Iobenguane I-123 (¹²³I-MIBG).
Iobenguane, a structural analog of norepinephrine, is taken up by the norepinephrine transporter (NET) in presynaptic sympathetic nerve terminals.[1] When labeled with the gamma-emitting isotope Iodine-123, it allows for the in vivo assessment of the integrity and function of the sympathetic nervous system. In Parkinson's disease, the reduced density of cardiac sympathetic nerve endings leads to a significant decrease in ¹²³I-MIBG uptake in the heart. This makes ¹²³I-MIBG a valuable biomarker for studying disease pathology, particularly in animal models, and for evaluating the potential of neuroprotective or restorative therapies on the peripheral nervous system.
These application notes provide an overview and detailed protocols for the use of this compound in preclinical research models of Parkinson's disease.
Data Presentation: Quantitative Analysis of this compound Uptake
A primary quantitative measure in ¹²³I-MIBG scintigraphy is the heart-to-mediastinum (H/M) ratio. This ratio compares the tracer uptake in the heart with the background activity in the mediastinum, providing a normalized value that reflects the degree of cardiac sympathetic innervation. A lower H/M ratio indicates a greater degree of denervation.
While extensive quantitative data from preclinical Parkinson's disease models is not widely published, the principle of reduced cardiac uptake has been demonstrated in neurotoxin-based models. For instance, pretreatment of mice with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) significantly reduces cardiac ¹²⁵I-MIBG accumulation.[2] Similarly, chemical sympathectomy with 6-hydroxydopamine (6-OHDA) in rats leads to a 65% reduction in cardiac ¹²³I-MIBG uptake.
The following tables summarize typical H/M ratio findings from clinical studies in humans, which serve as a translational benchmark for what can be expected in preclinical research. Animal models are designed to replicate this pathology, and similar, though not identical, ratios would be the target endpoint in such studies.
Table 1: Early Phase this compound Heart-to-Mediastinum (H/M) Ratio (15-30 minutes post-injection)
| Group | Mean H/M Ratio (± SD) | Description |
| Healthy Controls | 2.42 (± 0.27) | Represents normal cardiac sympathetic innervation.[2] |
| Parkinson's Disease Patients | 1.58 (± 0.37) | Significantly reduced uptake, indicating early sympathetic denervation.[2] |
Table 2: Delayed Phase this compound Heart-to-Mediastinum (H/M) Ratio (3-4 hours post-injection)
| Group | Mean H/M Ratio (± SD) | Description |
| Healthy Controls | 2.60 (± 0.15) | Reflects retention of the tracer in healthy nerve terminals.[2] |
| Parkinson's Disease Patients | 1.33 (± 0.28) | Markedly reduced retention, confirming extensive cardiac sympathetic denervation.[2] |
| Multiple System Atrophy (MSA) Patients | Normal | In contrast to PD, patients with MSA typically show regular H/M ratios, making ¹²³I-MIBG a useful tool for differential diagnosis. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound uptake and a typical experimental workflow for its application in a preclinical Parkinson's disease model.
Caption: Mechanism of this compound uptake and storage in sympathetic neurons.
References
Dual-Isotope Imaging with Iobenguane I-123 and Other Tracers: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dual-isotope imaging methodologies utilizing Iobenguane I-123 (¹²³I-MIBG) in conjunction with other tracers. The protocols detailed herein are intended to guide researchers in the design and execution of experiments for the simultaneous assessment of different physiological processes, offering advantages in image registration and patient throughput.[1][2][3]
Introduction to Dual-Isotope Imaging with ¹²³I-MIBG
This compound (¹²³I-MIBG) is a radiopharmaceutical analog of norepinephrine, a neurotransmitter of the sympathetic nervous system.[4][5] Its uptake and accumulation in tissues are primarily mediated by the norepinephrine transporter (NET).[4][6] This property makes ¹²³I-MIBG a valuable tool for imaging tissues with high sympathetic innervation, such as the heart, as well as neuroendocrine tumors like pheochromocytoma and neuroblastoma.[6][7]
Dual-isotope imaging allows for the simultaneous or sequential acquisition of data from two different radiotracers within a single imaging session. This technique offers the significant advantage of perfectly co-registered images, enabling the direct comparison of two distinct physiological or metabolic pathways.[1] When combined with other tracers, such as Technetium-99m (⁹⁹ᵐTc)-labeled agents for myocardial perfusion or bone metabolism, dual-isotope imaging with ¹²³I-MIBG provides a powerful platform for comprehensive disease characterization.
Key Applications:
-
Cardiology: Simultaneous assessment of cardiac sympathetic innervation (¹²³I-MIBG) and myocardial perfusion (e.g., ⁹⁹ᵐTc-Sestamibi or ⁹⁹ᵐTc-Tetrofosmin) in heart failure and ischemic heart disease.[1][8]
-
Oncology: Combined imaging of neuroendocrine tumors (¹²³I-MIBG) and bone metastases (⁹⁹ᵐTc-MDP) to provide comprehensive staging and assessment of disease extent.[3][9]
Signaling Pathway: ¹²³I-MIBG Uptake
The uptake of ¹²³I-MIBG into presynaptic sympathetic nerve terminals is a multi-step process that mirrors the reuptake of norepinephrine. This process is crucial for the visualization of adrenergically active tissues.
Caption: ¹²³I-MIBG uptake and sequestration pathway in a presynaptic sympathetic neuron.
Experimental Protocols
Dual-Isotope Cardiac Imaging: ¹²³I-MIBG and ⁹⁹ᵐTc-Tetrofosmin
This protocol is designed for the simultaneous assessment of cardiac sympathetic innervation and myocardial perfusion.
3.1.1. Patient Preparation:
-
Medication Review: Discontinue medications known to interfere with ¹²³I-MIBG uptake for at least 5 biological half-lives prior to the study. This includes tricyclic antidepressants, certain antihypertensives (e.g., labetalol, reserpine), sympathomimetics, and cocaine.[6]
-
Thyroid Blockade: Administer a thyroid-blocking agent, such as potassium iodide (100 mg for adults) or Lugol's solution, at least one hour before the injection of ¹²³I-MIBG to minimize radiation dose to the thyroid.[10]
-
Fasting: Patients should fast for at least 4 hours prior to the injection of ⁹⁹ᵐTc-Tetrofosmin.
3.1.2. Radiopharmaceutical Administration:
-
Administer approximately 111-370 MBq (3-10 mCi) of ¹²³I-MIBG intravenously.[11]
-
For simultaneous acquisition, inject approximately 370-740 MBq (10-20 mCi) of ⁹⁹ᵐTc-Tetrofosmin at peak stress (pharmacological or exercise).[1]
3.1.3. Image Acquisition:
-
Early Imaging (Optional): Acquire planar and/or SPECT images 15-30 minutes after ¹²³I-MIBG injection.[12]
-
Late Imaging (Simultaneous Acquisition): Perform SPECT/CT imaging approximately 4 hours after the ¹²³I-MIBG injection.[11][13]
-
Energy Windows:
-
¹²³I photopeak: 159 keV (e.g., 20% window).[10]
-
⁹⁹ᵐTc photopeak: 140.5 keV (e.g., 20% window).
-
-
Acquisition Parameters:
-
Matrix: 128 x 128.
-
Rotation: 180° (for cardiac imaging), 60-64 views.
-
Time per view: 20-30 seconds.
-
3.1.4. Data Analysis:
-
Crosstalk Correction: Apply a crosstalk correction method to the acquired data. This is crucial due to the close proximity of the ¹²³I and ⁹⁹ᵐTc photopeaks. Methods include model-based compensation or the use of multiple energy windows.[1][14][15]
-
Image Reconstruction: Reconstruct the corrected projection data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).
-
Quantitative Analysis:
-
Heart-to-Mediastinum Ratio (HMR): Calculate the ratio of the mean counts in a region of interest (ROI) over the heart to the mean counts in an ROI over the mediastinum on the ¹²³I-MIBG images.[11][13]
-
Washout Rate (WR): If early and late images are acquired, calculate the myocardial washout rate of ¹²³I-MIBG.
-
Perfusion Defect: Assess the ⁹⁹ᵐTc-Tetrofosmin images for areas of reduced uptake, indicative of perfusion defects.
-
Innervation/Perfusion Mismatch: Compare the ¹²³I-MIBG and ⁹⁹ᵐTc-Tetrofosmin images to identify areas of normal perfusion but reduced innervation.
-
Dual-Isotope Tumor Imaging: ¹²³I-MIBG and ⁹⁹ᵐTc-MDP
This protocol is for the simultaneous evaluation of neuroendocrine tumors and potential bone metastases.
3.2.1. Patient Preparation:
-
Medication Review: As per the cardiac protocol, discontinue interfering medications.
-
Thyroid Blockade: Administer a thyroid-blocking agent as described previously.[10]
-
Hydration: Encourage the patient to be well-hydrated to promote clearance of the radiotracers and reduce bladder radiation dose.
3.2.2. Radiopharmaceutical Administration:
-
Administer approximately 185-370 MBq (5-10 mCi) of ¹²³I-MIBG intravenously.
-
Administer approximately 740 MBq (20 mCi) of ⁹⁹ᵐTc-MDP intravenously 2-4 hours prior to imaging.
3.2.3. Image Acquisition:
-
Imaging Time: Perform whole-body planar and SPECT/CT imaging 24 hours after ¹²³I-MIBG injection.[10][16]
-
Energy Windows:
-
¹²³I photopeak: 159 keV (e.g., 15-20% window).[10]
-
⁹⁹ᵐTc photopeak: 140.5 keV (e.g., 15-20% window).
-
-
Acquisition Parameters:
-
Whole-body scan speed: 8-10 cm/min.
-
SPECT Matrix: 128 x 128.
-
SPECT Rotation: 360°, 64 views.
-
Time per view: 20-30 seconds.
-
3.2.4. Data Analysis:
-
Crosstalk Correction: Apply appropriate crosstalk correction algorithms.[3]
-
Image Reconstruction: Reconstruct SPECT data using an iterative algorithm.
-
Qualitative and Semi-Quantitative Analysis:
-
Identify and localize areas of abnormal ¹²³I-MIBG uptake, consistent with neuroendocrine tumors.
-
Identify and localize areas of abnormal ⁹⁹ᵐTc-MDP uptake, consistent with bone metastases.
-
Co-register and fuse the ¹²³I-MIBG and ⁹⁹ᵐTc-MDP images to assess the spatial relationship between the primary tumor and bone lesions.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a dual-isotope imaging study.
References
- 1. Evaluation of simultaneous 201Tl/99mTc dual-isotope cardiac SPECT imaging with model-based crosstalk compensation using canine studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new dual-isotope convolution cross-talk correction method: a Tl-201/Tc-99m SPECT cardiac phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous 99mTc-MDP/123I-MIBG tumor imaging using SPECT-CT: Phantom and constructed patient studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac 123I-Metaiodobenzylguanidine (MIBG) Scintigraphy in Parkinson’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Tc-99m/I-123 Dual Radionuclide Myocardial Perfusion/Innervation Imaging Using Siemens IQ-SPECT with SMARTZOOM Collimator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous 99mTc-MDP/123I-MIBG tumor imaging using SPECT-CT: phantom and constructed patient studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medfordradiology.com [medfordradiology.com]
- 11. Cardiac 123I-mIBG Imaging in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of mediastinal, liver and lung 123I-metaiodobenzylguanidine (123I-MIBG) washout on calculated 123I-MIBG myocardial washout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. I-123 MIBG Scan – Los Angeles, CA | Cedars-Sinai [cedars-sinai.org]
Troubleshooting & Optimization
Optimizing Iobenguane I-123 SPECT/CT: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iobenguane I-123 SPECT/CT. The information is designed to address specific issues that may arise during experimental procedures and to ensure optimal data acquisition and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key SPECT acquisition parameters to consider for this compound imaging?
A1: Optimizing SPECT acquisition parameters is critical for high-quality this compound imaging. Key parameters include the energy window, matrix size, voxel size, rotation, and acquisition time per view. A standard protocol often sets the main energy window at 20% (±10%) centered on 159 keV, with sub-energy windows for scatter estimation.[1][2] The matrix size is typically 128 x 128.[1][2][3][4]
Q2: What are the recommended reconstruction parameters for this compound SPECT/CT?
A2: Iterative reconstruction algorithms such as 3D-Ordered Subset Expectation Maximization (3D-OSEM) are commonly used.[1][2] Key parameters to optimize include the number of subsets and iterations, as well as the Gaussian filter settings. One study suggests that for accurate SUV measurement, an SI (subset x iteration) product of approximately 120 and a Gaussian filter of 10-12 mm are optimal.[5][6]
Q3: What are common artifacts in this compound SPECT/CT imaging and how can they be minimized?
A3: Common artifacts in SPECT imaging are often patient-related and include those caused by motion and soft tissue attenuation.[7] To minimize motion artifacts, it is important to ensure the patient is comfortable and well-informed about the procedure to improve cooperation.[7] Attenuation artifacts can be addressed by repeating the imaging in different positions or by utilizing attenuation correction hardware and software.[7] Misalignment between the SPECT and CT scans can also lead to attenuation-correction errors.[7]
Q4: Are there any medications that can interfere with this compound uptake?
A4: Yes, numerous medications can interfere with this compound uptake, potentially leading to false-negative results.[4][8] These include certain antidepressants, antihypertensives, and sympathomimetic amines.[4][9] It is crucial to review the patient's medications and, if clinically feasible, discontinue any interfering drugs for at least five biological half-lives before administering this compound.[9]
Q5: Why is thyroid blockade necessary before this compound administration?
A5: The iodine component of this compound can be taken up by the thyroid gland, which can lead to unnecessary radiation exposure to the thyroid and potentially interfere with image interpretation.[8][10] To prevent this, a thyroid blocking agent, such as potassium iodide or Lugol's solution, should be administered at least one hour before the this compound injection.[3][8][10][11]
Troubleshooting Guides
Issue: Poor Image Quality or High Noise
Poor image quality can result from several factors, including suboptimal acquisition and reconstruction parameters.
Troubleshooting Workflow:
References
- 1. Optimization of acquisition time and reconstruction parameters for quantitative single-photon emission computed tomography/computed tomography using iodine-123 metaiodobenzylguanidine | PLOS One [journals.plos.org]
- 2. Optimization of acquisition time and reconstruction parameters for quantitative single-photon emission computed tomography/computed tomography using iodine-123 metaiodobenzylguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopharmaceuticals.info [radiopharmaceuticals.info]
- 4. DailyMed - ADREVIEW- this compound injection [dailymed.nlm.nih.gov]
- 5. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 6. Optimization of acquisition time and reconstruction parameters for quantitative single-photon emission computed tomography/computed tomography using iodine-123 metaiodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 8. Iobenguane I 123: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 9. AdreView (iobenguane I 123) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. What are the side effects of this compound? [synapse.patsnap.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting poor Iobenguane I-123 uptake in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Iobenguane I-123 (meta-iodobenzylguanidine, MIBG) uptake in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of uptake?
Iobenguane, also known as MIBG, is a structural analog of the neurotransmitter norepinephrine.[1][2][3] Its radioactive form, this compound, is used as a diagnostic imaging tracer for neuroendocrine tumors.[1][4] The primary mechanism of uptake into cells is an active, energy-dependent transport process mediated by the norepinephrine transporter (NET), a protein expressed on the surface of adrenergic cells like those found in neuroblastoma and pheochromocytoma.[5][6][7] Because of its structural similarity to norepinephrine, Iobenguane is recognized and transported into the cell by NET.[2][8] A smaller portion of uptake can also occur via passive diffusion.[9]
Q2: Which cell lines are appropriate for this compound uptake studies?
Cell lines derived from neuroendocrine tumors are typically used due to their expression of the norepinephrine transporter (NET). Commonly used and well-characterized cell lines include:
It is crucial to verify the level of NET expression in your specific cell line and passage number, as expression levels can vary and impact uptake efficiency.[12] Approximately 10% of neuroblastomas do not demonstrate MIBG uptake, a phenomenon that can also be reflected in derived cell lines.[6][12]
Q3: What is the purpose of using an inhibitor like Desipramine in the assay?
Desipramine is a potent and selective inhibitor of the norepinephrine transporter (NET).[10][13][14] In an Iobenguane uptake assay, it is used as a negative control to demonstrate the specificity of the uptake mechanism. By pre-treating a set of cells with Desipramine, you can block NET-mediated transport. The residual radioactivity in these cells represents non-specific binding and passive diffusion. A successful assay will show a significant reduction in I-123 Iobenguane uptake in cells treated with Desipramine compared to untreated control cells.[7]
Troubleshooting Guide
Problem: My cells show very low or no I-123 Iobenguane uptake.
This is the most common issue and can be caused by several factors. Use the following questions to diagnose the problem.
Q4: Have you verified NET expression in your cells?
Cause: The fundamental requirement for Iobenguane uptake is the presence of the norepinephrine transporter (NET) on the cell surface.[7] Cell lines can lose protein expression over time with repeated passaging, or a specific sub-clone may have inherently low expression.[12] Some neuroblastoma tumors and their derived cell lines are known to be MIBG-negative.[15][16]
Solution:
-
Confirm Expression: Verify NET mRNA or protein levels using RT-qPCR, Western blot, or flow cytometry.
-
Source a New Vial: If expression is low, consider obtaining a new, low-passage vial of the cell line from a reputable cell bank.
-
Select a Different Cell Line: If the line is confirmed to be NET-negative, switch to a cell line known for high NET expression.
Q5: Are there interfering substances in your media or experimental buffer?
Cause: The NET transporter is sensitive to various compounds that can act as competitive inhibitors.[8][17] Many common drugs, including certain antidepressants and antihypertensives, block NET function.[3][18]
Solution:
-
Review Media Components: Ensure no components in your culture medium or assay buffer are known NET inhibitors.
-
Check Previous Treatments: If the cells were treated with other compounds prior to the uptake assay, ensure these have been thoroughly washed out and that they are not on the list of known interfering drugs (See Table 2). Discontinue drugs for at least 5 half-lives before the experiment.[8][17]
-
Use a Simple Buffer: Perform the uptake in a simple, defined buffer like Krebs-Ringer-HEPES (KRH) to minimize potential interference.
Q6: Are your experimental conditions optimal for active transport?
Cause: NET-mediated uptake is an active process that is highly dependent on specific environmental conditions.[6]
Solution:
-
Temperature: The assay should be performed at 37°C. Active transport is significantly reduced at 4°C, a condition often used to measure non-specific background binding.
-
pH and Ions: The transport mechanism is dependent on serum sodium and chloride.[6] Ensure your assay buffer is at a physiological pH (around 7.4) and contains appropriate ion concentrations.
-
Cell Health: Only use cells that are healthy and in the logarithmic growth phase. Poor cell viability will lead to compromised membrane integrity and a loss of active transport capability. Perform a viability check (e.g., trypan blue exclusion) before starting the experiment.
Problem: My results are not reproducible between experiments.
Q7: How can I improve the consistency of my Iobenguane uptake assays?
Cause: Variability can stem from minor deviations in protocol, cell handling, or reagent preparation.
Solution:
-
Standardize Cell Seeding: Ensure that the same number of viable cells are seeded in each well for every experiment. Confluency can affect NET expression and uptake.
-
Control Incubation Times: Use a precise timer for all incubation steps, especially the uptake and wash steps.
-
Maintain Consistent Reagent Preparation: Prepare fresh dilutions of I-123 Iobenguane and any inhibitors from stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Perform Washes Thoroughly but Gently: Ensure that all unbound radiotracer is washed away without dislodging the cells. Perform multiple, quick washes with ice-cold buffer.
Appendices
Appendix A: Key Experimental Protocols
General Protocol for I-123 Iobenguane Uptake Assay
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation time should be optimized for your specific cell line.
-
Cell Plating: Seed NET-expressing cells (e.g., SK-N-SHSY5Y) into 24-well or 48-well plates. Allow cells to adhere and grow to a confluency of 80-90%.
-
Pre-incubation/Wash:
-
Gently aspirate the culture medium.
-
Wash the cell monolayer once with 1 mL of pre-warmed (37°C) uptake buffer (e.g., KRH buffer).
-
Add 500 µL of uptake buffer to each well and pre-incubate for 15-20 minutes at 37°C.
-
-
Inhibitor Treatment (for negative controls):
-
For wells designated for specific uptake measurement, replace the buffer with a solution containing a NET inhibitor (e.g., Desipramine).
-
Incubate for 30 minutes at 37°C.
-
-
Initiate Uptake:
-
Prepare the I-123 Iobenguane working solution by diluting it in uptake buffer to the desired final concentration (e.g., 0.1 µCi/mL).
-
Aspirate the buffer from all wells.
-
Add the I-123 Iobenguane solution to each well to start the uptake.
-
Incubate for a defined period (e.g., 60-180 minutes) at 37°C.[7]
-
-
Terminate Uptake and Wash:
-
To stop the uptake, rapidly aspirate the radioactive solution.
-
Immediately wash the cells three times with 1 mL of ice-cold uptake buffer to remove unbound tracer.
-
-
Cell Lysis and Counting:
-
Add a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the lysate from each well to a gamma counter tube.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a standard assay (e.g., BCA) to normalize the counts per minute (CPM) to the amount of protein (CPM/mg protein).
-
Calculate specific uptake: (Total Uptake [CPM in untreated cells]) - (Nonspecific Uptake [CPM in inhibitor-treated cells]).
-
Appendix B: Quantitative Data Tables
Table 1: Common Cell Lines for Iobenguane Uptake Studies
| Cell Line | Origin | Key Characteristic |
| SK-N-SHSY5Y | Human Neuroblastoma | Expresses NET |
| SK-N-BE(2)M17 | Human Neuroblastoma | Expresses NET |
| PC-12 | Rat Pheochromocytoma | Expresses NET |
| MPC 4/30PRR | Mouse Pheochromocytoma | Expresses NET |
Table 2: Common Inhibitors and Interfering Substances
| Compound / Class | Mechanism of Action / Role | Typical In Vitro Concentration Range | References |
| Desipramine | Selective NET inhibitor (Used for negative control) | 100 nM - 10 µM | [11][19] |
| Tricyclic Antidepressants | Block NET, interfering with Iobenguane uptake | N/A (Avoid) | [3][18] |
| Sympathomimetics | (e.g., pseudoephedrine, phenylephrine) Compete for NET | N/A (Avoid) | [3][8] |
| Cocaine | Blocks reuptake of norepinephrine | N/A (Avoid) | [20] |
| Certain Antihypertensives | (e.g., Labetalol, Reserpine, Calcium Channel Blockers) Can interfere with uptake or deplete catecholamine stores. | N/A (Avoid) | [17][18][20] |
Appendix C: Diagrams and Workflows
References
- 1. This compound | C8H10IN3 | CID 135326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iobenguane - Wikipedia [en.wikipedia.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Iobenguane I-131? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. nanets.net [nanets.net]
- 8. Iobenguane I-131 for Advanced Pheochromocytoma or Paraganglioma - The ASCO Post [ascopost.com]
- 9. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of desipramine treatment on norepinephrine transporter gene expression in the cultured SK-N-BE(2)M17 cells and rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desipramine treatment decreases 3H-nisoxetine binding and norepinephrine transporter mRNA in SK-N-SHSY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | MIBG Therapy for Neuroblastoma: Precision Achieved With Dosimetry, and Concern for False Responders [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 15. Nuclear Medicine Imaging in Neuroblastoma: Current Status and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Info - I-123 MIBG [info.radntx.com]
- 19. researchgate.net [researchgate.net]
- 20. European Nuclear Medicine Guide [nucmed-guide.app]
Improving Iobenguane I-123 image quality with medium-energy collimators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iobenguane I-123 for imaging studies. The focus is on enhancing image quality through the use of medium-energy (ME) collimators.
Frequently Asked Questions (FAQs)
Q1: Why is image quality often suboptimal when using low-energy high-resolution (LEHR) collimators for this compound imaging?
A1: While this compound has a primary gamma-ray emission of 159-keV, it also has a small number of high-energy photon emissions (above 400 keV).[1] LEHR collimators have thin septa (0.13-0.16 mm) that are ineffective at stopping these high-energy photons.[1] This leads to septal penetration, where photons pass through the collimator walls and are detected, causing increased image noise, reduced contrast, and a general degradation of image quality.[2][3]
Q2: How do medium-energy (ME) collimators improve this compound image quality?
A2: ME collimators have thicker septa (approximately 1.14 mm) compared to LEHR collimators.[1] This increased thickness significantly reduces the septal penetration of high-energy photons.[1][4] The result is a marked improvement in image quality, characterized by higher contrast, lower noise, and fewer scattered events appearing outside the boundaries of the imaged object.[2][4][5]
Q3: What are the main artifacts encountered in I-123 imaging with LEHR collimators?
A3: The primary artifact is "star" artifact or septal penetration, which manifests as a star-like pattern emanating from areas of high tracer uptake.[6] Another common issue is increased background noise and reduced contrast, making it difficult to delineate structures accurately.[5] Events being localized outside the boundary of the phantom or patient are also a clear indicator of septal penetration.[4]
Q4: Will using an ME collimator negatively impact spatial resolution?
A4: While ME collimators may have slightly lower spatial resolution compared to LEHR collimators when measured with a line source in the air, the overall image quality for I-123 imaging is substantially better.[7][8] The reduction in septal penetration and improvement in contrast with an ME collimator generally outweigh the loss of spatial resolution, leading to a net improvement in diagnostic image quality.[5]
Q5: Is scatter correction still necessary when using an ME collimator for I-123 imaging?
A5: While ME collimators significantly reduce scatter from high-energy photons, scatter correction methods can still be beneficial for quantitative analysis.[3][9] Techniques like the triple-energy window (TEW) method can further improve the accuracy of uptake measurements.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background noise and poor contrast in I-123 images. | Use of a low-energy high-resolution (LEHR) collimator leading to septal penetration from high-energy photons.[2][3] | Switch to a medium-energy (ME) collimator. The thicker septa of the ME collimator will reduce septal penetration, leading to improved contrast and lower noise.[1][4] |
| "Star" artifacts appearing around areas of high tracer uptake. | Septal penetration of high-energy photons through the thin septa of an LEHR collimator.[6] | Utilize an ME collimator to block these high-energy photons and eliminate the artifact.[2] |
| Quantitative uptake values (e.g., Heart-to-Mediastinum ratio) seem inaccurate. | Contamination of counts from adjacent structures due to scatter and septal penetration with an LEHR collimator.[11][12] | Employ an ME collimator for more accurate quantitative assessment.[11] Consider implementing scatter correction techniques for further refinement.[10] |
| SPECT images appear distorted or have uniformity issues. | Septal penetration artifacts from LEHR collimators can distort the planar images used for SPECT reconstruction.[13] | Acquire SPECT data using an ME collimator to ensure the integrity of the projection images and the reconstructed volume.[2] |
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of different collimators for I-123 imaging.
Table 1: Collimator Characteristics
| Collimator Type | Septal Thickness (mm) |
| Low-Energy High-Resolution (LEHR) | 0.13 - 0.16[1] |
| Medium-Energy (ME) | 1.14[1] |
Table 2: Collimator Sensitivity
| Collimator Type | Sensitivity at 0 cm (cpm/kBq) | Sensitivity at 10 cm (cpm/kBq) |
| Low-Energy Ultra-High-Resolution (LEUHR) | 6.59[1] | 5.51[1] |
| Low-Energy High-Resolution (LEHR) | 14.32[1] | 12.30[1] |
| Medium-Energy (ME) | 8.00[1] | 8.00[1] |
Table 3: Photopeak to Scatter Ratio
| Collimator Type | 159-keV Photopeak to Scatter Activity Ratio |
| Low-Energy High-Resolution (LEHR) | 2.9[3] |
| Low-Energy All-Purpose (LEAP) | 3.6[3] |
| Medium-Energy (ME) | 5.9[3] |
Experimental Protocols
Protocol 1: Phantom Imaging for Image Quality Assessment
This protocol is adapted from studies comparing LEHR and ME collimators using a Jaszczak phantom.[2]
-
Phantom Preparation:
-
Fill a Jaszczak phantom with a solution of Iodine-123.
-
If simulating hot spot imaging, fit the phantom with fillable spheres of various diameters.[2]
-
-
Image Acquisition (Planar):
-
Position the phantom directly on the collimator.
-
Acquire planar images using both an LEHR and an ME collimator.
-
Acquire images for a set number of counts (e.g., 300,000, 500,000, and 1,000,000 counts).[2]
-
-
Image Acquisition (SPECT):
-
Acquire SPECT data with both collimators.
-
Set the acquisition time per projection to collect a target number of counts in the first projection (e.g., 24,000 counts).[2]
-
-
Image Analysis:
-
Visually compare the resulting planar and SPECT images for:
-
Resolution of the hot spheres.
-
Contrast between the hot spots and the background.
-
Presence of counts appearing outside the phantom boundaries.[2]
-
-
Protocol 2: Clinical Imaging Protocol for this compound
This protocol is based on established guidelines for I-123 MIBG scintigraphy.[14]
-
Patient Preparation:
-
Radiopharmaceutical Administration:
-
Administer the appropriate dose of this compound. For adults and patients ≥ 70 kg, the typical dose is 10 mCi.[16]
-
-
Image Acquisition:
-
Imaging is typically performed 20 to 24 hours after tracer injection.[14]
-
Acquire anterior and posterior planar static images of the head and neck, thorax, abdomen, and pelvis.
-
Use a medium-energy collimator.[14]
-
Set the energy window to 20% centered at the 159 keV photopeak.[14]
-
Acquire each image for 10-15 minutes using a 256x256 matrix.[14]
-
-
Optional SPECT/CT:
-
Perform a SPECT or SPECT/CT scan over anatomical regions showing pathological tracer uptake on planar images.
-
Acquire SPECT data over a 360° orbit with 6° angle steps and 30-45 seconds per stop, using a 128x128 matrix.[14]
-
Visualizations
Caption: Workflow for this compound Imaging.
Caption: Impact of Collimator Choice on Image Quality.
References
- 1. Improved quality of pediatric 123I-MIBG images with medium-energy collimators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Influence of high-energy photons on the spectrum of iodine-123 with low- and medium-energy collimators: consequences for imaging with 123I-labelled compounds in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. skat.ihmc.us [skat.ihmc.us]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Optimal collimator choice for sequential iodine-123 and technetium-99m imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collimator Selection in Nuclear Medicine Imaging Using I-123 Generated by Te-124 Reaction [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Correction of iodine-123-labeled meta-iodobenzylguanidine uptake with multi-window methods for standardization of the heart-to-mediastinum ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.teikyo.jp [pure.teikyo.jp]
- 12. Effect of collimator choice on quantitative assessment of cardiac iodine 123 MIBG uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of low- and medium-energy collimators for SPECT imaging with iodine-123-labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EANM 2012 guidelines for radionuclide imaging of phaeochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]
- 16. I-123 iobenguane (MIBG) - Radio Rx [radiopharmaceuticals.info]
Navigating Concomitant Medications in Iobenguane I-123 Imaging: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the impact of concomitant medications on Iobenguane I-123 imaging results. Accurate interpretation of this compound scintigraphy, a critical tool in the diagnosis and monitoring of neuroendocrine tumors and cardiac sympathetic innervation, is highly dependent on preventing drug-induced interferences. This resource offers detailed troubleshooting advice, frequently asked questions, and comprehensive data to ensure the integrity of your experimental and clinical outcomes.
Frequently Asked Questions (FAQs)
Q1: Which medications can interfere with this compound imaging?
A wide range of medications can interfere with this compound uptake, potentially leading to false-negative or misleading results.[1][2][3] The primary classes of concern include:
-
Antidepressants: Particularly Tricyclic Antidepressants (TCAs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[4][5]
-
Antihypertensives: Especially Labetalol and Reserpine.[4][5][6]
-
Sympathomimetics: Commonly found in decongestants (e.g., pseudoephedrine, phenylephrine).[1]
-
Antipsychotics: Certain agents can affect norepinephrine transport.
-
Calcium Channel Blockers: While evidence can be conflicting, some may interfere with uptake.[4][5][7]
-
Cocaine and Amphetamines: These substances directly compete for uptake.[7]
Q2: What is the mechanism of this interference?
Iobenguane (MIBG), an analog of norepinephrine, is taken up by sympathomedullary tissues through the norepinephrine transporter (NET).[7] Interfering medications can disrupt this process in several ways:
-
Direct competition for the norepinephrine transporter (Uptake-1 inhibition): Drugs like tricyclic antidepressants and cocaine block the transporter, preventing this compound from entering the cell.[7]
-
Inhibition of vesicular transport: Some drugs interfere with the transport of this compound into storage vesicles within the neuron.
-
Depletion of catecholamine stores: Medications like reserpine deplete the neurosecretory vesicles, reducing the storage capacity for this compound.
-
Competition for vesicular storage: Certain compounds can compete with this compound for space within the storage granules.[7]
Q3: How long should potentially interfering medications be discontinued before an this compound scan?
The general recommendation is to withdraw interfering medications for at least 5 biological half-lives before the administration of this compound.[8] However, specific washout periods can vary depending on the drug and clinical context. For some medications, a washout of 24-72 hours may be sufficient, while others, like depot forms of antipsychotics, may require up to a month.[5] Labetalol has been reported to require a discontinuation period of up to a week or even 10 days.[6] Always consult with the referring physician to assess the risks and benefits of medication withdrawal.
Q4: Is thyroid blockade necessary before this compound administration?
Yes, thyroid blockade is a critical step in the experimental protocol.[1] It should be initiated at least one hour before the administration of this compound to prevent the thyroid gland from taking up free radioiodine, which could increase the long-term risk of thyroid neoplasia.[1][3] This is typically achieved with potassium iodide oral solution or Lugol's solution.
Troubleshooting Guide
Issue: Suboptimal or absent this compound uptake in target tissues.
Possible Cause: Interference from a concomitant medication.
Troubleshooting Steps:
-
Verify Medication History: Obtain a complete and accurate list of all prescription, over-the-counter, and recreational drugs the patient has taken in the weeks leading up to the scan. Pay close attention to the drug classes listed in the FAQs.
-
Consult the Washout Period Table: Compare the patient's medication list and the timing of their last doses with the recommended washout periods in the table below.
-
Evaluate for Incomplete Withdrawal: Even if a medication was stopped, an insufficient washout period can still lead to reduced uptake.
-
Consider Alternative Medications: If the imaging results are non-diagnostic and medication interference is strongly suspected, discuss with the referring physician the possibility of switching the patient to a non-interfering alternative medication and repeating the scan after an adequate washout period.
-
Review Imaging Protocol: Ensure that the correct radiopharmaceutical dose was administered and that the imaging was performed at the appropriate time points (typically 24 hours post-injection).[3][8]
Data Presentation: Interfering Medications and Recommended Washout Periods
The following table summarizes medications known to interfere with this compound imaging. The recommended washout period is a general guideline; clinical judgment and patient safety should always be the primary considerations. The "5 half-lives" rule should be applied for drugs not specifically listed.
| Medication Class | Specific Examples | Mechanism of Interference | Effect on I-123 Iobenguane Uptake | Recommended Minimum Washout Period |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine, Doxepin, Nortriptyline | Inhibition of Norepinephrine Transporter (NET) | Decreased | 2 weeks (or at least 5 half-lives) |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | Inhibition of Norepinephrine Transporter (NET) | Decreased | 1-2 weeks (or at least 5 half-lives) |
| Atypical Antidepressants | Bupropion | Inhibition of Norepinephrine Transporter (NET) | Decreased | 1 week (or at least 5 half-lives) |
| Sympathomimetics (Decongestants) | Pseudoephedrine, Phenylephrine, Ephedrine | Competition for NET and/or displacement of norepinephrine | Decreased | 24-72 hours |
| Central Nervous System Stimulants | Amphetamine, Methylphenidate, Cocaine | Competition for NET and/or displacement of norepinephrine | Decreased | 1 week (or at least 5 half-lives) |
| Antihypertensives | Labetalol | Combined alpha/beta-blocker, inhibits NET | Significantly Decreased | At least 7-10 days |
| Reserpine | Depletes catecholamine stores | Significantly Decreased | At least 1 week | |
| Calcium Channel Blockers (Dihydropyridines) | Nifedipine, Amlodipine | May interfere with calcium-dependent uptake/storage | Potentially Decreased | |
| Calcium Channel Blockers (Non-dihydropyridines) | Verapamil, Diltiazem | May interfere with calcium-dependent uptake/storage | Potentially Decreased | |
| Antipsychotics | Phenothiazines (e.g., Chlorpromazine) | Inhibition of NET | Decreased | 1 week (Depot forms up to 1 month) |
| Opioid Analgesics | Tramadol | Weak NET inhibition | Potentially Decreased | 24-72 hours |
Experimental Protocols
Protocol 1: Patient Preparation for this compound Scintigraphy
-
Medication Review: A thorough review of the patient's current and recent medications must be conducted.
-
Medication Discontinuation: Based on the medication review and in consultation with the referring physician, all potentially interfering drugs should be discontinued for the appropriate washout period (see table above). The decision to stop any medication must be made on a case-by-case basis, weighing the risks of withdrawal against the potential for inaccurate imaging results.
-
Thyroid Blockade: Administer a thyroid-blocking agent (e.g., potassium iodide oral solution or Lugol's solution, equivalent to 100 mg iodide for adults) at least one hour prior to the injection of this compound.[1]
-
Hydration: Patients should be well-hydrated before and for at least 48 hours after the administration of this compound to facilitate clearance of the radiopharmaceutical and minimize radiation exposure to the bladder.[1]
-
Dietary Restrictions: Some protocols suggest avoiding foods rich in catecholamines (e.g., chocolate, blue-veined cheese) prior to the scan, though the evidence for this is less established.
Protocol 2: this compound Administration and Imaging
-
Radiopharmaceutical Administration: The recommended adult dose of this compound is typically 10 mCi (370 MBq), administered as a slow intravenous injection.[3]
-
Imaging Schedule: Whole-body planar scintigraphy is typically performed 24 hours after the injection.[3][8] In some cases, earlier (e.g., 4 hours) or later (e.g., 48 hours) imaging may be required.
-
Imaging Technique: A gamma camera equipped with a low-energy, high-resolution collimator is used. Both anterior and posterior whole-body images are acquired. SPECT or SPECT/CT imaging may also be performed for better anatomical localization of uptake.
Visualizations
Caption: Cellular pathway of this compound uptake and sites of drug interference.
Caption: Troubleshooting workflow for suboptimal this compound imaging results.
References
- 1. AdreView (Iobenguane I 123 Injection for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Iobenguane I 123: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of medications on mIBG uptake, with specific attention to the heart: Comprehensive review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological interference with 123I-metaiodobenzylguanidine: a limitation to developing cardiac innervation imaging in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
Technical Support Center: Iobenguane I-123 (MIBG) Scintigraphy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and addressing other common issues encountered during Iobenguane I-123 (MIBG) scintigraphy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background noise in I-123 MIBG scintigraphy?
High background noise in I-123 MIBG scintigraphy can stem from several factors, primarily patient-related and technical. Patient-related factors include improper patient preparation, such as the continued use of interfering medications, and physiological conditions like impaired renal function, which can delay radiopharmaceutical clearance.[1] Technical factors can include incorrect radiopharmaceutical preparation, improper imaging parameters, or issues with the gamma camera.
Q2: Which medications are most likely to interfere with I-123 MIBG uptake and increase background noise?
A number of medications can interfere with the uptake of I-123 MIBG by blocking the norepinephrine transporter, leading to reduced tumor uptake and increased background levels.[1] These include:
-
Tricyclic antidepressants (e.g., Amitriptyline, Imipramine)[1][2]
-
Sympathomimetics (e.g., pseudoephedrine, phenylephrine)[1][3]
-
Certain antihypertensives (e.g., Labetalol, Reserpine, and some calcium channel blockers)[2][4][5]
-
Cocaine [2]
Q3: What is the recommended patient preparation protocol to minimize background noise?
Proper patient preparation is crucial for minimizing background noise. Key steps include:
-
Medication Review and Discontinuation: A thorough review of the patient's medications is necessary to identify any interfering drugs. These should be discontinued for an appropriate period before the scan, in consultation with the referring physician.[7][8]
-
Thyroid Blockade: To prevent uptake of free I-123 by the thyroid gland, a blocking agent such as potassium iodide or potassium perchlorate should be administered.[3][9] This is typically started one day before the tracer injection and continued for a couple of days after.[9]
-
Hydration: Patients are generally advised to be well-hydrated to promote the clearance of unbound radiotracer, although caution is needed in patients with conditions like heart failure who may be on fluid restrictions.[6]
Q4: How can image acquisition and processing parameters be optimized to reduce noise?
Optimizing acquisition and processing can significantly improve image quality:
-
Collimator Selection: A low-energy, high-resolution collimator is recommended for I-123 MIBG imaging.[6]
-
Energy Window: The energy window should be centered around the 159 keV photopeak of I-123 with a 20% window.[6][10]
-
Acquisition Time: Acquiring images for an adequate duration (e.g., 10-20 minutes per view) ensures sufficient counting statistics.[3][6]
-
SPECT/CT: The use of Single-Photon Emission Computed Tomography (SPECT), particularly when combined with CT, can improve lesion localization and contrast.[3][11]
-
Noise Reduction Filters: Post-processing with appropriate filters, including artificial intelligence-based algorithms, can help reduce noise while preserving diagnostic information.[12]
Troubleshooting Guides
Problem: High Background Activity in the Abdomen
| Possible Cause | Troubleshooting Steps |
| Delayed Radiotracer Clearance | - Ensure the patient is well-hydrated to promote renal excretion.[6] - Consider delayed imaging to allow for further clearance of background activity. |
| Interfering Medications | - Review the patient's medication list for any drugs known to interfere with MIBG uptake.[1][8] - If interfering medications were not discontinued, document this and consider repeating the scan after an appropriate washout period. |
| Bowel Activity | - Administer a bowel preparation (e.g., citrate of magnesia) the night after the injection to reduce interfering activity from the gastrointestinal tract.[10] |
Problem: Diffusely Low Tumor Uptake
| Possible Cause | Troubleshooting Steps |
| Pharmacological Interference | - This is a primary cause. A detailed medication history is essential. Refer to the table of interfering medications and their recommended washout periods.[2][4][5] |
| Incorrect Radiopharmaceutical Preparation | - Verify the dose calibration using a dose calibrator with an I-123 specific setting and a copper sleeve to minimize scatter.[6][13] - Ensure aseptic technique was used during preparation.[6] |
| Patient-Specific Physiology | - Certain conditions, such as Parkinson's disease, can result in impaired cardiac uptake of I-123 MIBG.[6] |
Problem: Faint or Blurry Images
| Possible Cause | Troubleshooting Steps |
| Patient Motion | - Instruct the patient to remain as still as possible during image acquisition.[8] - Use immobilization devices if necessary. |
| Insufficient Acquisition Time | - Ensure that static images are acquired for a sufficient duration (e.g., at least 10 minutes per image) to obtain adequate counts.[10] |
| Incorrect Camera Setup | - Verify that the correct collimator (low-energy, high-resolution) and energy window (159 keV with a 20% window) are being used.[6][10] |
Quantitative Data Summary
Table 1: Recommended Discontinuation Periods for Interfering Medications
| Medication Class | Examples | Mechanism of Interference | Recommended Discontinuation Period |
| Tricyclic Antidepressants | Amitriptyline, Imipramine | Uptake inhibition | 7-21 days[6] |
| Sympathomimetics | Phenylpropanolamine, Ephedrine, Pseudoephedrine | Uptake inhibition | At least 2 weeks[10] |
| Certain Antihypertensives | Labetalol, Reserpine | Uptake inhibition, Depletion of neurosecretory vesicles | 1-3 days (Labetalol), up to 2 weeks (Reserpine)[9][10] |
| Opioids | Tramadol | Uptake inhibition | 7-14 days[2][6] |
| Cocaine | Uptake inhibition | 7-14 days[2][6] |
Note: The discontinuation of any medication should always be done in consultation with the referring physician.[7]
Table 2: I-123 MIBG Imaging Parameters
| Parameter | Recommendation |
| Radiopharmaceutical | This compound (I-123 MIBG)[10] |
| Adult Dose | 200–400 MBq (5.4-10.8 mCi)[9][10] |
| Collimator | Low-energy, high-resolution[6] |
| Energy Peak | 159 keV[6][10] |
| Energy Window | 20%[6][10] |
| Imaging Times | Early (15 minutes) and delayed (3 hours 50 minutes to 24 hours) post-injection[6][10] |
| Acquisition Type | Planar whole-body and/or SPECT/CT[3][10] |
Experimental Protocols
Protocol 1: Standard I-123 MIBG Scintigraphy for Tumor Imaging
This protocol is a general guideline and may need to be adapted based on institutional standards and patient-specific factors.
-
Patient Preparation:
-
Obtain a detailed medication history and ensure all interfering medications have been discontinued for the appropriate duration in consultation with the referring physician.[8]
-
Begin thyroid blockade one day prior to the injection of I-123 MIBG with oral potassium iodide.[9]
-
Instruct the patient to be well-hydrated.[6]
-
Obtain informed consent.[14]
-
-
Radiopharmaceutical Administration:
-
Prepare the I-123 MIBG dose (typically 200-400 MBq for adults) using aseptic technique.[6][9]
-
Administer the radiopharmaceutical via a slow intravenous injection over 1-5 minutes to minimize the risk of adrenergic side effects.[3][10]
-
Monitor the patient's blood pressure before, during, and after the injection.[15]
-
-
Image Acquisition:
-
Early Imaging (optional, primarily for cardiac studies): Acquire anterior planar images of the chest at 15 minutes post-injection.[6]
-
Delayed Imaging:
-
Use a large field-of-view gamma camera equipped with a low-energy, high-resolution collimator.[10]
-
Set the energy window to 159 keV with a 20% window.[10]
-
Ensure sufficient acquisition time per view (e.g., 10-20 minutes or a set number of counts) to achieve good image statistics.[3][10]
-
-
Image Processing and Interpretation:
Visualizations
Caption: A general workflow for this compound Scintigraphy.
Caption: A decision-making flowchart for troubleshooting high background noise.
Caption: Common mechanisms of drug interference with I-123 MIBG uptake.
References
- 1. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological interference with 123I-metaiodobenzylguanidine: a limitation to developing cardiac innervation imaging in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. ams-lb.com [ams-lb.com]
- 8. uwmedicine.org [uwmedicine.org]
- 9. EANM 2012 guidelines for radionuclide imaging of phaeochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medfordradiology.com [medfordradiology.com]
- 11. Comparison of diagnostic value of I-123 MIBG and high-dose I-131 MIBG scintigraphy including incremental value of SPECT/CT over planar image in patients with malignant pheochromocytoma/paraganglioma and neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. semnim.es [semnim.es]
- 15. materprivate.ie [materprivate.ie]
- 16. assets.mater.ie [assets.mater.ie]
- 17. I-123 MIBG Scintigraphy - SNMMI [snmmi.org]
Attenuation correction methods for quantitative Iobenguane I-123 imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quantitative Iobenguane I-123 (¹²³I-MIBG) imaging. Accurate attenuation correction is critical for reliable quantification of ¹²³I-MIBG uptake. This guide addresses common challenges and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is attenuation correction and why is it crucial for quantitative ¹²³I-MIBG SPECT imaging?
A1: Attenuation refers to the reduction in the intensity of gamma rays as they travel through the body's tissues before reaching the SPECT detector.[1][2] This effect can lead to an underestimation of radiotracer uptake in deeper tissues and introduce artifacts, compromising the accuracy of quantitative measurements.[3][4] Attenuation correction methods compensate for this photon loss, ensuring that the reconstructed images more accurately reflect the true distribution of ¹²³I-MIBG in the body, which is essential for accurate diagnosis, dosimetry, and treatment response assessment.[1][3][5]
Q2: What are the primary methods for attenuation correction in ¹²³I-MIBG SPECT?
A2: The two main approaches for attenuation correction in clinical practice are:
-
Chang's Method: A uniform attenuation correction method that assumes a constant attenuation coefficient for the tissue within the body contour.[1][4] It is a simpler and older method.
-
CT-based Attenuation Correction: This method utilizes a co-registered CT scan to create a detailed attenuation map of the patient's body.[1][5][6] The varying densities of different tissues (e.g., bone, soft tissue, lungs) are used to apply a more accurate, non-uniform attenuation correction to the SPECT data.[6]
Q3: Is CT-based attenuation correction always superior to Chang's method for ¹²³I-MIBG imaging?
A3: While CT-based attenuation correction is generally considered more accurate because it accounts for the varying densities of different tissues, the clinical impact can vary depending on the anatomical region being imaged.[1][7][8] For brain SPECT, some studies have found the difference in diagnostic accuracy between Chang and CT-based AC to be negligible.[7][8] However, for thoracic and abdominal imaging, where there is significant tissue heterogeneity, CT-based AC is often preferred to improve quantitative accuracy.[5] The choice may also depend on the specific clinical question, the available equipment, and considerations regarding the additional radiation dose from the CT scan.[7][8]
Q4: How does the choice of collimator affect quantitative ¹²³I-MIBG imaging and attenuation correction?
A4: The choice of collimator is critical due to the high-energy photons emitted by Iodine-123. While the primary imaging photon is at 159 keV, there are also higher energy emissions that can penetrate the septa of Low-Energy High-Resolution (LEHR) collimators, leading to image degradation.[9][10] Medium-Energy (ME) collimators are often recommended to reduce this septal penetration, which can improve image contrast and quantitative accuracy.[9][10] The choice of collimator can influence the effectiveness of scatter and attenuation correction methods.[9][11]
Troubleshooting Guide
Issue 1: Inaccurate Standardized Uptake Values (SUVs) despite applying attenuation correction.
| Possible Cause | Troubleshooting Step |
| Incorrect Scatter Correction: Inadequate correction for scattered photons can lead to inaccuracies in the final quantitative values. | Implement an appropriate scatter correction method, such as the Triple Energy Window (TEW) or Dual Energy Window (DEW) technique, especially when using LEHR collimators.[11][12][13] The choice of method may depend on the collimator used.[11] |
| Patient Motion: Misalignment between the SPECT and CT scans due to patient movement can introduce significant errors in the attenuation-corrected images.[5][14] | Ensure the patient is positioned comfortably and securely to minimize movement between the CT and SPECT acquisitions.[5] Use image registration software to check for and correct any misalignments post-acquisition.[14] |
| Incorrect CT-to-SPECT Image Registration: Even without significant patient motion, improper automatic registration can lead to artifacts. | Visually inspect the fused SPECT/CT images to confirm accurate alignment of anatomical structures. Manually adjust the registration if necessary. |
| Inappropriate Attenuation Coefficients: Using incorrect attenuation coefficients for different tissues in the CT-based correction algorithm will lead to errors. | Verify that the system's software is using the correct energy-specific attenuation coefficients for ¹²³I. |
| Presence of High-Density Materials: Metallic implants or high concentrations of intravenous contrast agents can cause artifacts on the CT scan, leading to inaccurate attenuation correction.[15] | If possible, remove metallic objects from the field of view. Be aware of the potential for artifacts from contrast agents and interpret the corrected images with caution in these areas.[15] |
Issue 2: Visual artifacts in the attenuation-corrected SPECT images.
| Possible Cause | Troubleshooting Step |
| Truncation of the CT Field of View: If the patient's body extends beyond the CT field of view, the attenuation map will be incomplete, leading to artifacts at the edges of the image.[5] | Ensure the CT scan covers the entire anatomical region included in the SPECT acquisition. |
| Misregistration Artifacts: Misalignment between the SPECT and CT data can create artificial hot or cold spots in the corrected images, particularly at the edges of organs with high density differences (e.g., lungs and soft tissue).[14] | As mentioned above, careful patient positioning and post-acquisition registration checks are crucial.[5][14] |
| Beam Hardening Artifacts from CT: These can appear as dark streaks or bands in the CT image, which can then be propagated into the attenuation map and the corrected SPECT image. | Utilize the scanner's iterative reconstruction algorithms or beam hardening correction software if available. |
Quantitative Data Summary
The following tables summarize the impact of different correction methods on quantitative metrics in ¹²³I imaging studies.
Table 1: Comparison of Specific-to-Background Ratios (SBR) in ¹²³I-Ioflupane SPECT with Different Attenuation Correction Methods
| Correction Method | Putamen SBR (Area Under ROC Curve) | Reference |
| No Attenuation Correction | 0.924 | [7][8] |
| CT-based Attenuation Correction | 0.935 | [7][8] |
| Chang Attenuation Correction | 0.938 | [7][8] |
This table is based on a study evaluating dopamine transporter SPECT and suggests a negligible impact of the attenuation correction method on the diagnostic power in this specific application.[7][8]
Table 2: Impact of Collimator and Scatter Correction on Heart-to-Mediastinum (H/M) Ratio in ¹²³I-MIBG Imaging
| Collimator | Correction Method | H/M Ratio (Mean ± SD) | Reference |
| LEHR | None | 1.86 ± 0.23 | [9] |
| ME | None | 2.56 ± 0.46 | [9] |
| LEHR | TEW Correction | 2.47 ± 0.46 | [9] |
| LEHR | IDW0 Correction | 2.46 ± 0.46 | [9] |
This data highlights the significant underestimation of the H/M ratio with a LEHR collimator without correction and shows that multi-window scatter correction methods can improve the accuracy, bringing the values closer to those obtained with an ME collimator.[9]
Experimental Protocols
Protocol 1: CT-Based Attenuation Correction for ¹²³I-Iobenguane SPECT/CT
-
Patient Preparation: Ensure the patient has followed any necessary dietary or medication restrictions. For cardiac imaging, certain medications may need to be withheld.[16] Thyroid blockade with potassium iodide is recommended to minimize radiation dose to the thyroid.[17][18]
-
Radiopharmaceutical Administration: Administer the appropriate activity of ¹²³I-Iobenguane intravenously.
-
Imaging Timepoint: Imaging is typically performed at 24 hours post-injection.[17][18]
-
CT Acquisition: Perform a low-dose CT scan over the anatomical region of interest immediately before or after the SPECT acquisition. It is crucial that the patient remains in the same position for both scans.[5]
-
SPECT Acquisition: Acquire SPECT data using appropriate parameters (e.g., matrix size, projection angles, time per projection). The use of a medium-energy (ME) collimator is often recommended.[9]
-
Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).[19]
-
Attenuation Map Generation: The CT data is used to generate a patient-specific attenuation map. The Hounsfield units from the CT image are converted to linear attenuation coefficients for the 159 keV photons of ¹²³I.[6]
-
Application of Correction: The attenuation map is incorporated into the SPECT reconstruction process to correct for photon attenuation.[5]
-
Scatter Correction: Apply a scatter correction method, such as the Triple Energy Window (TEW) technique, during reconstruction.[12]
-
Quantitative Analysis: Perform region of interest (ROI) analysis on the attenuation and scatter-corrected images to derive quantitative metrics like SUV or Heart-to-Mediastinum ratio.
Visualizations
Caption: Workflow for CT-based attenuation correction in quantitative ¹²³I-MIBG SPECT imaging.
Caption: Troubleshooting logic for inaccurate quantitative results in ¹²³I-MIBG imaging.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Understanding Attenuation Correction - Digirad [digirad.com]
- 3. PET/CT [introductiontoradiology.net]
- 4. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 5. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. CT-based attenuation correction in I-123-ioflupane SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 10. Accuracy of patient-specific I-131 dosimetry using hybrid whole-body planar-SPECT/CT I-123 and I-131 imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of different energy window subtraction methods to correct for scatter and downscatter in I-123 SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CT-based attenuation correction and resolution compensation for I-123 IMP brain SPECT normal database: a multicenter phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. reference.medscape.com [reference.medscape.com]
- 19. journals.viamedica.pl [journals.viamedica.pl]
Minimizing radiation dose in preclinical Iobenguane I-123 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing radiation dose during preclinical Iobenguane I-123 studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle for minimizing radiation dose in preclinical I-123 studies?
A1: The primary principle is ALARA (As Low As Reasonably Achievable). This involves using the smallest amount of this compound necessary to obtain high-quality diagnostic images, while implementing all appropriate safety measures to reduce exposure to both the animal subjects and laboratory personnel.[1][2]
Q2: Why is thyroid blockade important, and how should it be performed in preclinical models?
A2: Free radioiodide can be taken up by the thyroid gland, leading to unnecessary radiation exposure to this sensitive organ.[3][4][5] To prevent this, a thyroid blocking agent should be administered prior to the this compound injection. Potassium iodide (KI) or Lugol's solution are commonly used. For preclinical studies, the dosage should be scaled appropriately based on the animal's weight. It is recommended to administer the blocking agent at least one hour before the radiopharmaceutical.[4][5]
Q3: How can I reduce the radiation dose to the bladder and other non-target organs?
A3: Iobenguane is primarily excreted through the kidneys.[3][4] To minimize the radiation dose to the bladder, ensure the animal is well-hydrated before and after the administration of this compound to encourage frequent urination.[3][4][5] This helps to flush the radiopharmaceutical from the system more rapidly, reducing the overall radiation dose.
Q4: Are there any medications that can interfere with this compound uptake?
A4: Yes, several classes of drugs can reduce the uptake of Iobenguane, potentially leading to false-negative results and the need for repeat studies, which would increase the overall radiation dose. These include certain antihypertensives, antidepressants, and sympathomimetic amines.[6] It is crucial to review the animal's medication history and ensure an appropriate washout period before the study.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Image Quality | Insufficient radiopharmaceutical dose. | While the goal is to minimize dose, a certain threshold is required for adequate signal. Consider a pilot study to determine the minimum effective dose for your specific imaging system and animal model. |
| Incorrect imaging parameters (e.g., acquisition time, energy window). | Optimize SPECT/CT or planar imaging parameters. Longer acquisition times can sometimes compensate for lower doses, but this must be balanced with the potential for motion artifacts. | |
| Interference from other medications. | Ensure a proper washout period for any medications known to interfere with norepinephrine transporters.[6] | |
| High Background Signal | Inadequate thyroid blockade. | Administer a sufficient, weight-adjusted dose of potassium iodide at least one hour before this compound injection.[4][5] |
| Slow clearance of the radiopharmaceutical. | Ensure the animal is adequately hydrated to promote renal excretion.[3][4][5] | |
| Unexpected Biodistribution | Animal-specific physiological variations. | Ensure consistency in animal strain, age, and health status. |
| Issues with radiopharmaceutical quality. | Verify the radiochemical purity and specific activity of the this compound. High-specific-activity formulations can improve targeting and reduce the required dose.[7] |
Experimental Protocols
Protocol 1: Thyroid Blockade in a Rodent Model
-
Preparation: Prepare a fresh solution of Potassium Iodide (KI) in sterile water or saline. A typical concentration is 10 mg/mL.
-
Dosage Calculation: Calculate the dose based on the animal's body weight. A general guideline is 1 mg of KI per 100g of body weight.
-
Administration: Administer the KI solution via oral gavage or intraperitoneal injection at least one hour before the injection of this compound.[4][5]
Protocol 2: Low-Dose this compound Administration and Imaging
-
Dose Preparation: The administered activity of this compound should be the lowest possible to achieve the desired image quality. For mice, a starting point could be in the range of 3.7-7.4 MBq (100-200 µCi), but this should be optimized for the specific imaging system.[1]
-
Administration: Administer the dose intravenously via the tail vein. A subsequent flush with 0.9% sodium chloride can ensure the full dose is delivered.[3][4]
-
Hydration: Ensure the animal has free access to water before and after the injection to promote clearance of the radiotracer.[3][4][5]
-
Imaging: Perform whole-body planar scintigraphy or SPECT/CT imaging approximately 24 hours after administration.[5][6] The 13.2-hour half-life of I-123 allows for imaging at this time point with reduced background radiation.[8]
-
Image Acquisition Optimization:
-
Collimator: Use a low-energy, high-resolution collimator appropriate for the 159 keV gamma emission of I-123.[8]
-
Energy Window: Set a 15-20% energy window centered at 159 keV.
-
Acquisition Time: Adjust the acquisition time per projection (for SPECT) or per view (for planar imaging) to balance image noise and total scan time. Longer acquisition times may be necessary for lower doses.
-
Quantitative Data Summary
Table 1: Recommended this compound Dosing (Clinical Data for Extrapolation)
| Patient Population | Body Weight | Recommended Dose (mCi) | Recommended Dose (MBq) |
| Adults (≥ 16 years) | ≥ 70 kg | 10 | 370 |
| Pediatric (< 16 years) | ≥ 70 kg | 10 | 370 |
| Pediatric (< 16 years) | < 70 kg | Scaled to body weight | Scaled to body weight |
Source:[9][10] Note: Preclinical doses for small animals are typically much lower and should be determined empirically.
Table 2: Physical Properties of Iodine-123
| Property | Value |
| Half-Life | 13.2 hours |
| Primary Gamma Emission | 159 keV |
| Decay Mode | Electron Capture |
Visualizations
Caption: Experimental workflow for a low-dose preclinical this compound study.
Caption: Logical relationship of the ALARA principle in preclinical imaging.
References
- 1. I-123 Uptake - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hpschapters.org [hpschapters.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Iobenguane I 123: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 6. AdreView (iobenguane I 123) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Phase-1 clinical trial results of high-specific-activity carrier-free 123I-iobenguane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
- 9. I-123 iobenguane (MIBG) - Radio Rx [radiopharmaceuticals.info]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Overcoming drug interference in Iobenguane I-123 research studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to drug interference in Iobenguane I-123 studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound uptake?
A1: Iobenguane is structurally similar to the neurotransmitter norepinephrine (NE).[1] Its uptake is primarily mediated by the norepinephrine transporter (NET), which is located on the presynaptic terminals of adrenergic nerves.[2] After being transported into the neuron, this compound is sequestered in neurosecretory vesicles.[3] This selective accumulation in adrenergically innervated tissues, such as the adrenal medulla and sympathetic nerves, allows for scintigraphic imaging.[2][4]
Q2: Which classes of drugs are known to interfere with this compound uptake?
A2: A wide range of medications can interfere with the uptake of this compound, potentially leading to false-negative or misleading results.[5] Major classes include tricyclic antidepressants, sympathomimetics (e.g., pseudoephedrine), certain antihypertensives, and cocaine.[1][6] These drugs can either block the norepinephrine transporter, deplete catecholamine stores, or compete for uptake at the receptor site.[5]
Q3: Why is a medication washout period critical before starting an this compound experiment?
A3: A washout period is essential to ensure that any interfering medications are cleared from the system to a level where they no longer significantly impact the norepinephrine transporter's ability to take up this compound.[5] Failure to observe an adequate washout period can lead to reduced tracer accumulation in the target tissue, compromising the quality and accuracy of the imaging or uptake data.[5][7]
Q4: What is the generally recommended washout period for interfering drugs?
A4: The standard recommendation is to discontinue any potentially interfering drug for at least five biological half-lives before the administration of this compound.[5] This duration is generally considered sufficient to reduce the drug's concentration to a negligible level. However, the ideal withdrawal time can vary based on the specific drug's pharmacokinetic profile.[3] Researchers should consult pharmacological resources for specific half-life information.
Troubleshooting Guide
Issue: Markedly reduced or absent this compound uptake is observed in target cells or tissues, despite adherence to the experimental protocol.
This common issue can invalidate experimental results. Follow these steps to troubleshoot the problem:
-
Verify Subject/Sample Medication History: The most frequent cause of poor uptake is the presence of interfering drugs. Meticulously review all medications, including over-the-counter drugs (e.g., cold and allergy medicine), that the subject has received.[8]
-
Consult the Drug Interference Table: Compare the subject's medication list against the comprehensive table of interfering drugs below (Table 1). Pay close attention to antidepressants, blood pressure medications, and decongestants.[6][8]
-
Calculate Washout Adequacy: For any identified interfering drug, calculate whether the washout period was sufficient (a minimum of 5 half-lives).[5] If the washout was inadequate, the experiment will likely need to be rescheduled.
-
Review Protocol for Non-Drug Inhibitors: While less common, certain dietary supplements or herbal products may have sympathomimetic properties and could interfere.[8] Review the subject's complete dietary and supplement history.
-
Assess Tracer Integrity: Although rare, ensure the this compound radiopharmaceutical has not degraded and was handled according to the manufacturer's specifications.[9]
Drug Interference Data
The following table summarizes key drug classes that interfere with this compound uptake, their mechanism of action, and recommended minimum washout periods.
| Drug Class | Examples | Mechanism of Interference | Representative Half-Life (t½) | Recommended Minimum Washout Period (≥ 5 x t½) |
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine, Desipramine, Nortriptyline[5] | Blockade of the Norepinephrine Transporter (NET)[5] | 24 hours | 5 days |
| SNRIs | Venlafaxine, Duloxetine, Milnacipran[5] | Blockade of the Norepinephrine Transporter (NET)[5] | 12 hours | 2.5 days |
| Atypical Antidepressants | Bupropion[6] | Norepinephrine-Dopamine Reuptake Inhibition | 21 hours | 4.5 days |
| Sympathomimetics / Decongestants | Pseudoephedrine, Phenylephrine, Amphetamine[5][6] | Competition for NET uptake and/or increased norepinephrine release[5] | 10 hours | 2 days |
| Antihypertensives | Labetalol[5], Reserpine | Mixed alpha/beta-blockade (Labetalol); Depletion of catecholamine stores (Reserpine)[5] | 8 hours | 1.5 days |
| Cocaine | Cocaine[3] | Potent blockade of the Norepinephrine Transporter (NET)[3] | 1.5 hours | 7.5 hours |
Note: The half-life values are representative and can vary significantly between individuals. Always consult specific pharmacological data for the drug .
Experimental Protocols & Visualizations
This compound Uptake and Interference Pathway
The diagram below illustrates the mechanism of this compound uptake via the norepinephrine transporter and highlights the points of interference by various drug classes.
Caption: this compound uptake pathway and points of drug interference.
Protocol: In Vitro this compound Uptake Assay
This protocol describes a cell-based assay to quantify this compound uptake and assess the impact of potential interfering compounds.
1. Cell Culture:
-
Culture a cell line expressing the norepinephrine transporter (e.g., SK-N-BE(2)C neuroblastoma cells) in appropriate media.
-
Plate cells in 24-well plates at a density that ensures they are in a logarithmic growth phase on the day of the experiment.
2. Treatment with Interfering Compound:
-
Prepare serial dilutions of the test compound (potential interfering drug).
-
Remove culture medium from cells and replace it with a buffer (e.g., Krebs-Ringer-HEPES).
-
Add the test compound to the appropriate wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include vehicle-only control wells.
3. This compound Incubation:
-
Prepare a solution of this compound in the buffer at a final concentration of ~0.1 µCi/mL.
-
Add the this compound solution to all wells.
-
Incubate for a specific period (e.g., 1-2 hours) at 37°C. To determine non-specific uptake, include control wells incubated at 4°C.
4. Washing and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold buffer to remove extracellular tracer.
-
Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH).
5. Radioactivity Measurement:
-
Transfer the cell lysate from each well into a gamma counter tube.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
6. Data Analysis:
-
Normalize the CPM data to the protein concentration in each well (determined by a BCA or similar protein assay).
-
Calculate specific uptake by subtracting the non-specific uptake (4°C condition) from the total uptake (37°C condition).
-
Plot the specific uptake against the concentration of the interfering compound to determine the inhibitory potency (e.g., IC50).
Experimental Workflow Visualization
The following diagram outlines the workflow for the in vitro this compound uptake assay.
Caption: Workflow for an in vitro this compound uptake experiment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Iobenguane Sulfate I-123 | C16H22I2N6O4S | CID 56840904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. I-123 MIBG: Package Insert / Prescribing Information [drugs.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. This compound [myactivehealth.com]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. I-123 MIBG [dailymed.nlm.nih.gov]
Technical Support Center: Enhanced Resolution for Iobenguane I-123 Imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iobenguane I-123 imaging. Our goal is to help you enhance image resolution and obtain high-quality, quantifiable data from your experiments.
Troubleshooting Guides
This section addresses specific issues that can arise during this compound SPECT imaging and offers potential solutions.
Issue: Poor Image Contrast and High Scatter
Question: My this compound SPECT images are showing poor contrast and appear noisy. What could be the cause and how can I improve the image quality?
Answer: Poor image contrast in I-123 imaging is often due to scatter and septal penetration from high-energy photons. I-123 has a primary energy peak at 159 keV, but also emits higher energy photons that can degrade image quality.[1][2] Here are several factors to consider for troubleshooting:
-
Collimator Choice: The type of collimator used has a significant impact on scatter.
-
Low-Energy High-Resolution (LEHR) Collimators: While providing good spatial resolution, LEHR collimators are more susceptible to septal penetration from high-energy photons, leading to increased scatter and reduced contrast.[1][3]
-
Medium-Energy (ME) Collimators: ME collimators are generally recommended for I-123 imaging as they have thicker septa that reduce septal penetration, resulting in improved image contrast and more accurate quantification, although with slightly lower spatial resolution.[3][4][5]
-
-
Scatter Correction Techniques: Implementing appropriate scatter correction methods is crucial.
-
Dual Energy Window (DEW) and Triple Energy Window (TEW): These are common window-based scatter correction methods. TEW has been shown to perform better than DEW, especially in situations with higher background activity.[6][7] A combined DEW and downscatter correction method has also been shown to be effective across different collimators.[8]
-
-
Acquisition Parameters: Optimizing acquisition time can improve the signal-to-noise ratio. Longer acquisition times per view (e.g., ≥50 s/view) can reduce noise and improve contrast.[9][10]
Issue: Inaccurate Quantification of this compound Uptake
Question: I am observing variability in the standardized uptake values (SUVs) and heart-to-mediastinum (H/M) ratios in my quantitative analysis. What factors could be contributing to this inaccuracy?
Answer: Inaccurate quantification in I-123 imaging can stem from several sources, including improper corrections and suboptimal reconstruction parameters.
-
Attenuation Correction:
-
Chang Attenuation Correction: This is a commonly used method but assumes uniform attenuation, which is an approximation.[11]
-
CT-based Attenuation Correction: Using a CT scan for attenuation correction is generally more accurate as it accounts for the varying densities of tissues.[11][12] Studies have shown that iterative reconstruction with CT-based attenuation correction can improve the quality of images compared to filtered backprojection (FBP) with Chang correction.[13]
-
-
Reconstruction Algorithm and Parameters:
-
Iterative Reconstruction (e.g., OSEM): Ordered Subset Expectation Maximization (OSEM) is an iterative reconstruction algorithm that can incorporate corrections for scatter and attenuation, leading to improved image quality over traditional FBP methods.[14][15]
-
OSEM Parameters (Subsets and Iterations): The product of subsets and iterations (SI product) influences image convergence and noise. An SI product of around 120 has been suggested as optimal for accurate SUV measurement with I-123 MIBG.[9][10] It is important to optimize these parameters for your specific system and protocol.[16]
-
-
Collimator Selection: As mentioned previously, ME collimators generally provide higher quantitative accuracy for I-123 studies compared to LEHR collimators due to reduced septal penetration.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended collimator for this compound SPECT imaging?
For optimal quantitative accuracy and image contrast, a medium-energy (ME) collimator is generally recommended.[1][3] While a low-energy high-resolution (LEHR) collimator offers better spatial resolution, it is more affected by septal penetration from high-energy photons of I-123, which can lead to increased scatter and less accurate quantification.[4][5] If a ME collimator is not available, appropriate scatter and septal penetration corrections are crucial when using a LEHR collimator.[5]
Q2: Which scatter correction method is most effective for I-123 imaging?
The Triple Energy Window (TEW) scatter correction method has been shown to be particularly effective, often outperforming the Dual Energy Window (DEW) method, especially in areas with high background activity.[6][7] Some studies also suggest that a combined approach of DEW with downscatter correction can provide robust results across various collimators.[8]
Q3: How do I optimize OSEM reconstruction parameters for my experiments?
Optimization of OSEM parameters (number of subsets and iterations) is crucial for balancing image convergence and noise. For quantitative I-123 MIBG studies, an SI product (subsets x iterations) of approximately 120 has been found to be optimal.[9][10] It is recommended to perform phantom studies to determine the ideal parameters for your specific imaging system and protocol to achieve the best trade-off between image quality and quantitative accuracy.[16]
Q4: What are the key acquisition parameters to consider for enhancing I-123 image resolution?
Key acquisition parameters to optimize include:
-
Acquisition Time per View: A longer acquisition time (e.g., 50-100 s/view) can improve the signal-to-noise ratio and reduce image noise.[9][10]
-
Energy Window: A standard main energy window is 20% (±10%) centered at 159 keV.[9][10] Sub-energy windows for scatter correction should also be appropriately set.[9]
-
Rotation: A full 360° rotation is recommended.[9]
Q5: Is CT-based attenuation correction necessary for I-123 SPECT?
While not strictly mandatory in all applications, CT-based attenuation correction is more accurate than the Chang method and can improve quantitative accuracy.[11][12] For studies requiring precise quantification of tracer uptake, such as SUV measurements, CT-based attenuation correction is highly recommended.[13]
Data Presentation
Table 1: Comparison of Collimator Performance in I-123 Imaging
| Collimator Type | Spatial Resolution (FWHM with scatter) | Quantitative Accuracy (Contrast Fidelity) | Key Advantage | Key Disadvantage |
| Low-Energy High-Resolution (LEHR) | ~7.4 mm[4] | Lower, affected by septal penetration[3] | Higher spatial resolution | Increased scatter and lower contrast[1] |
| Medium-Energy (ME) | ~11.1 mm[4] | Higher, less affected by septal penetration[3][4] | Better contrast and quantitative accuracy | Lower spatial resolution |
Table 2: Recommended Acquisition and Reconstruction Parameters for Quantitative I-123 MIBG SPECT
| Parameter | Recommended Setting | Rationale |
| Acquisition Time per View | ≥ 50 seconds[9][10] | Improves signal-to-noise ratio and reduces image noise. |
| OSEM SI Product (Subsets x Iterations) | Approximately 120[9][10] | Provides a good balance between image convergence and noise for accurate SUV measurement. |
| Gaussian Filter | 10 - 12 mm[9][10] | Smooths the image to reduce noise while preserving significant details. |
| Attenuation Correction | CT-based[12][13] | More accurately corrects for photon attenuation, improving quantitative accuracy. |
Experimental Protocols
Protocol: Phantom Study for Optimization of I-123 SPECT Reconstruction Parameters
This protocol outlines a general procedure for a phantom study to optimize reconstruction parameters for your specific SPECT/CT system.
-
Phantom Preparation:
-
Use a phantom with inserts of varying sizes (e.g., NEMA body phantom or Jaszczak phantom).
-
Fill the phantom background and inserts with a known activity concentration of I-123 to simulate clinically relevant uptake ratios.
-
-
Image Acquisition:
-
Image Reconstruction:
-
Data Analysis:
-
Draw regions of interest (ROIs) over the phantom inserts and the background.
-
Calculate quantitative metrics such as:
-
Contrast-to-Noise Ratio (CNR): To assess the ability to distinguish the inserts from the background.
-
Recovery Coefficient (RC): To evaluate the accuracy of the measured activity in the inserts.
-
Coefficient of Variation (CV): To measure image noise.
-
-
Compare the quantitative metrics across the different reconstruction parameters to identify the optimal settings that provide the best trade-off between contrast, noise, and quantitative accuracy.
-
Visualizations
References
- 1. Influence of high-energy photons on the spectrum of iodine-123 with low- and medium-energy collimators: consequences for imaging with 123I-labelled compounds in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary, scatter, and penetration characterizations of parallel-hole and pinhole collimators for I-123 SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of collimator choice on quantitative assessment of cardiac iodine 123 MIBG uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal collimator choice for sequential iodine-123 and technetium-99m imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Iodine-123 and Iodine-131 SPECT activity quantification: a Monte Carlo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Impact of Dual and Triple Energy Window Scatter Correction on I-123 Postsurgical Thyroid SPECT/CT Imaging Using a Phantom with Small Sizes of Thyroid Remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of different energy window subtraction methods to correct for scatter and downscatter in I-123 SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of acquisition time and reconstruction parameters for quantitative single-photon emission computed tomography/computed tomography using iodine-123 metaiodobenzylguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of acquisition time and reconstruction parameters for quantitative single-photon emission computed tomography/computed tomography using iodine-123 metaiodobenzylguanidine | PLOS One [journals.plos.org]
- 11. CT-Based Attenuation Correction in I-123-Ioflupane SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. OSEM reconstruction method with scatter and attenuation correction of striatal dopaminergic receptors density with 123I-IBZM brain SPECT-CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Iterative reconstruction algorithms in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of OSEM parameters in myocardial perfusion imaging reconstruction as a function of body mass index: a clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of acquisition time and reconstruction parameters for quantitative single-photon emission computed tomography/computed tomography using iodine-123 metaiodobenzylguanidine [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Iobenguane I-123 and I-131 MIBG for Tumor Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iobenguane I-123 (¹²³I-MIBG) and Iobenguane I-131 (¹³¹I-MIBG), two key radiopharmaceuticals utilized in the characterization of neuroendocrine tumors. This document outlines their physical properties, performance in tumor imaging, and radiation dosimetry, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the design and interpretation of research studies.
Introduction
Metaiodobenzylguanidine (MIBG) is a norepinephrine analog that is actively transported into neuroendocrine cells. When labeled with radioactive iodine isotopes, it serves as a valuable tool for the diagnosis, staging, and monitoring of tumors such as neuroblastoma, pheochromocytoma, and paraganglioma.[1] The choice between the two most commonly used isotopes, ¹²³I and ¹³¹I, depends on a variety of factors including the clinical indication, desired image quality, and whether a therapeutic effect is intended.
Mechanism of Action
Iobenguane's efficacy lies in its structural similarity to norepinephrine, allowing it to be recognized and taken up by the norepinephrine transporter (NET) on the surface of neuroendocrine tumor cells.[2] Once inside the cell, it is concentrated and stored in neurosecretory granules. The attached radioisotope then allows for visualization of the tumor (in the case of both ¹²³I and ¹³¹I) or delivery of targeted radiotherapy (in the case of ¹³¹I).[3]
Data Presentation
The following tables summarize the key quantitative data comparing ¹²³I-MIBG and ¹³¹I-MIBG.
Table 1: Physical Properties of I-123 and I-131
| Property | Iodine-123 (¹²³I) | Iodine-131 (¹³¹I) |
| Half-life | 13.2 hours[4] | 8.02 days[5] |
| Principal Photon Energy | 159 keV[3] | 364 keV[5] |
| Principal Emission | Gamma rays[6] | Beta particles and Gamma rays[6] |
| Decay Mode | Electron capture[7] | Beta decay[6] |
Table 2: Performance Characteristics of I-123 MIBG and I-131 MIBG in Tumor Imaging
| Characteristic | I-123 MIBG | I-131 MIBG |
| Sensitivity (Neuroblastoma) | 88-95%[1] | Generally lower than ¹²³I-MIBG for diagnostic scans[1] |
| Specificity (Neuroblastoma) | 83-100%[1] | High, but image quality can be a limiting factor[1] |
| Image Quality | Superior, higher spatial resolution[1][5] | Inferior due to high energy photons and scatter[1] |
| SPECT/SPECT-CT Compatibility | Excellent[4] | Limited by high energy photons[4] |
Table 3: Radiation Dosimetry of I-123 MIBG and I-131 MIBG (Diagnostic Doses)
| Organ | I-123 MIBG (mGy/MBq) | I-131 MIBG (mGy/MBq) |
| Whole Body | 0.141 ± 0.068[8][9] | 0.162 ± 0.112[8][9] |
| Liver | 0.885 ± 0.56[8][9] | 0.487 ± 0.28[8][9] |
| Heart Wall | 0.618 ± 0.37[8][9] | 0.225 ± 0.20[8][9] |
| Lungs | 0.458 ± 0.56[8][9] | 0.40 ± 0.26[8][9] |
Experimental Protocols
A generalized experimental protocol for MIBG scintigraphy is outlined below. Specifics may vary based on institutional guidelines and patient populations.
1. Patient Preparation:
-
Thyroid Blockade: To prevent uptake of free radioiodine by the thyroid gland, patients are administered a stable iodine solution (e.g., potassium iodide) beginning 24-48 hours prior to the injection of radiolabeled MIBG and continuing for several days.[5]
-
Medication Review: A thorough review of the patient's current medications is crucial. Several drugs can interfere with MIBG uptake, including tricyclic antidepressants, certain antihypertensives, and sympathomimetics. These medications should be discontinued for an appropriate period before the scan, as advised by a physician.[10]
-
Dietary Restrictions: Patients may be advised to avoid foods rich in catecholamines, such as chocolate and certain cheeses, which could potentially interfere with MIBG uptake.[11]
-
Hydration: Patients are encouraged to be well-hydrated to facilitate the clearance of the radiopharmaceutical.[11]
2. Radiopharmaceutical Administration:
-
Dosage: For diagnostic imaging, typical adult doses are 185–370 MBq (5–10 mCi) for ¹²³I-MIBG and 18.5–74 MBq (0.5–2 mCi) for ¹³¹I-MIBG.[5] Pediatric doses are adjusted based on body weight.
-
Administration: The radiopharmaceutical is administered via a slow intravenous injection over 1-5 minutes to minimize the risk of adrenergic side effects.[5]
3. Imaging:
-
Timing: Imaging is typically performed 24 hours after the injection of ¹²³I-MIBG. For ¹³¹I-MIBG, imaging is usually done at 24 and 48 hours post-injection.[5]
-
Modality: Planar whole-body imaging is standard. Single Photon Emission Computed Tomography (SPECT) or SPECT/CT may be performed, particularly with ¹²³I-MIBG, for better anatomical localization of tumors.[5]
-
Acquisition Parameters: For SPECT, a typical protocol involves 120 projections acquired in 3-degree steps, with an acquisition time of 25-35 seconds per step on a 128x128 matrix.[10]
4. Data Analysis:
-
Images are reviewed for areas of abnormal MIBG uptake, which can indicate the presence of a neuroendocrine tumor. The intensity and location of uptake are documented.
Discussion and Conclusion
The choice between this compound and I-131 MIBG for tumor characterization involves a trade-off between image quality and therapeutic potential. ¹²³I-MIBG is the preferred agent for diagnostic imaging due to its favorable physical characteristics, which result in higher quality images and a lower radiation dose to the patient.[4][12] Its 159 keV gamma emission is well-suited for modern gamma cameras, allowing for high-resolution planar and SPECT imaging.[4]
In contrast, ¹³¹I-MIBG's higher energy gamma emission (364 keV) leads to poorer image resolution due to septal penetration and scatter.[1] However, the beta emission of ¹³¹I makes it a valuable therapeutic agent for targeted radiotherapy of MIBG-avid tumors.[3] Post-therapy scans with high-dose ¹³¹I-MIBG can sometimes reveal more lesions than pre-therapy diagnostic scans with ¹²³I-MIBG.[2][13]
References
- 1. researchgate.net [researchgate.net]
- 2. I-131 MIBG post-therapy scan is more sensitive than I-123 MIBG pretherapy scan in the evaluation of metastatic neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the physical characteristics of I-131 and I-123, with respect to differentiating the relative activity in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 123I-Metaiodobenzylguanidine (MIBG) and 131I-MIBG Semi-Quantitative Scores in Predicting Survival in Patients With Stage 4 Neuroblastoma: A Report From the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Assessment of Organ Dosimetry for Planning Repeat Treatments of High-Dose 131I-MIBG Therapy: 123I-MIBG vs. Post-Therapy 131I-MIBG Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Organ Dosimetry for Planning Repeat Treatments of High-Dose 131I-MIBG Therapy: 123I-MIBG Versus Posttherapy 131I-MIBG Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ams-lb.com [ams-lb.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of [123I]MIBG and [131I]MIBG for imaging of neuroblastoma and other neural crest tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of diagnostic value of I-123 MIBG and high-dose I-131 MIBG scintigraphy including incremental value of SPECT/CT over planar image in patients with malignant pheochromocytoma/paraganglioma and neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Iobenguane I-123: A Validated Biomarker for Assessing Cardiac Sympathetic Dysfunction
A Comprehensive Comparison with Alternative Methods for Researchers and Drug Development Professionals
The robust assessment of cardiac sympathetic nervous system integrity is crucial for the prognostic evaluation and therapeutic management of heart failure. Iobenguane I-123 (¹²³I-MIBG), a radiolabeled analog of norepinephrine, has emerged as a validated biomarker for imaging cardiac sympathetic innervation and predicting adverse cardiac events. This guide provides an objective comparison of this compound with other established and novel biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their evaluation of this important diagnostic tool.
Mechanism of Action and Quantification of Cardiac Sympathetic Innervation
This compound is structurally similar to norepinephrine and is taken up by the norepinephrine transporter (NET) in presynaptic sympathetic nerve terminals.[1] Once inside the neuron, it is stored in neurosecretory vesicles.[1] The extent of its uptake and retention in the myocardium directly reflects the density and function of sympathetic nerve terminals.[1]
Cardiac uptake of this compound is quantified using scintigraphy, with the primary metrics being the Heart-to-Mediastinum (H/M) ratio and the myocardial washout rate . A reduced H/M ratio and an increased washout rate are indicative of cardiac sympathetic dysfunction and have been strongly correlated with an increased risk of heart failure progression, life-threatening arrhythmias, and cardiac death.[2][3]
Performance of this compound in Clinical Trials
The pivotal AdreView Myocardial Imaging for Risk Evaluation in Heart Failure (ADMIRE-HF) trial provided strong evidence for the prognostic value of this compound.[2] This prospective, multicenter study enrolled 961 patients with NYHA class II/III heart failure and a left ventricular ejection fraction (LVEF) of ≤35%.[2]
Key Findings from the ADMIRE-HF Trial:
| Parameter | Hazard Ratio (95% CI) | p-value | Two-Year Event Rate |
| Late H/M Ratio ≥ 1.60 | 0.40 (0.25-0.62) | <0.001 | 15% |
| Late H/M Ratio < 1.60 | 37% |
Cardiac events were defined as progression of heart failure, potentially life-threatening arrhythmic events, or cardiac death.[2]
The ADMIRE-HF study demonstrated that a late H/M ratio of less than 1.60 was a significant, independent predictor of cardiac events.[2]
Comparison with Alternative Biomarkers
While this compound provides a direct measure of sympathetic innervation, a variety of other biomarkers are used to assess cardiac function and prognosis in heart failure. These can be broadly categorized as markers of myocardial stress and injury, inflammation, and fibrosis.
Natriuretic Peptides (BNP and NT-proBNP)
B-type natriuretic peptide (BNP) and its N-terminal pro-hormone (NT-proBNP) are released from the ventricles in response to increased wall stress and are well-established biomarkers for the diagnosis and prognosis of heart failure.[4]
A study comparing this compound and BNP in 171 patients with chronic heart failure found that a high this compound washout rate was an independent predictor of cardiac death, while both high washout rate and elevated BNP levels were predictors of progressive heart failure.[5]
| Biomarker | Endpoint | Relative Risk (RR) | p-value |
| High this compound Washout | Cardiac Death | 1.158 | <0.0001 |
| High this compound Washout | Progressive Heart Failure | 1.094 | <0.0001 |
| Plasma BNP Level | Progressive Heart Failure | 1.005 | <0.0001 |
High-Sensitivity Troponins (hs-TnT and hs-TnI)
High-sensitivity cardiac troponins are markers of myocyte injury and are powerful predictors of adverse outcomes in heart failure.[6] A meta-analysis of 11 cohorts including 9,289 patients with chronic heart failure demonstrated that hs-TnT is a strong and independent predictor of all-cause and cardiovascular mortality, as well as hospitalization for cardiovascular causes.[6]
While direct head-to-head studies with this compound are limited, both biomarker categories provide independent and complementary prognostic information. This compound reflects the underlying neurohormonal dysregulation, while hs-troponins indicate ongoing myocardial damage.
Novel Biomarkers: Galectin-3 and ST2
Galectin-3 is a marker of cardiac fibrosis and inflammation, and soluble ST2 (sST2) is a member of the interleukin-1 receptor family involved in myocardial remodeling.[7][8] Both have emerged as promising prognostic biomarkers in heart failure.
Studies have shown that elevated levels of both galectin-3 and sST2 are associated with an increased risk of mortality and hospitalization in heart failure patients.[9][10] A direct comparison with this compound in a single cohort is needed to definitively establish their relative prognostic value.
Experimental Protocols
This compound Scintigraphy (based on ADMIRE-HF protocol)
-
Patient Preparation: Certain medications that can interfere with this compound uptake, such as tricyclic antidepressants and some sympathomimetics, should be discontinued prior to the study.[11] Thyroid blockade with potassium iodide is administered to prevent uptake of free radioiodine by the thyroid gland.[12]
-
Radiopharmaceutical Administration: A dose of 10 mCi (370 MBq) of this compound is administered intravenously.[11]
-
Image Acquisition:
-
Image Analysis:
-
Heart-to-Mediastinum (H/M) Ratio: Regions of interest (ROIs) are drawn over the heart and the upper mediastinum on the anterior planar images. The H/M ratio is calculated by dividing the mean counts per pixel in the heart ROI by the mean counts per pixel in the mediastinal ROI.[14]
-
Washout Rate: The washout rate is calculated from the early and late images to assess the rate of clearance of this compound from the myocardium.[8]
-
Serum Biomarker Analysis
Blood samples for BNP, NT-proBNP, hs-troponins, galectin-3, and sST2 are typically collected via venipuncture into appropriate collection tubes (e.g., EDTA plasma for natriuretic peptides). Assays are performed using commercially available, validated immunoassays on automated laboratory platforms. Specific assay protocols and reference ranges may vary by manufacturer and laboratory.
Visualizing the Pathway
Caption: Uptake and storage of this compound in cardiac sympathetic neurons.
Logical Workflow for Patient Stratification
Caption: Risk stratification workflow using this compound H/M ratio.
Conclusion
This compound imaging provides a unique and validated method for assessing cardiac sympathetic innervation, offering significant prognostic information for patients with heart failure. While serum biomarkers such as natriuretic peptides and high-sensitivity troponins are valuable for assessing myocardial stress and injury, this compound offers a direct window into the neurohormonal component of heart failure pathophysiology. The choice of biomarker will depend on the specific clinical or research question being addressed. For a comprehensive assessment of cardiac risk in heart failure, a multi-marker approach that includes both this compound and serum biomarkers may provide the most complete picture. The detailed experimental protocols and comparative data presented in this guide are intended to aid in the informed selection and application of these powerful diagnostic tools.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 3. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prognostic Value of High-Sensitivity Troponin T in Chronic Heart Failure: An Individual Patient Data Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prognostic utility of galectin-3 in patients undergoing cardiac surgery: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Soluble ST2 Is a Valuable Prognostic Biomarker in Patients With Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galectin-3, a Marker of Cardiac Fibrosis, Predicts Incident Heart Failure in the Community - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dicardiology.com [dicardiology.com]
- 11. Prognostic value of high‐sensitivity cardiac troponin I in patients with non‐ischaemic heart failure: insights from China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Iobenguane I-123 Imaging with Immunohistochemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iobenguane I-123 (¹²³I-MIBG) imaging and immunohistochemistry (IHC) for the assessment of norepinephrine transporter (NET) expression in neuroendocrine tumors. The objective is to offer a detailed overview of both methodologies, present supporting experimental data for their cross-validation, and outline their respective roles in research and clinical settings.
Introduction
This compound, a radiolabeled analog of norepinephrine, is a crucial tool for the diagnosis and staging of neuroendocrine tumors such as neuroblastoma and pheochromocytoma.[1][2] Its uptake is contingent upon the expression of the norepinephrine transporter (NET) on the surface of tumor cells.[3] Immunohistochemistry, a widely used laboratory technique, allows for the direct visualization and semi-quantification of NET protein expression in tissue samples. Cross-validation of these two techniques is essential for understanding the biological basis of ¹²³I-MIBG uptake and for interpreting imaging results, particularly in cases of discordant findings.
Quantitative Data Comparison
The following tables summarize the correlation between ¹²³I-MIBG uptake and NET protein expression as determined by immunohistochemistry in neuroblastoma and pheochromocytoma/paraganglioma.
Table 1: Correlation of ¹²³I-MIBG Avidity and NET Protein Expression in Neuroblastoma
| MIBG Avidity | Number of Patients | Median NET Protein Expression (%) | Range of NET Protein Expression (%) | P-value |
| Avid | 19 | 50 | 0 - 100 | 0.027 |
| Non-avid | 8 | 10 | 0 - 80 |
Data synthesized from a study on neuroblastoma patients.[3]
Table 2: Semiquantitative ¹²³I-MIBG Uptake and NET Immunohistochemistry Scores in Pheochromocytoma/Paraganglioma (PPGL)
| ¹²³I-MIBG Uptake Score | Mean Tumor-to-Liver Ratio | NET IHC Expression |
| 0 (No uptake) | < 0.7 | Negative to low |
| 1 (Uptake ≤ Liver) | 0.7 - 1.0 | Low to moderate |
| 2 (Uptake > Liver) | 1.0 - 4.3 | Moderate to high |
| 3 (Intense Uptake) | > 4.3 | High |
This table provides a generalized correlation based on findings from multiple studies.[4][5] A direct statistical correlation between a specific uptake value and a precise IHC score is not consistently reported across the literature, with at least one study finding no significant correlation between MIBG uptake and NET expression in PPGL.[4]
Signaling Pathway and Imaging Principle
The uptake of ¹²³I-MIBG is a direct reflection of a functional norepinephrine transport system. The following diagram illustrates the mechanism.
Caption: ¹²³I-MIBG is taken up by the NET and stored in vesicles, allowing for imaging.
Experimental Protocols
This compound (¹²³I-MIBG) Scintigraphy
This protocol outlines the key steps for performing ¹²³I-MIBG imaging for neuroendocrine tumors.
-
Patient Preparation:
-
To prevent uptake of free radioiodine by the thyroid gland, administer a thyroid-blocking agent such as potassium iodide oral solution or Lugol's solution. This should begin at least 24 hours before the administration of ¹²³I-MIBG and continue for 2-3 days.[6]
-
A list of medications that can interfere with MIBG uptake (e.g., tricyclic antidepressants, certain antihypertensives) should be reviewed, and these medications should be discontinued for an appropriate period before the scan, if clinically feasible.[7]
-
Ensure adequate patient hydration to promote clearance of the radiopharmaceutical and reduce radiation dose to the bladder.[6]
-
-
Radiopharmaceutical Administration:
-
Imaging Acquisition:
-
Whole-body planar and SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography) images are typically acquired 24 hours (± 6 hours) after injection.[8][10]
-
Delayed imaging at 48 hours may be performed in some cases to differentiate between physiological and pathological uptake.[10]
-
A gamma camera equipped with a low-energy, high-resolution collimator is used.
-
-
Image Analysis:
Norepinephrine Transporter (NET) Immunohistochemistry
This protocol provides a general workflow for NET IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 30-60 minutes.
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3-5 minutes each, followed by a final rinse in distilled water.[12]
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is commonly used. Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) and heat to 95-100°C for 20-40 minutes.[12]
-
Allow slides to cool to room temperature in the retrieval buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes (for chromogenic detection).[12]
-
Incubate with a blocking solution (e.g., 10% normal goat serum) for at least 1 hour to prevent non-specific antibody binding.[13]
-
Apply the primary anti-NET antibody diluted in an appropriate buffer and incubate overnight at 4°C in a humidified chamber.[12]
-
Wash slides thoroughly with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Apply a biotinylated secondary antibody, followed by an avidin-horseradish peroxidase (HRP) complex for signal amplification (for chromogenic detection).[14]
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.[15]
-
-
Counterstaining and Mounting:
-
Lightly counterstain with hematoxylin to visualize cell nuclei.[15]
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium and a coverslip.
-
-
Quantitative Analysis:
Cross-Validation Workflow
The following diagram outlines the logical workflow for the cross-validation of ¹²³I-MIBG imaging with NET immunohistochemistry.
Caption: Workflow for comparing ¹²³I-MIBG imaging with NET IHC.
Conclusion
The cross-validation of this compound imaging with norepinephrine transporter immunohistochemistry demonstrates a generally positive correlation, confirming that ¹²³I-MIBG uptake is a functional indicator of NET expression in many neuroendocrine tumors. However, discrepancies can occur, and understanding the methodologies of both techniques is crucial for accurate interpretation. This guide provides the necessary framework for researchers and drug development professionals to design and interpret studies involving these two important modalities.
References
- 1. 123I‐MIBG scintigraphy and 18F‐FDG‐PET imaging for diagnosing neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunodetection of NETs in Paraffin-Embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIBG Therapy for Neuroblastoma: Precision Achieved With Dosimetry, and Concern for False Responders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. False-Negative 123I-MIBG SPECT Is Most Commonly Found in SDHB-Related Pheochromocytoma or Paraganglioma with High Frequency to Develop Metastatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. DailyMed - ADREVIEW- this compound injection [dailymed.nlm.nih.gov]
- 8. AdreView (iobenguane I 123) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Iobenguane I 123: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 10. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Semi-quantitative Determination of Protein Expression UsingImmunohistochemistry Staining and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunohistochemistry and quantitative analysis of protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Iobenguane I-123 Versus Novel PET Tracers in Molecular Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the traditional imaging agent Iobenguane I-123 (¹²³I-MIBG) with emerging Positron Emission Tomography (PET) tracers. We delve into their performance in key clinical applications, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.
This compound, a radiolabeled norepinephrine analog, has long been the cornerstone for scintigraphic imaging of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma, and for assessing cardiac sympathetic innervation. Its uptake via the norepinephrine transporter (NET) provides valuable functional information. However, the advent of PET technology has introduced a new generation of radiotracers that offer significant advantages in terms of spatial resolution, sensitivity, and quantification accuracy. This guide critically evaluates these novel agents against the established standard of ¹²³I-MIBG.
Quantitative Performance Metrics: A Comparative Analysis
The following tables summarize the key performance indicators of this compound compared to various novel PET tracers across different clinical contexts.
Table 1: Neuroblastoma Imaging
| Tracer | Modality | Sensitivity | Lesion Detection | Key Advantages | Key Disadvantages |
| This compound (¹²³I-MIBG) | SPECT/CT | Variable, approx. 90% in MIBG-avid tumors.[1] | Standard baseline. | Well-established, widely available. | Lower resolution, longer imaging protocol (2 days).[2][3] |
| [¹⁸F]mFBG | PET/CT | Higher than ¹²³I-MIBG. | Detects more lesions in 80% of cases compared to ¹²³I-MIBG.[2][4][5] | Higher resolution, single-day protocol, shorter scan time.[3][5] | Experimental, limited availability.[1] |
| [⁶⁸Ga]Ga-DOTATATE | PET/CT | High, especially in SSTR2-expressing tumors. | Can detect additional lesions not seen on MIBG scans.[6][7] | Targets somatostatin receptors, offering a different biological target. | Not all neuroblastomas express SSTRs. |
| [¹⁸F]FDG | PET/CT | Recommended for MIBG non-avid tumors.[1] | Superior in tumors with high proliferation rates.[8] | Widely available, assesses glucose metabolism. | Lower specificity, variable uptake in neuroblastoma.[9] |
Table 2: Pheochromocytoma and Paraganglioma (PPGL) Imaging
| Tracer | Modality | Sensitivity (Non-metastatic) | Sensitivity (Metastatic) | Specificity | Key Advantages |
| This compound (¹²³I-MIBG) | SPECT/CT | ~78%[10] | ~57%[10] | High | Well-established. |
| [¹⁸F]F-DOPA | PET/CT | ~81-95.7%[10][11] | ~45-86.2%[10][12] | ~88.9%[11] | Superior for recurrence/metastasis detection.[11][12] |
| [¹⁸F]FDA | PET/CT | ~78%[10] | ~76%[10] | High | Preferred for localizing primary tumors and ruling out metastases.[10] |
| [⁶⁸Ga]Ga-DOTATATE | PET/CT | High, especially in SSTR-expressing tumors. | Superior for metastatic sympathetic and head-neck paraganglioma.[13] | High | Excellent for SSTR-positive tumors. |
Table 3: Cardiac Sympathetic Nervous System Imaging
| Tracer | Modality | Image Quality | Key Advantages |
| This compound (¹²³I-MIBG) | SPECT | Standard | Established for assessing sympathetic innervation.[14] |
| [¹⁸F]LMI1195 | PET | Higher resolution than SPECT. | Stable nerve terminal storage, higher LV-to-blood ratio for early imaging.[15] |
| [¹¹C]mHED | PET | High resolution. | Allows for quantification of neuronal function. |
| [¹⁸F]Flubrobenguane | PET | High resolution. | Similar behavior to MIBG with PET advantages.[15] |
Signaling Pathways and Mechanisms of Uptake
The diagnostic efficacy of these tracers is rooted in their specific molecular targets. The diagrams below illustrate the distinct pathways exploited by this compound and the novel PET tracers.
Experimental Protocols: A Methodological Overview
Reproducibility and standardization are paramount in clinical and research settings. This section outlines the typical experimental protocols for ¹²³I-MIBG scintigraphy and a representative novel PET tracer, [⁶⁸Ga]Ga-DOTATATE.
This compound (¹²³I-MIBG) Scintigraphy Protocol
-
Patient Preparation:
-
Thyroid blockade is initiated one day before tracer injection to prevent uptake of free radioiodine, typically with potassium iodide (100-130 mg/day), and continued for 2-5 days.[16][17]
-
A review of the patient's medications is crucial, as certain drugs (e.g., tricyclic antidepressants, labetalol) can interfere with MIBG uptake and should be discontinued if possible.[16]
-
-
Radiotracer Administration:
-
Image Acquisition:
-
Imaging is performed 20 to 24 hours after injection.[16]
-
Whole-body planar images (anterior and posterior views) are acquired.
-
Single Photon Emission Computed Tomography with Computed Tomography (SPECT/CT) of specific regions of interest (e.g., chest, abdomen, pelvis) is often performed for better anatomical localization of tracer uptake.[18]
-
[⁶⁸Ga]Ga-DOTATATE PET/CT Protocol
-
Patient Preparation:
-
Patients are typically advised to be well-hydrated.
-
Fasting for a few hours prior to the scan may be required.
-
Administration of long-acting somatostatin analogs should be noted as it may interfere with tracer uptake.[19]
-
-
Radiotracer Administration:
-
Image Acquisition:
The workflow for these imaging modalities highlights the logistical advantages of PET tracers, which often involve shorter uptake times and faster image acquisition.
References
- 1. Nuclear Medicine Imaging in Neuroblastoma: Current Status and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PET/CT Technique Accurately Detects Neuroblastoma in Children with Short Scan Time and No Anes | SNMMI [snmmi.org]
- 3. auntminnie.com [auntminnie.com]
- 4. New PET/CT Technique Accurately Detects Neuroblastoma in Children with Short Scan Time and No Anesthesia - Nuclear Medicine - mobile.Medimaging.net [mobile.medimaging.net]
- 5. radiologybusiness.com [radiologybusiness.com]
- 6. e-mjm.org [e-mjm.org]
- 7. 68Ga-DOTATATE and 123I-mIBG as imaging biomarkers of disease localisation in metastatic neuroblastoma: implications for molecular radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Comparison of 18F-Fluoro-L-DOPA, 18F-Fluoro-Deoxyglucose, and 18F-Fluorodopamine PET and 123I-MIBG Scintigraphy in the Localization of Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Prospective Comparative Study of 18 F-FDOPA PET/CT Versus 123 I-MIBG Scintigraphy With SPECT/CT for the Diagnosis of Pheochromocytoma and Paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Prospective Comparative Study of 18F-FDOPA PET/CT Versus 123I-MIBG Scintigraphy With SPECT/CT for the Diagnosis of Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positron Emission Tomography Imaging of Pheochromocytoma and Paraganglioma-18F-FDOPA vs Somatostatin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiac 123I-mIBG Imaging in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EANM 2012 guidelines for radionuclide imaging of phaeochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. snmmi.org [snmmi.org]
- 19. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 20. youtube.com [youtube.com]
- 21. Video: A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
Unveiling the Molecular Underpinnings of Neuroendocrine Tumors: A Comparative Guide to Correlating Iobenguane I-123 Uptake with Gene Expression Analysis
For researchers, scientists, and drug development professionals, understanding the molecular landscape of neuroendocrine tumors is paramount for advancing diagnostics and therapeutics. This guide provides a comprehensive comparison of Iobenguane I-123 (¹²³I-MIBG) imaging with underlying gene expression profiles, offering insights into the functional status of these malignancies. We delve into the experimental data, detailed protocols, and visual pathways to facilitate a deeper understanding of this critical correlation.
This compound, a radiolabeled analog of norepinephrine, is a key diagnostic agent for neuroendocrine tumors such as neuroblastoma and pheochromocytoma.[1][2] Its uptake is primarily mediated by the norepinephrine transporter (NET), a protein encoded by the SLC6A2 gene.[3][4] Consequently, the intensity of ¹²³I-MIBG uptake on scintigraphy is often reflective of NET expression levels, providing a non-invasive method to assess tumor functionality. This guide explores the strength of this correlation, compares ¹²³I-MIBG to other imaging modalities, and provides the necessary protocols to investigate this relationship in a research setting.
Quantitative Data Summary: Correlating Imaging with Gene Expression
The following tables summarize key quantitative data from studies investigating the correlation between this compound uptake and gene expression, as well as comparative data for alternative imaging modalities.
Table 1: Correlation of this compound (MIBG) Uptake with Norepinephrine Transporter (NET) Expression in Neuroblastoma
| Parameter | Patient Cohort (n) | Correlation with MIBG Avidity | Key Findings & p-value | Reference |
| NET Protein Expression (IHC) | 61 | Positive | Median expression 50% in MIBG avid vs. 10% in non-avid tumors. | [5][6] |
| MYCN amplified tumors showed lower NET protein expression. | [5][6] | |||
| NET mRNA Expression (qRT-PCR) | 82 | No significant correlation | Median expression 12.9% in MIBG avid vs. 5.9% in non-avid tumors. | [5][6] |
Table 2: Performance of this compound (MIBG) Scintigraphy in Neuroendocrine Tumor Detection
| Tumor Type | Imaging Modality | Sensitivity | Specificity | Reference |
| Pheochromocytoma/Paraganglioma | ¹²³I-MIBG Planar Scintigraphy | 82% | 82% | [7] |
| ¹²³I-MIBG (Suspected Disease) | 88% | 84% | [7] | |
| ¹²³I-MIBG (Adrenal Pheochromocytoma) | 88% | - | [7] | |
| ¹²³I-MIBG (Extraadrenal Paraganglioma) | 67% | - | [7] | |
| Neuroblastoma (Stage 4) | ¹²³I-MIBG | Superior to ¹⁸F-FDG PET in 44 of 85 scans | - | [8] |
| Neuroblastoma (High-Risk) | ¹²³I-MIBG | Positive in all 28 patients | - | [9] |
Table 3: Comparison of this compound (MIBG) with Other Imaging Modalities
| Imaging Modality | Tumor Type | Key Comparison Findings | Reference |
| ¹⁸F-FDG PET | Neuroblastoma (Stages 1 & 2) | ¹⁸F-FDG PET depicted more extensive disease in some cases. | [8] |
| Neuroblastoma (Stage 4) | ¹²³I-MIBG depicted more neuroblastoma sites, particularly bone/marrow metastases. | [8] | |
| High-Risk Neuroblastoma | ¹²³I-MIBG was superior in assessing disease extent in 43% of patients, while ¹⁸F-FDG was superior in 14%. | [9] | |
| ⁶⁸Ga-DOTATATE PET/CT | Neural Crest Tumors | ⁶⁸Ga-DOTATATE showed higher sensitivity (100% vs. 86.7%) and accuracy (96% vs. 88%) on a per-patient basis compared to ¹³¹I-MIBG SPECT/CT. | [10][11] |
| ⁶⁸Ga-DOTATATE identified more lesions overall (52 vs. 30). | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments cited in this guide.
This compound (MIBG) Scintigraphy
-
Patient Preparation: To minimize radiation exposure to the thyroid, administer a thyroid-blocking agent (e.g., potassium iodide) at least one hour before ¹²³I-MIBG administration.[12] Ensure adequate patient hydration to promote urinary excretion of the radiopharmaceutical.[12][13]
-
Radiopharmaceutical Administration: Administer a dose of 10 mCi (370 MBq) of this compound intravenously over 1-2 minutes.[12][14]
-
Imaging Acquisition: Perform whole-body planar and single-photon emission computed tomography (SPECT) imaging 24 ± 6 hours after administration.[12][14] For cardiac imaging in heart failure assessment, anterior planar imaging of the chest is performed at 4 hours (± 10 minutes).[12]
Quantitative Reverse Transcription PCR (qRT-PCR) for SLC6A2 (NET) Gene Expression
-
RNA Extraction: Isolate total RNA from tumor tissue samples using a standardized RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[15]
-
qPCR Reaction: Perform real-time PCR using a suitable qPCR master mix, cDNA template, and gene-specific primers for SLC6A2 and a reference (housekeeping) gene.[16]
-
Data Analysis: Calculate the relative expression of SLC6A2 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.
Immunohistochemistry (IHC) for NET Protein Expression
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4 µm).
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Immunostaining:
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody specific for the norepinephrine transporter (NET).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein expression using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain the nuclei with hematoxylin.
-
-
Analysis: Semiquantitatively score the percentage of tumor cells showing positive NET staining and the intensity of the staining.
Visualizing the Pathways and Processes
Diagrams are essential for illustrating complex biological and experimental workflows. The following visualizations were created using the Graphviz (DOT language) as specified.
References
- 1. The norepinephrine transporter in physiology and disease. | Semantic Scholar [semanticscholar.org]
- 2. Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Norepinephrine Transporter Expression and Metaiodobenzylguanidine Avidity in Neuroblastoma: A Report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrating neuroimaging and gene expression data using the imaging transcriptomics toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating neuroimaging and gene expression data using the imaging transcriptomics toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 18F-FDG PET/CT and 123I-metaiodobenzylguanidine imaging in high-risk neuroblastoma: diagnostic comparison and survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 68Ga-DOTATATE PET/CT Compared with 131I-MIBG SPECT/CT in the Evaluation of Neural Crest Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 68Ga-DOTATATE PET/CT Compared with 131I-MIBG SPECT/CT in the Evaluation of Neural Crest Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. elearning.unite.it [elearning.unite.it]
- 16. origene.com [origene.com]
Navigating Longitudinal Studies: A Comparison Guide to the Reproducibility and Reliability of Iobenguane I-123 Imaging
For researchers, scientists, and drug development professionals embarking on longitudinal studies, the choice of imaging biomarker is critical. Precision and consistency over time are paramount to accurately assess disease progression and therapeutic response. Iobenguane I-123 (¹²³I-MIBG) scintigraphy, a cornerstone in the evaluation of sympathetic nervous system activity, is frequently employed in both cardiac and oncologic research. This guide provides an objective comparison of the reproducibility and reliability of ¹²³I-MIBG imaging, supported by experimental data, to inform its application in longitudinal investigations.
Iobenguane, a norepinephrine analog, is taken up by adrenergic nerve terminals, making it a valuable tool for visualizing and quantifying sympathetic innervation and neuroendocrine tumors.[1] Its utility in longitudinal studies, however, hinges on its reproducibility and reliability. This guide delves into the quantitative data supporting the consistency of ¹²³I-MIBG imaging and compares its performance with alternative imaging modalities.
Reproducibility of this compound Imaging: A Quantitative Overview
The reproducibility of ¹²³I-MIBG imaging has been most extensively studied in the context of cardiac sympathetic imaging, where the heart-to-mediastinum (H/M) ratio is a key quantitative metric. In oncological applications, particularly for neuroblastoma, standardized uptake values (SUV) from SPECT/CT are emerging as a quantitative measure.
Cardiac Applications
A multicenter study assessing the test-retest reproducibility of the H/M ratio in patients with heart failure demonstrated excellent consistency. Over a 5 to 14-day interval, the mean and standard deviation values for the initial and repeat studies were nearly identical, with a 95% confidence interval of the mean test-retest difference ranging from 0.055 to 0.076.[2] Another study reported excellent intra- and inter-observer agreement for both early and delayed H/M ratios and washout rates in heart failure patients, with high intraclass correlation coefficients (ICC).[3]
| Parameter | Population | Test-Retest Interval | Key Finding |
| Heart-to-Mediastinum (H/M) Ratio | Stable Class II-III Heart Failure | 5-14 days | Mean test-retest difference: 0.055-0.076 (95% CI)[2] |
| Early and Delayed H/M Ratio, Washout Rate | Heart Failure | N/A (Intra/Inter-observer) | Excellent agreement (High ICC)[3] |
Oncologic Applications
In the realm of neuroblastoma, a study on quantitative ¹²³I-MIBG SPECT/CT demonstrated consistent SUV calculations between two different SPECT/CT scanners. The inter-scanner SUV variability across nine normal tissues showed no statistically significant difference.[4] Furthermore, the intra-patient variability of mean SUV in the liver was found to be ≤ 16% for patients scanned on both systems.[4] This suggests a good level of reproducibility for quantitative SPECT/CT in longitudinal studies of neuroblastoma.
| Parameter | Population | Key Finding |
| Standardized Uptake Value (SUV) | Neuroblastoma | No statistical difference in inter-scanner SUV variability across 9 normal tissues.[4] |
| Mean Liver SUV | Neuroblastoma | Intra-patient variability of ≤ 16% between two different scanners.[4] |
Reliability in Clinical Practice: Comparison with Alternative Modalities
The reliability of an imaging biomarker is its ability to accurately and consistently reflect the underlying biology. In the context of this compound imaging, this translates to its sensitivity and specificity in detecting and monitoring disease.
Neuroendocrine Tumors: ¹²³I-MIBG vs. Somatostatin Receptor Imaging
For neuroendocrine tumors (NETs), somatostatin receptor scintigraphy (SRS) is a primary competitor to ¹²³I-MIBG. A head-to-head comparison in 96 patients with NETs revealed an overall sensitivity of 89% for SRS, compared to 52% for ¹²³I-MIBG scintigraphy.[1] However, for specific tumor types, the performance varies.
| Imaging Modality | Overall Sensitivity in NETs |
| Somatostatin Receptor Scintigraphy (SRS) | 89%[1] |
| ¹²³I-MIBG Scintigraphy | 52%[1] |
Pheochromocytoma and Paraganglioma: ¹²³I-MIBG vs. PET Tracers
In the evaluation of pheochromocytoma and paraganglioma, ¹²³I-MIBG scintigraphy has historically been a standard. However, PET imaging with tracers like ¹⁸F-FDOPA and ⁶⁸Ga-DOTATATE is gaining prominence. A prospective comparative study of ¹⁸F-FDOPA PET/CT and ¹²³I-MIBG SPECT/CT for diagnosing these tumors showed that ¹⁸F-FDOPA PET/CT had noninferior sensitivity (95.7% vs. 91.3%) and comparable specificity (88.9% vs. 88.9%) to ¹²³I-MIBG SPECT/CT.[5] For detecting recurrence and metastasis, ¹⁸F-FDOPA PET/CT demonstrated significantly higher sensitivity than ¹²³I-MIBG SPECT/CT (86.2% vs. 65.5%).[5]
Another emerging modality is ¹²⁴I-MIBG PET/CT, which has shown high accuracy in detecting pheochromocytoma.[6]
Neuroblastoma: ¹²³I-MIBG vs. ¹⁸F-FDG PET
In neuroblastoma, ¹⁸F-FDG PET is often used as a complementary imaging modality. A retrospective review of 113 paired scans showed that for stage 1 and 2 neuroblastoma, ¹⁸F-FDG depicted more extensive disease in the majority of scans.[7] However, for stage 4 disease, ¹²³I-MIBG was superior in depicting more neuroblastoma sites in a significant number of scans, particularly for bone or marrow metastases.[7]
Experimental Protocols
Standardized protocols are crucial for ensuring the reproducibility and reliability of this compound imaging in longitudinal studies.
Patient Preparation
-
Thyroid Blockade : To prevent uptake of free radioiodine by the thyroid gland, administer a thyroid blocking agent such as potassium iodide or Lugol's solution. This should begin at least 24 hours before ¹²³I-MIBG administration and continue for 1-2 days after.[8]
-
Medication Review : A number of medications can interfere with ¹²³I-MIBG uptake. These include tricyclic antidepressants, sympathomimetics, and certain antihypertensives. A thorough medication history should be taken, and interfering drugs should be discontinued for an appropriate period before imaging, typically for 5 biological half-lives.[9]
-
Hydration : Patients should be well-hydrated before and after the injection to promote clearance of the radiotracer and reduce radiation dose to the bladder.[8]
Radiopharmaceutical Administration
-
Dose : The recommended adult dose is 10 mCi (370 MBq) of this compound.[9] For pediatric patients, the dose is typically adjusted based on body weight.[9]
-
Administration : The dose is administered as a slow intravenous injection over 1 to 2 minutes.[8]
Imaging Acquisition
-
Cardiac Imaging : Planar anterior chest images are typically acquired at 15 minutes (early) and 4 hours (delayed) post-injection. SPECT imaging may also be performed.
-
Oncologic Imaging : Whole-body planar imaging is typically performed at 24 hours post-injection.[1] SPECT or SPECT/CT of specific areas of interest can provide improved localization and characterization of lesions.[10]
Visualizing the Workflow and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a typical this compound imaging study and the physiological pathway of Iobenguane uptake.
Experimental Workflow for this compound Imaging.
Physiological Pathway of this compound Uptake.
Conclusion
This compound imaging demonstrates good to excellent reproducibility, particularly for quantitative measures in both cardiac and oncologic applications, making it a viable tool for longitudinal studies. However, its reliability in terms of diagnostic accuracy can be surpassed by other modalities for certain indications. For neuroendocrine tumors, SRS generally shows higher sensitivity. In pheochromocytoma and paraganglioma, ¹⁸F-FDOPA PET/CT offers superior sensitivity for detecting recurrent or metastatic disease. In neuroblastoma, the choice between ¹²³I-MIBG and ¹⁸F-FDG PET depends on the disease stage.
For researchers and drug development professionals, the decision to use this compound imaging in longitudinal studies should be based on a careful consideration of the specific research question, the target population, and the available alternative imaging modalities. Adherence to standardized protocols is critical to maximize the reproducibility and reliability of the data obtained.
References
- 1. Functional imaging of neuroendocrine tumors: a head-to-head comparison of somatostatin receptor scintigraphy, 123I-MIBG scintigraphy, and 18F-FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproducibility of iodine-123-beta-CIT SPECT brain measurement of dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reproducibility of cerebral blood flow assessment using a quantitative SPECT reconstruction program and split-dose 123I-iodoamphetamine in institutions with different γ-cameras and collimators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of quantitative [I-123] mIBG SPECT/CT in a phantom and in patients with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Prospective Comparative Study of 18F-FDOPA PET/CT Versus 123I-MIBG Scintigraphy With SPECT/CT for the Diagnosis of Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic Performance of 124I-Metaiodobenzylguanidine PET/CT in Patients with Pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 123I-MIBG scintigraphy and 18F-FDG PET in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. DailyMed - ADREVIEW- this compound injection [dailymed.nlm.nih.gov]
- 10. Iodine-123-MIBG imaging of neuroblastoma: utility of SPECT and delayed imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Iobenguane I-123 Imaging Versus Plasma Catecholamine Metabolites in the Diagnosis of Pheochromocytoma
For researchers, scientists, and drug development professionals, the accurate diagnosis of pheochromocytoma, a rare neuroendocrine tumor, is critical. This guide provides an objective comparison between two key diagnostic modalities: Iobenguane I-123 (¹²³I-MIBG) imaging and the measurement of plasma free metanephrines, supported by experimental data and detailed methodologies.
The diagnostic journey for a patient suspected of having a pheochromocytoma involves a multi-faceted approach, beginning with biochemical evidence of catecholamine excess, followed by radiological localization of the tumor. Historically, the measurement of plasma catecholamines and their metabolites in urine was the standard. However, current clinical practice guidelines from leading bodies such as the Endocrine Society now firmly recommend the measurement of plasma free metanephrines or urinary fractionated metanephrines as the initial and most sensitive biochemical tests.[1] this compound scintigraphy, a functional imaging technique, plays a crucial, albeit secondary, role in the diagnostic and staging process.
Executive Summary: Key Performance Indicators
The measurement of plasma free metanephrines is the recommended first-line test for diagnosing pheochromocytoma due to its superior sensitivity.[2][3][4][5] this compound imaging is typically employed after biochemical confirmation of the tumor to localize the primary lesion, identify metastatic disease, or assess for recurrence.[1][6]
| Parameter | Plasma Free Metanephrines | This compound Imaging |
| Primary Role | Initial biochemical diagnosis | Tumor localization and staging |
| Sensitivity | High (approaching 99%)[7] | Moderate to High (85-88% for pheochromocytomas)[8] |
| Specificity | Moderate (around 85-89%)[2][7] | High (70-100% for pheochromocytomas)[8] |
| Use Case | Screening and initial diagnosis | Post-biochemical confirmation, staging, recurrence |
Experimental Data: A Comparative Analysis
The diagnostic accuracy of plasma free metanephrines and this compound imaging has been evaluated in numerous studies. The data consistently underscores the high sensitivity of plasma metanephrine testing.
Biochemical Testing Performance
The rationale for the high sensitivity of plasma free metanephrines lies in the continuous metabolism of catecholamines to metanephrines within the tumor cells, independent of the episodic release of catecholamines themselves.[2][4] This provides a more constant and reliable indicator of a pheochromocytoma.
| Biochemical Test | Sensitivity | Specificity | Key Findings |
| Plasma Free Metanephrines | 97-99%[7][9] | 85-89%[2][7] | Considered the most sensitive biochemical test for excluding pheochromocytoma.[3][5] |
| Urinary Fractionated Metanephrines | 97%[7] | 69%[7] | High sensitivity but lower specificity compared to plasma free metanephrines. |
| Plasma Catecholamines | 84%[7] | 81%[7] | Lower sensitivity due to the episodic nature of catecholamine secretion. |
This compound Imaging Performance
Iobenguane, a structural analog of norepinephrine, is taken up by the norepinephrine transporter (NET) on the surface of neuroendocrine tumor cells.[6][10] This makes ¹²³I-MIBG scintigraphy a highly specific functional imaging modality.
| Imaging Modality | Sensitivity | Specificity | Key Findings |
| This compound (MIBG) Scintigraphy | 85-88% (for pheochromocytomas)[8] | 70-100% (for pheochromocytomas)[8] | Useful for localizing tumors, especially extra-adrenal paragangliomas and metastatic disease.[1] |
| 56-75% (for paragangliomas)[8] | 84-100% (for paragangliomas)[8] | ||
| Computed Tomography (CT) | >95% (for adrenal pheochromocytomas >10mm)[8] | Lower than MIBG | Excellent for anatomical localization but lacks functional information. |
| Magnetic Resonance Imaging (MRI) | 100% (in some studies)[11] | Lower than MIBG | Provides excellent soft tissue contrast without ionizing radiation. |
Experimental Protocols
Plasma Free Metanephrines Measurement
Patient Preparation:
-
Medication Review: A number of medications can interfere with the measurement of metanephrines. These should be discontinued for at least one to two weeks prior to sample collection, if medically feasible. Interfering substances include tricyclic antidepressants, certain antihypertensives (e.g., labetalol), and over-the-counter decongestants.[12][13]
-
Dietary Restrictions: Patients should avoid caffeine, alcohol, and nicotine for at least 24 hours before the test.
-
Resting State: Blood should be drawn after the patient has been resting in a supine position for at least 20-30 minutes to minimize physiological stress-induced catecholamine release.[14][15]
Sample Collection and Processing:
-
Anticoagulant: Blood should be collected in a tube containing EDTA.
-
Immediate Chilling: The sample must be placed on ice immediately after collection.
-
Centrifugation: The sample should be centrifuged in a refrigerated centrifuge to separate the plasma.
-
Storage: The plasma should be frozen at -80°C until analysis.[14]
Analytical Method (Example: HPLC with Electrochemical Detection):
-
Solid-Phase Extraction: Plasma samples are first subjected to solid-phase extraction to isolate the metanephrines from interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The metanephrines are separated from other compounds based on their chemical properties as they pass through the chromatography column.
-
Electrochemical Detection: As the separated metanephrines elute from the column, they are detected by an electrochemical detector, which measures the current generated by their oxidation.
-
Quantification: The concentration of metanephrines in the sample is determined by comparing the peak heights or areas to those of known standards.[14]
This compound (MIBG) Scintigraphy
Patient Preparation:
-
Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, patients are administered a stable iodine solution (e.g., potassium iodide) starting at least one hour before the injection of ¹²³I-MIBG and continuing for 1-2 days.[12][16]
-
Medication Review: Medications that can interfere with MIBG uptake, such as tricyclic antidepressants, labetalol, and sympathomimetics, should be discontinued for an appropriate period (typically 1-4 weeks) before the scan.[12][13]
Radiopharmaceutical Administration and Imaging:
-
Dosage: A standard adult dose of 10 mCi (370 MBq) of this compound is administered intravenously over 1-2 minutes.[16][17]
-
Imaging Schedule: Whole-body planar scintigraphy is typically performed 24 hours after the injection.[16][17] Single-photon emission computed tomography (SPECT), which provides three-dimensional images, may also be performed to improve localization.
-
Image Acquisition: A gamma camera is used to detect the gamma rays emitted by the I-123. Planar images are acquired from head to mid-thigh. For SPECT, the camera rotates around the patient to acquire a series of images from different angles.[18]
Visualizing the Processes
Diagnostic Workflow for Pheochromocytoma
Caption: Diagnostic algorithm for pheochromocytoma.
Mechanism of Iobenguane (MIBG) Uptake
Caption: Cellular uptake of this compound.
Catecholamine Biosynthesis and Metabolism
Caption: Simplified catecholamine synthesis pathway.
Conclusion
In the diagnostic paradigm for pheochromocytoma, plasma free metanephrines and this compound imaging are not competing but rather complementary modalities. The evidence strongly supports the use of plasma free metanephrines as the initial, most sensitive test to establish a biochemical diagnosis. This compound imaging serves as a critical second-line investigation for functional localization of the tumor, assessment of metastatic spread, and evaluation of disease recurrence. This sequential approach ensures high diagnostic accuracy while guiding appropriate therapeutic interventions for patients with pheochromocytoma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Figure, Catecholamine Metabolism. This flow chart...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Choice of biochemical test for diagnosis of pheochromocytoma: validation of plasma metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma metanephrines in the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iobenguane I-131 for Advanced Pheochromocytoma or Paraganglioma - The ASCO Post [ascopost.com]
- 7. ajmc.com [ajmc.com]
- 8. Current diagnostic imaging of pheochromocytomas and implications for therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of biochemical tests for pheochromocytoma: measurement of fractionated plasma metanephrines compared with the combination of 24-hour urinary metanephrines and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanets.net [nanets.net]
- 11. High-specific-activity 131iodine-metaiodobenzylguanidine for therapy of unresectable pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Info - I-123 MIBG [info.radntx.com]
- 13. ams-lb.com [ams-lb.com]
- 14. Reference intervals for plasma free metanephrines with an age adjustment for normetanephrine for optimized laboratory testing of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. Facebook [cancer.gov]
- 17. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medfordradiology.com [medfordradiology.com]
A Comparative Dosimetry Analysis of Iobenguane I-123 and Other Key Radiopharmaceuticals
For Immediate Release
This guide provides a comprehensive comparative analysis of the dosimetry of Iobenguane I-123 (¹²³I-MIBG) alongside other significant radiopharmaceuticals used in molecular imaging: Iobenguane I-131 (¹³¹I-MIBG), Gallium-68 DOTATATE (⁶⁸Ga-DOTATATE), and Fluorine-18 DOPA (¹⁸F-DOPA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of radiation dose profiles to critical organs and the whole body, supported by experimental data and methodologies.
Introduction
The selection of a radiopharmaceutical for diagnostic imaging or therapy is a critical decision, balancing diagnostic efficacy with radiation safety. Iobenguane, a norepinephrine analog, is labeled with either Iodine-123 for diagnostic imaging or Iodine-131 for therapeutic applications, primarily for neuroendocrine tumors like pheochromocytoma and neuroblastoma.[1][2][3] The landscape of molecular imaging also includes PET agents such as ⁶⁸Ga-DOTATATE, which targets somatostatin receptors, and ¹⁸F-DOPA, an amino acid analog.[4][5][6][7] Understanding the comparative dosimetry of these agents is paramount for optimizing patient care and advancing radiopharmaceutical development.
Comparative Dosimetry Data
The following tables summarize the absorbed radiation doses to various organs for this compound, Iobenguane I-131, ⁶⁸Ga-DOTATATE, and ¹⁸F-DOPA. The data are presented in milligrays per megabecquerel (mGy/MBq) to allow for standardized comparison.
| Organ/Tissue | This compound (mGy/MBq)[8][9] | Iobenguane I-131 (mGy/MBq)[10] | ⁶⁸Ga-DOTATATE (mSv/MBq)[11] | ¹⁸F-DOPA (mGy/MBq)[12] |
| Adrenals | 0.059 | - | - | - |
| Bladder Wall | - | - | 0.125 | 0.150 |
| Bone Marrow (Red) | 0.021 | 0.15 | - | - |
| Brain | 0.014 | - | - | - |
| Heart Wall | 0.067 | 0.23 | - | - |
| Kidneys | 0.048 | - | 0.0921 | 0.027 |
| Liver | 0.248 | 0.48 | - | - |
| Lungs | 0.059 | 0.41 | - | - |
| Pancreas | 0.044 | - | - | 0.0197 |
| Spleen | - | - | 0.282 | - |
| Stomach Wall | 0.028 | - | - | - |
| Uterus | - | - | - | 0.0186 |
| Whole Body | - | 0.16 | - | - |
| Effective Dose (mSv/MBq) | - | - | 0.021[11] | 0.0199[12] |
Experimental Protocols and Methodologies
The dosimetry estimates presented in this guide are derived from human studies employing standardized methodologies. A general overview of the typical experimental protocol is provided below, with specific details varying between studies.
General Dosimetry Protocol
A cohort of healthy volunteers or patients with relevant pathologies is administered a calibrated activity of the radiopharmaceutical intravenously. A series of whole-body scans are acquired at multiple time points post-injection using either a SPECT (for I-123 and I-131) or PET (for ⁶⁸Ga and ¹⁸F) scanner. Regions of interest (ROIs) are drawn over source organs on the reconstructed images to generate time-activity curves. These curves are then used to calculate the cumulative activity in each organ. Finally, organ-absorbed doses and the effective dose are calculated using specialized software, such as OLINDA/EXM (Organ Level INternal Dose Assessment/EXponential Modeling), which is based on the Medical Internal Radiation Dose (MIRD) formalism.[10][13]
This compound and I-131: For dosimetry studies involving radioiodinated MIBG, patients typically receive thyroid-blocking agents, such as potassium iodide, to prevent unnecessary radiation exposure to the thyroid gland.[2] Imaging is often performed at multiple time points, for instance, at 0.5, 24, and 48 hours post-injection to accurately model the biokinetics.[10]
⁶⁸Ga-DOTATATE: PET/CT scans are typically acquired at 1, 2, and 3 hours post-injection to assess the biodistribution and calculate dosimetry.[14] The administered activity is usually around 2 MBq per kilogram of body weight.[11]
¹⁸F-DOPA: Dosimetry for ¹⁸F-DOPA can be influenced by premedication with carbidopa, which inhibits peripheral decarboxylation of the tracer, and by the patient's voiding schedule, as the primary route of excretion is renal.[12][15] Studies often involve continuous bladder activity monitoring and dynamic PET scans of major organs.[12][16]
Visualization of Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the cellular uptake mechanisms of each radiopharmaceutical and a generalized clinical workflow for a nuclear medicine study.
Cellular uptake mechanisms of the compared radiopharmaceuticals.
Generalized clinical workflow for a nuclear medicine imaging study.
Conclusion
This guide provides a foundational comparison of the dosimetry of this compound with Iobenguane I-131, ⁶⁸Ga-DOTATATE, and ¹⁸F-DOPA. The data presented highlights the distinct radiation dose profiles of these agents, which are a direct consequence of their unique biological interactions and clearance mechanisms. For researchers and professionals in drug development, this information is crucial for the rational design of new radiopharmaceuticals and for the selection of appropriate imaging agents in clinical trials. It is important to note that patient-specific factors can influence individual dosimetry, and the values presented here should be considered as representative estimates.
References
- 1. What is the mechanism of Iobenguane I-131? [synapse.patsnap.com]
- 2. Iobenguane - Wikipedia [en.wikipedia.org]
- 3. MIBG (metaiodobenzylguanidine) theranostics in pediatric and adult malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 5. What is the mechanism of Gallium Dotatate Ga-68? [synapse.patsnap.com]
- 6. 18F-FDOPA: A Multiple-Target Molecule | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. 18F-DOPA: the versatile radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Assessment of Organ Dosimetry for Planning Repeat Treatments of High-Dose 131I-MIBG Therapy: 123I-MIBG vs. Post-Therapy 131I-MIBG Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Fluorine-18-fluoro-L-DOPA dosimetry with carbidopa pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical performance and radiation dosimetry of no-carrier-added vs carrier-added 123I-metaiodobenzylguanidine (MIBG) for the assessment of cardiac sympathetic nerve activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Normal biodistribution pattern and physiologic variants of 18F-DOPA PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bladder wall radiation dose in humans from fluorine-18-FDOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Prognostic Insights: A Comparative Guide to Iobenguane I-123 in Heart Failure Research
For researchers, scientists, and drug development professionals at the forefront of cardiovascular medicine, the accurate prediction of patient outcomes in heart failure is a critical unmet need. This guide provides a comprehensive comparison of Iobenguane I-123 (¹²³I-mIBG) cardiac imaging with other established and emerging prognostic markers, supported by experimental data and detailed protocols to inform future research and therapeutic strategies.
This compound, a radiolabeled norepinephrine analog, offers a non-invasive method to assess cardiac sympathetic neuronal function. Its prognostic value in heart failure has been extensively studied, most notably in the landmark AdreView Myocardial Imaging for Risk Evaluation in Heart Failure (ADMIRE-HF) trial. This guide will delve into the performance of ¹²³I-mIBG imaging, placing it in context with alternative prognostic indicators such as Left Ventricular Ejection Fraction (LVEF), B-type Natriuretic Peptide (BNP), and other biomarkers.
Comparative Analysis of Prognostic Indicators in Heart Failure
The following tables summarize the prognostic performance of this compound compared to other key indicators in heart failure. The data is compiled from various clinical studies, including the pivotal ADMIRE-HF trial.
Table 1: Performance of this compound in Predicting Cardiac Events
| Parameter | Measure | Value | Key Findings |
| Heart-to-Mediastinum (H/M) Ratio | Hazard Ratio (H/M ≥1.60) | 0.40 (p < 0.001) | A higher H/M ratio is associated with a significantly lower risk of cardiac events.[1] |
| 2-Year Event Rate (H/M <1.60) | 37% | Patients with reduced ¹²³I-mIBG uptake have a higher likelihood of experiencing a cardiac event.[1] | |
| 2-Year Event Rate (H/M ≥1.60) | 15% | A preserved H/M ratio is indicative of a better prognosis.[1] | |
| Washout Rate (WR) | Hazard Ratio for Sudden Cardiac Death | 4.79 (for WR >27%) | An increased washout rate is a powerful and independent predictor of sudden cardiac death.[2] |
| Independent Predictor of Cardiac Events | Yes (p < 0.0001) | The washout rate provides prognostic information independent of other clinical variables.[3][4] |
Table 2: Head-to-Head Comparison of Prognostic Indicators
| Indicator | Primary Measure | Key Strengths | Key Limitations |
| This compound | Heart-to-Mediastinum (H/M) Ratio, Washout Rate (WR) | Independent predictor of mortality and arrhythmic events; provides insight into underlying pathophysiology (sympathetic innervation).[1][5] | Less widely available and more expensive than standard biomarkers; requires specialized imaging facilities. |
| LVEF | Percentage of blood ejected from the left ventricle | Widely available, standard component of cardiac assessment. | Modest predictor of sudden cardiac death on its own; does not fully capture the complexity of heart failure pathophysiology.[2] |
| BNP | Plasma concentration of B-type natriuretic peptide | Widely available, reflects ventricular wall stress, useful for diagnosis and monitoring treatment response.[6][7] | Can be influenced by non-cardiac factors such as renal function and obesity; its role in guiding therapy to improve outcomes is still being evaluated.[8][9] |
| NYHA Class | Functional classification of heart failure symptoms | Simple, clinically intuitive, and a significant contributor to multivariable prognostic models.[1] | Subjective, can fluctuate with changes in volume status and treatment. |
| Serum Biomarkers (e.g., Creatinine, BUN) | Measures of renal function | Independent risk factors for poor prognosis in chronic heart failure. | Reflects cardiorenal syndrome, which is a late-stage complication, and may not be sensitive for early risk stratification. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the key experimental protocols for the prognostic indicators discussed.
This compound Scintigraphy (based on ADMIRE-HF protocol)
-
Patient Preparation:
-
Patients should be in a stable condition for at least three months on conventional heart failure therapy.[10]
-
Certain medications that can interfere with ¹²³I-mIBG uptake (e.g., tricyclic antidepressants, labetalol) should be discontinued for an appropriate period before imaging, if clinically feasible.
-
Thyroid blockade with potassium iodide is often administered to prevent uptake of free radioiodine by the thyroid gland.[11]
-
-
Radiopharmaceutical Administration:
-
A dose of 370 MBq (10 mCi) of this compound is administered intravenously.[11]
-
-
Imaging Acquisition:
-
Image Analysis and Quantification:
-
Heart-to-Mediastinum (H/M) Ratio: Calculated on the late planar images by drawing regions of interest over the heart and the upper mediastinum.
-
Washout Rate (WR): Calculated from the early and late images to determine the rate of tracer clearance from the myocardium.
-
Left Ventricular Ejection Fraction (LVEF) Measurement
-
Methodology: LVEF is typically assessed using echocardiography, radionuclide angiography (e.g., MUGA scan), or cardiac magnetic resonance imaging (MRI).
-
Procedure (Echocardiography):
-
Standard 2D echocardiographic views (apical 4-chamber and 2-chamber) are acquired.
-
End-diastolic and end-systolic volumes of the left ventricle are measured.
-
LVEF is calculated as: (End-Diastolic Volume - End-Systolic Volume) / End-Diastolic Volume.
-
B-type Natriuretic Peptide (BNP) Measurement
-
Sample Collection: A whole blood sample is collected in an EDTA-containing tube.
-
Assay: A point-of-care immunoassay or a laboratory-based assay is used to measure the plasma concentration of BNP or NT-proBNP.
-
Interpretation: BNP levels are interpreted in the context of the patient's age, sex, and clinical presentation. Normal levels are typically less than 100 pg/mL.[7]
Visualizing the Underlying Biology and Experimental Process
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the cardiac sympathetic signaling pathway, the experimental workflow for an this compound study, and the logical relationship between ¹²³I-mIBG uptake and heart failure prognosis.
Conclusion
This compound cardiac imaging provides valuable and independent prognostic information in patients with heart failure. The heart-to-mediastinum ratio and washout rate are powerful predictors of cardiac events, including mortality and life-threatening arrhythmias. While established markers like LVEF and BNP remain cornerstones of heart failure management, ¹²³I-mIBG offers a unique window into the pathophysiology of sympathetic nervous system dysregulation. For researchers and drug development professionals, this imaging modality represents a promising tool for patient stratification in clinical trials and for assessing the impact of novel therapies on cardiac neuronal function. Future research should continue to explore the integration of ¹²³I-mIBG imaging with other prognostic markers to refine risk stratification and personalize treatment strategies for individuals with heart failure.
References
- 1. Myocardial iodine-123 meta-iodobenzylguanidine imaging and cardiac events in heart failure. Results of the prospective ADMIRE-HF (AdreView Myocardial Imaging for Risk Evaluation in Heart Failure) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac iodine-123 metaiodobenzylguanidine imaging predicts sudden cardiac death independently of left ventricular ejection fraction in patients with chronic heart failure and left ventricular systolic dysfunction: results from a comparative study with signal-averaged electrocardiogram, heart rate variability, and QT dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prognostic value of iodine-123-metaiodobenzylguanidine imaging and cardiac natriuretic peptide levels in patients with left ventricular dysfunction resulting from cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risk stratification of patients with chronic heart failure using cardiac iodine‐123 metaiodobenzylguanidine imaging: incremental prognostic value over right ventricular ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natriuretic peptides as a prognostic marker and therapeutic target in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccjm.org [ccjm.org]
- 8. Iodine-123-metaiodobenzylguanidine imaging can predict future cardiac events in heart failure patients with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Usefulness of Cardiac Iodine-123 Meta-Iodobenzylguanidine Imaging to Improve Prognostic Power of Seattle Heart Failure Model in Patients With Chronic Heart Failure | Thoracic Key [thoracickey.com]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Proper Disposal of Iobenguane I-123: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of Iobenguane I-123 is paramount for researchers, scientists, and drug development professionals. This document provides essential, step-by-step guidance for the proper handling and disposal of this compound, a radiopharmaceutical used in diagnostic imaging.
This compound is a radioactive material and must be handled with appropriate safety measures to minimize radiation exposure.[1][2] The primary method for the disposal of short-lived radionuclides like Iodine-123 is decay-in-storage.[3][4] This process involves holding the radioactive waste in a safe, shielded location until it has decayed to negligible levels of radioactivity, at which point it can be disposed of as regular waste.
Key Disposal Principles
Radioactive waste, including this compound, must be managed in accordance with your institution's Radiation Safety Program and local, state, and federal regulations.[1] A crucial first step is the proper segregation of radioactive waste from other waste streams.[3][4] It is also important to avoid the generation of "mixed waste," which contains both radioactive and other hazardous materials (e.g., chemical or biological), as this complicates disposal.[5][6]
Decay-in-Storage Protocol for this compound
The following steps outline the standard procedure for the decay-in-storage of this compound waste:
-
Waste Segregation:
-
Use dedicated, clearly labeled containers for different types of radioactive waste.[3] For instance, sharps (needles, syringes) should be placed in a designated sharps container, while absorbent materials like gauze and swabs should be collected in a separate container.[3]
-
Ensure all containers are properly labeled with the radioactive symbol, the isotope (I-123), and the date the waste was placed in the container.[5][6]
-
-
Storage for Decay:
-
Store the waste containers in a secure, designated radioactive waste storage area. This area should provide adequate shielding to minimize radiation exposure to personnel.[3]
-
Iodine-123 has a half-life of 13.2 hours.[2][7] To ensure sufficient decay, the waste must be stored for a minimum of 10 half-lives.[3][4]
-
-
Radioactivity Survey:
-
After the 10-half-life decay period, the waste must be surveyed with a radiation detection meter (e.g., a Geiger-Müller meter) to confirm that its radioactivity is indistinguishable from natural background levels.[3][4]
-
This survey should be conducted in a low-background area to ensure accurate readings.[3] The survey results, including the date, background reading, and waste container reading, must be documented.[3][4]
-
-
Final Disposal:
-
Once the waste has been confirmed to be at background radiation levels, all radioactive material labels must be defaced or removed from the containers.[4][8]
-
The waste can then be disposed of as regular, non-radioactive waste.[3][4] Depending on the nature of the waste, it may need to be disposed of as biohazardous waste.[3]
-
-
Record Keeping:
Quantitative Data for this compound Disposal
| Parameter | Value | Reference |
| Radionuclide | Iodine-123 (I-123) | [2][7] |
| Half-Life | 13.2 hours | [2][7] |
| Primary Disposal Method | Decay-in-Storage | [3][4] |
| Minimum Storage Period | 10 Half-Lives | [3][4] |
| Calculated Minimum Storage Time | 132 hours (5.5 days) | |
| Final Disposal Requirement | Survey to confirm background radiation levels | [3][4] |
| Record Retention Period | Minimum of 3 years | [4][8] |
Experimental Protocol: Decay-in-Storage Verification Survey
Objective: To verify that this compound waste has decayed to background radiation levels prior to disposal as non-radioactive waste.
Materials:
-
Calibrated radiation survey meter (e.g., Geiger-Müller counter)
-
Personal protective equipment (lab coat, gloves)
-
Radioactive waste disposal log
Methodology:
-
Transport the decayed waste container to a designated low-background area for surveying.
-
Record the date and the model and serial number of the survey meter in the disposal log.
-
Measure and record the background radiation level in the survey area.
-
Carefully survey all surfaces of the waste container with the radiation meter.
-
Record the highest reading obtained from the container's surface.
-
Compare the container reading to the background reading. If the readings are indistinguishable, the waste is cleared for disposal.
-
If the reading is above background, return the container to the storage area for further decay and re-survey at a later date.
-
Once cleared, deface all radioactive labels on the container.
-
Dispose of the waste in the appropriate non-radioactive waste stream (e.g., biohazardous waste).
-
Complete the radioactive waste disposal log with all required information and signatures.
This compound Disposal Workflow
Caption: Workflow for the decay-in-storage disposal of this compound waste.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. intersocietal.org [intersocietal.org]
- 4. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 5. scribd.com [scribd.com]
- 6. hpschapters.org [hpschapters.org]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. cdph.ca.gov [cdph.ca.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
